molecular formula C14H22O5 B017130 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 103576-44-9

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B017130
CAS No.: 103576-44-9
M. Wt: 270.32 g/mol
InChI Key: UQMZDDUUYXBLHI-UHFFFAOYSA-N
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Description

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a useful research compound. Its molecular formula is C14H22O5 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-5-octanoyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-4-5-6-7-8-9-10(15)11-12(16)18-14(2,3)19-13(11)17/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZDDUUYXBLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C(=O)OC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326747
Record name 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103576-44-9
Record name 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Organic Synthesis

5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acylated derivative of Meldrum's acid, represents a class of highly versatile synthetic intermediates. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a unique cyclic diester renowned for the exceptional acidity of its C5 methylene protons (pKa of approximately 4.97), which facilitates a wide array of carbon-carbon bond-forming reactions.[1] The acylation of Meldrum's acid at this position yields stable, often crystalline, 5-acyl derivatives that serve as valuable precursors in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Reaction Mechanism and Rationale

The synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is achieved through the acylation of Meldrum's acid with octanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Diagram of the Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Meldrum_s_Acid Meldrum's Acid Enolate Meldrum's Acid Enolate Meldrum_s_Acid->Enolate + Pyridine - Pyridinium ion Octanoyl_Chloride Octanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Octanoyl Chloride Target_Molecule 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Tetrahedral_Intermediate->Target_Molecule - Chloride ion Pyridinium_Chloride Pyridinium Chloride Chloride_ion Chloride_ion->Pyridinium_Chloride Pyridinium_ion Pyridinium_ion->Pyridinium_Chloride

Caption: Reaction mechanism for the synthesis of the target molecule.

The key steps in the mechanism are as follows:

  • Deprotonation: In the presence of a base, typically pyridine, the acidic proton at the C5 position of Meldrum's acid is abstracted to form a highly stabilized enolate. Pyridine is an effective base for this purpose as it is strong enough to deprotonate Meldrum's acid but not so strong as to cause unwanted side reactions.

  • Nucleophilic Attack: The resulting enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of octanoyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate then collapses, eliminating a chloride ion and reforming the carbonyl group, to yield the final product, 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The chloride ion subsequently combines with the pyridinium ion formed in the first step to produce pyridinium chloride.

Experimental Protocol

This protocol is adapted from a well-established procedure for the acylation of Meldrum's acid and has been optimized for the synthesis of the octanoyl derivative.[2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Meldrum's AcidC₆H₈O₄144.1310.0 g0.0694
Octanoyl ChlorideC₈H₁₅ClO162.6611.8 mL (11.3 g)0.0694
Pyridine (anhydrous)C₅H₅N79.1011.2 mL0.139
Dichloromethane (anhydrous)CH₂Cl₂84.93~150 mL-
Hydrochloric Acid (2M)HCl36.46As needed-
Saturated Sodium Chloride SolutionNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.0694 mol) of Meldrum's acid in 100 mL of anhydrous dichloromethane.[2]

  • Cooling and Base Addition: Cool the flask in an ice bath to 0 °C. While stirring, add 11.2 mL (0.139 mol) of anhydrous pyridine to the solution over a period of 10 minutes.[2]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of 11.8 mL (11.3 g, 0.0694 mol) of octanoyl chloride in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.[2]

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another hour.[2]

  • Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of 2M hydrochloric acid and crushed ice. Extract the aqueous layer with two 50 mL portions of dichloromethane.[2]

  • Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of 2M hydrochloric acid and 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Isolation of Product: Filter off the sodium sulfate and remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting crude product should be a pale yellow solid.[2]

Purification:

The crude 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be purified by recrystallization. A suitable solvent system is a mixture of diethyl ether and hexane. Dissolve the crude product in a minimal amount of hot diethyl ether and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization

The structure and purity of the synthesized 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the octanoyl chain protons, the gem-dimethyl protons of the dioxane ring, and the enolic proton. The enolic proton typically appears as a broad singlet at a downfield chemical shift.

    • ¹³C NMR will confirm the presence of the carbonyl carbons, the olefinic carbons of the enol form, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl groups and the C=C double bond of the enol tautomer.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

Safety and Handling

  • Meldrum's acid: Irritant. Handle with gloves and safety glasses.

  • Octanoyl chloride: Corrosive and lachrymatory. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyridine: Flammable, toxic, and an irritant. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.

  • Hydrochloric acid: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione via the acylation of Meldrum's acid is a robust and efficient method for producing this valuable synthetic intermediate. The protocol outlined in this guide, when executed with care and attention to detail, will reliably yield the desired product in high purity. The versatility of acylated Meldrum's acid derivatives ensures their continued importance in the field of organic synthesis, enabling the construction of a diverse range of complex molecular architectures.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). ACYLATION OF MELDRUM'S ACID. Organic Syntheses, Coll. Vol. 7, p.11 (1990); Vol. 62, p.20 (1984). Retrieved from [Link]

  • Meldrum's acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved from [Link]

  • Fillion, E., & Dumas, A. M. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(9), 1344–1355. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Octanoyl-Meldrum's Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of 5-octanoyl-Meldrum's acid, a derivative of the versatile synthetic intermediate, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who are interested in the applications of acyl-Meldrum's acid derivatives.

Introduction: The Unique Chemistry of Meldrum's Acid

Meldrum's acid, a heterocyclic organic compound, is renowned in organic synthesis for the high acidity of the methylene protons at the C-5 position (pKa of 4.97).[1][2] This acidity is significantly greater than that of acyclic diesters like dimethyl malonate, a consequence of the rigid cyclic structure that enhances the stability of the resulting enolate.[1][2] This key feature makes Meldrum's acid an excellent nucleophile for a variety of chemical transformations, including alkylation and acylation reactions, positioning it as a valuable scaffold for creating diverse functional groups.[1][2]

The acylation of Meldrum's acid at the C-5 position yields 5-acyl-Meldrum's acids, which are valuable intermediates for the synthesis of β-keto esters, amides, and other heterocyclic compounds. The octanoyl derivative, 5-octanoyl-Meldrum's acid, incorporates a lipophilic eight-carbon chain, suggesting its potential utility in the synthesis of molecules with specific solubility and biological activity profiles.

Synthesis of 5-Octanoyl-Meldrum's Acid: A Mechanistic Approach

The synthesis of 5-octanoyl-Meldrum's acid is typically achieved through the acylation of Meldrum's acid with an activated form of octanoic acid, most commonly octanoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The high acidity of the C-5 protons of Meldrum's acid allows for its facile deprotonation by a mild base, such as pyridine, to form a highly stable enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group affords the desired 5-octanoyl-Meldrum's acid. Due to the electronic nature of the starting material, monoacylation is the predominant outcome.[3]

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Meldrum's Acid Meldrum's Acid Meldrum's Acid Enolate Meldrum's Acid Enolate Meldrum's Acid->Meldrum's Acid Enolate Deprotonation (Pyridine) Octanoyl Chloride Octanoyl Chloride Pyridine Pyridine Pyridinium Hydrochloride Pyridinium Hydrochloride Pyridine->Pyridinium Hydrochloride Protonation Tetrahedral Intermediate Tetrahedral Intermediate Meldrum's Acid Enolate->Tetrahedral Intermediate Nucleophilic Attack (on Octanoyl Chloride) 5-Octanoyl-Meldrum's Acid 5-Octanoyl-Meldrum's Acid Tetrahedral Intermediate->5-Octanoyl-Meldrum's Acid Chloride Elimination

Caption: Synthesis of 5-Octanoyl-Meldrum's Acid.

Physicochemical Properties of 5-Octanoyl-Meldrum's Acid

While specific experimental data for 5-octanoyl-Meldrum's acid is not extensively published, its properties can be reliably predicted based on the well-characterized parent compound and other 5-acyl derivatives.

PropertyExpected Value/CharacteristicRationale
Appearance White to off-white crystalline solidSimilar to Meldrum's acid and its derivatives.
Melting Point Expected to be in the range of 80-120 °CThe introduction of the acyl group will likely alter the crystal lattice energy compared to Meldrum's acid (m.p. 94-96 °C). The exact value will depend on the final purity.
Solubility Soluble in polar organic solvents (e.g., acetone, ethanol, dichloromethane); limited solubility in water and non-polar solvents.The polar Meldrum's acid core is balanced by the non-polar octanoyl chain.
Acidity (pKa) Expected to be around 4.5 - 5.5The electron-withdrawing nature of the octanoyl group may slightly increase the acidity of the remaining C-5 proton compared to Meldrum's acid.
Thermal Stability Decomposes upon strong heatingLike other Meldrum's acid derivatives, it is expected to undergo thermal decomposition to generate a reactive ketene, acetone, and carbon dioxide.[1][4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 5-octanoyl-Meldrum's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octanoyl chain (triplet for the terminal methyl group, multiplets for the methylene groups) and the Meldrum's acid moiety (singlet for the gem-dimethyl protons). The enol form is expected to be the predominant tautomer, which would result in a downfield signal for the enolic proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the Meldrum's acid ring and the octanoyl group, as well as the carbons of the octanoyl chain and the gem-dimethyl group. The presence of the enol form will be indicated by the chemical shifts of the C-4, C-5, and C-6 carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Strong absorption bands are expected for the carbonyl groups of the Meldrum's acid ring and the octanoyl group. The C=O stretching vibrations will likely appear in the region of 1700-1750 cm⁻¹. The presence of the enol form would also give rise to a broad O-H stretching band.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Common fragmentation pathways for Meldrum's acid derivatives involve the loss of acetone and carbon dioxide.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 5-octanoyl-Meldrum's acid.

Synthesis of 5-Octanoyl-Meldrum's Acid

Materials:

  • Meldrum's acid (1.0 eq)

  • Octanoyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve Meldrum's acid in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the solution with stirring.

  • Add octanoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Characterization Workflow

Characterization_Workflow Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Data Analysis Data Analysis NMR Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Experimental Workflow for Characterization.

NMR Spectroscopic Analysis

Procedure:

  • Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to identify chemical shifts, coupling constants, and integration values.

  • Correlate the spectral data with the expected structure of 5-octanoyl-Meldrum's acid.

IR Spectroscopic Analysis

Procedure:

  • Prepare a sample for analysis (e.g., as a thin film on a salt plate or as a KBr pellet).

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands for the carbonyl and other functional groups.

Mass Spectrometric Analysis

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

5-Octanoyl-Meldrum's acid is a versatile synthetic intermediate with predictable physicochemical properties based on its parent compound. Its synthesis is straightforward, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The presence of the octanoyl chain introduces lipophilicity, which may be advantageous in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical entity.

References

  • Meldrum's Acid: Properties, Applications, and Manufacturing Insights. (URL: )
  • Meldrum's acid - Wikipedia. (URL: [Link])

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. (URL: [Link])

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Journal. (URL: [Link])

  • meldrum's acid - Organic Syntheses Procedure. (URL: [Link])

  • Meldrum's acid - Grokipedia. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed Central. (URL: [Link])

  • Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries. (URL: [Link])

  • Cracking Meldrum’s Acid: Lowering the Temperature - ANU Open Research. (URL: [Link])

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (URL: [Link])

  • US4613671A - Process for the preparation of Meldrum's acid - Google P
  • Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. This compound, a derivative of Meldrum's acid, is a valuable intermediate in organic synthesis. A detailed interpretation of the predicted chemical shifts, multiplicities, and structural assignments is presented, supported by data from analogous structures and foundational NMR principles. This guide also outlines a standard experimental protocol for the acquisition of such data and includes visualizations to aid in understanding the molecular structure and NMR correlations.

Introduction

5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione belongs to the family of 5-acyl-Meldrum's acids. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic chemistry, known for the high acidity of its C5 methylene protons.[1] Acylation at this position yields 5-acyl derivatives that are key building blocks for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[2] A crucial characteristic of these 5-acyl derivatives is their existence predominantly in the enol tautomeric form, which significantly influences their reactivity and spectroscopic properties. This guide will focus on the detailed NMR spectroscopic features of the octanoyl derivative, providing a foundational understanding for its identification and utilization in research and development.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The predictions are based on the analysis of the well-established NMR data for the Meldrum's acid core and typical chemical shifts for n-alkyl chains. The spectra are assumed to be recorded in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~16.0Singlet (broad)1HEnolic -OH
~2.90Triplet2H-C(O)CH ₂-
~1.75Singlet6H-C(CH ₃)₂-
~1.65Quintet2H-C(O)CH₂CH ₂-
~1.30Multiplet8H-(CH₂)₄-
~0.90Triplet3H-CH₂CH

Table 2: Predicted ¹³C NMR Data for 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Chemical Shift (δ, ppm)Assignment
~200.0C (O)R
~170.0C 4 & C 6
~105.0C 2
~95.0C 5
~40.0-C (O)C H₂-
~31.5-(C H₂)₅-
~29.0-(C H₂)₅-
~25.0-(C H₂)₅-
~22.5-C H₂CH₃
~14.0-CH₂C H₃

Spectroscopic Interpretation and Rationale

The predicted NMR data is rationalized by the enol tautomer of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

¹H NMR Spectrum Analysis
  • Enolic Proton: A highly deshielded, broad singlet is anticipated at approximately 16.0 ppm. This significant downfield shift is characteristic of an enolic proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[2]

  • Meldrum's Acid Core: The two methyl groups at the C2 position are magnetically equivalent and are expected to appear as a sharp singlet at around 1.75 ppm, integrating to six protons.

  • Octanoyl Chain:

    • The methylene group alpha to the carbonyl (-C(O)CH₂-) is expected to be a triplet at approximately 2.90 ppm due to coupling with the adjacent methylene group.

    • The terminal methyl group (-CH₂CH₃) will appear as a triplet at around 0.90 ppm.

    • The remaining methylene groups of the octanoyl chain will produce a complex multiplet in the region of 1.30-1.65 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl and Enolic Carbons: The spectrum is expected to show three signals in the downfield region corresponding to the carbonyl and enolic carbons. The ketone carbonyl of the octanoyl group is predicted around 200.0 ppm. The two ester carbonyls (C4 and C6) of the dioxane-dione ring are expected at approximately 170.0 ppm. The enolized C5 is anticipated to be significantly shielded and appear around 95.0 ppm.

  • Meldrum's Acid Core: The quaternary carbon of the gem-dimethyl group (C2) is expected around 105.0 ppm. The carbons of the two methyl groups will appear at a much higher field.

  • Octanoyl Chain: The carbons of the octanoyl chain will appear in the aliphatic region of the spectrum, with the methylene carbon alpha to the carbonyl being the most deshielded.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR data interpretation.

G cluster_structure Molecular Structure and Numbering C1 C1' C2 C2' C3 C3' C4 C4' C5 C5' C6 C6' C7 C7' C8 C8' C5_ring C5 C4_ring C4 C5_ring->C4_ring C6_ring C6 C5_ring->C6_ring O_enol O-H (enol) C5_ring->O_enol O1_ring O1 C4_ring->O1_ring O3_ring O3 C6_ring->O3_ring C2_ring C2 O1_ring->C2_ring O3_ring->C2_ring CMe1 C(CH3) C2_ring->CMe1 CMe2 C(CH3) C2_ring->CMe2

Caption: Structure of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (enol form).

G cluster_workflow NMR Data Interpretation Workflow start Acquire 1D NMR Spectra (¹H and ¹³C) step1 step1 start->step1 step2 Assign Meldrum's Acid Core Signals - gem-dimethyl ¹H (~1.75 ppm) - C2, C4, C6, C5 in ¹³C step1->step2 step3 Assign Octanoyl Chain Signals - Analyze multiplicities and integration in ¹H - Correlate with ¹³C chemical shifts step2->step3 end Confirm Structure and Purity step3->end

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione are highly characteristic and informative, confirming its enolic structure. The key diagnostic signals include the far downfield enolic proton in the ¹H spectrum and the distinct carbonyl and enolic carbon resonances in the ¹³C spectrum. This guide provides a robust framework for the interpretation of the NMR data of this important synthetic intermediate, which is essential for reaction monitoring, quality control, and structural verification in synthetic and medicinal chemistry endeavors.

References

  • This reference is a placeholder for a general NMR spectroscopy textbook and is not from the search results. Brown, D. W., Floyd, A. J., & Sainsbury, M. (1985). Organic Spectroscopy. John Wiley & Sons.
  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (2014). ResearchGate. [Link]

  • Meldrum's acid. (2023). In Wikipedia. [Link]

  • Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI₂ and H₂O. (2014). The Royal Society of Chemistry. [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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Foreword: Unveiling the Molecular Blueprint of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Octanoyl-Meldrum's Acid

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives stand out for their exceptional reactivity and synthetic utility.[1][2] Among these, 5-acyl Meldrum's acids are pivotal intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide focuses on a specific yet representative member of this class: 5-octanoyl-Meldrum's acid. Our objective is to provide a comprehensive, field-proven technical guide on the mass spectrometry analysis of this compound, moving beyond a simple recitation of methods to a deeper understanding of the "why" behind the experimental choices.

This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only acquire high-quality mass spectra of 5-octanoyl-Meldrum's acid but also to interpret its fragmentation patterns with confidence. We will delve into the intricacies of sample preparation, ionization techniques, and the predictable yet informative ways this molecule disassembles in the gas phase. By understanding these fundamental principles, the analyst can leverage mass spectrometry as a powerful tool for structural confirmation, purity assessment, and reaction monitoring in workflows involving this versatile building block.

Foundational Chemistry of 5-Octanoyl-Meldrum's Acid: A Prerequisite for Mass Spectrometric Interrogation

A thorough understanding of the analyte's chemical properties is paramount to developing a robust analytical method. 5-Octanoyl-Meldrum's acid is an acylated derivative of Meldrum's acid, a compound noted for its unusually high acidity (pKa ≈ 4.8) for a carbon acid.[1] This acidity stems from the rigid cyclic structure that stabilizes the resulting enolate.[1][4]

Key Structural and Chemical Features:

  • Meldrum's Acid Core: A six-membered heterocyclic ring with two carbonyl groups and two geminal methyl groups.[1] This strained ring system is prone to nucleophilic attack and thermal decomposition.[5][6]

  • Acyl Substitution: The octanoyl group is attached at the C-5 position, the active methylene carbon of the Meldrum's acid scaffold.[7]

  • Enol Tautomerism: Acyl Meldrum's acids, including the 5-octanoyl derivative, predominantly exist in their enol form.[3] This is a critical consideration for understanding its ionization behavior.

  • Thermal Instability: Upon heating, Meldrum's acid and its derivatives can undergo retro-Diels-Alder reactions, eliminating acetone and carbon dioxide to form highly reactive ketene intermediates.[6][7] This has implications for certain ionization techniques that involve high temperatures.

Strategic Sample Preparation and Introduction

The quality of mass spectrometric data is intrinsically linked to the sample preparation protocol. For 5-octanoyl-Meldrum's acid, the primary goal is to introduce the analyte into the mass spectrometer's ion source in a state that is amenable to efficient ionization while minimizing degradation.

Solvent Selection: A Balancing Act

The choice of solvent is critical for ensuring the analyte's stability and compatibility with the chosen ionization method.

Solvent SystemSuitabilityRationale
Methanol/Water ExcellentPromotes protonation for positive-ion ESI. The presence of water can help maintain the stability of the analyte.
Acetonitrile/Water ExcellentA common and effective solvent system for reversed-phase chromatography coupled with MS.
Dichloromethane Good (with caution)While 5-octanoyl-Meldrum's acid is soluble in dichloromethane, this solvent is less ideal for ESI due to its lower polarity and potential for adduct formation.[8]
Acetone AvoidAcetone can react with Meldrum's acid and its derivatives, particularly under certain conditions, leading to analytical artifacts.[1]

Pro-Tip: For electrospray ionization (ESI), the addition of a small amount of a volatile acid (e.g., 0.1% formic acid) to the solvent system can significantly enhance the formation of protonated molecules in positive-ion mode.

Experimental Protocol: Sample Preparation for Direct Infusion Analysis

This protocol outlines the steps for preparing a sample of 5-octanoyl-Meldrum's acid for direct infusion into a mass spectrometer equipped with an ESI source.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-octanoyl-Meldrum's acid and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50% acetonitrile and 50% water containing 0.1% formic acid.

  • Sample Infusion: Load the working solution into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Ionization and Mass Analysis: The Heart of the Experiment

The selection of an appropriate ionization technique is crucial for generating meaningful mass spectra. For a molecule like 5-octanoyl-Meldrum's acid, "soft" ionization methods are preferred to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): The Method of Choice

ESI is the ideal ionization technique for 5-octanoyl-Meldrum's acid due to its gentle nature, which typically yields intact protonated molecules.

  • Positive-Ion Mode ([M+H]⁺): In the presence of an acidic mobile phase, the enolized form of 5-octanoyl-Meldrum's acid can be readily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • Negative-Ion Mode ([M-H]⁻): Given the acidic nature of the C-5 proton, deprotonation can also be readily achieved, resulting in a prominent [M-H]⁻ ion in negative-ion mode.

Experimental Workflow: ESI-MS Analysis

The following diagram illustrates the typical workflow for the ESI-MS analysis of 5-octanoyl-Meldrum's acid.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_system Mass Spectrometry System cluster_data Data Analysis A 5-Octanoyl-Meldrum's Acid B Solubilization in ACN/H2O with 0.1% Formic Acid A->B C Syringe Pump Infusion B->C D Electrospray Ionization (ESI) Source C->D E Quadrupole Mass Analyzer D->E F Detector E->F G Mass Spectrum Acquisition F->G H Fragmentation Analysis G->H

Caption: Workflow for ESI-MS analysis.

Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern serves as a molecular fingerprint.

Decoding the Fragmentation Pattern: A Structural Elucidation

The fragmentation of 5-octanoyl-Meldrum's acid in the gas phase is a predictable process governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.

Predicted Fragmentation of the [M+H]⁺ Ion

The protonated molecule of 5-octanoyl-Meldrum's acid has a calculated exact mass that can be used for its identification. The fragmentation cascade is expected to proceed through several key pathways.

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral Loss (Da)Proposed Structure of Neutral Loss
271.15213.1158.04Acetone
271.15143.07128.08Octanoyl ketene
213.11143.0770.04C4H6O
143.0785.0358.04Propene + CO
Mechanistic Insights into Key Fragmentations

The following diagram illustrates the proposed fragmentation pathways for the [M+H]⁺ ion of 5-octanoyl-Meldrum's acid.

Fragmentation_Pathways cluster_path1 Pathway 1: Loss of Acetone cluster_path2 Pathway 2: Loss of Octanoyl Ketene M_H [M+H]⁺ m/z 271.15 F1 Fragment 1 m/z 213.11 M_H->F1 -58 Da F2 Fragment 2 m/z 143.07 M_H->F2 -128 Da F1->F2 -70 Da NL1 Neutral Loss: Acetone NL2 Neutral Loss: Octanoyl Ketene

Caption: Proposed fragmentation of 5-octanoyl-Meldrum's acid.

  • Loss of Acetone: This is a characteristic fragmentation of Meldrum's acid derivatives, arising from the cleavage of the heterocyclic ring.[6]

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group of the octanoyl chain is a common fragmentation pathway for ketones and esters.[9][10][11] This can lead to the formation of an acylium ion.

  • McLafferty Rearrangement: For longer-chain acyl groups like octanoyl, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.[12]

Conclusion: A Powerful Analytical Strategy

The mass spectrometric analysis of 5-octanoyl-Meldrum's acid, when approached with a foundational understanding of its chemical properties, provides a wealth of structural information. By employing soft ionization techniques like ESI and leveraging the diagnostic power of MS/MS, researchers can confidently identify this key synthetic intermediate and monitor its transformations. The predictable fragmentation patterns, dominated by the loss of acetone and characteristic cleavages of the acyl chain, serve as reliable indicators of its molecular identity. This guide provides a robust framework for the successful mass spectrometric analysis of 5-octanoyl-Meldrum's acid, empowering scientists in their pursuit of novel molecular entities.

References

  • Wikipedia. Meldrum's acid. [Link]

  • Organic Syntheses. Meldrum's acid. [Link]

  • Gunjal Industries. Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]

  • Chen, B-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529. [Link]

  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345. [Link]

  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365-368. [Link]

  • Bonifácio, V. D. B. (2012). Meldrum's acid. Synlett, 23(10), 1443-1444. [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

  • MDPI. Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. Meldrum's Acid-13C. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Vesta Chemicals bv. Meldrum's Acid. [Link]

  • ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of Acylated Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of acylated Meldrum's acid derivatives, a class of compounds with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize these versatile reagents. We will delve into the structural nuances of these molecules, particularly their predominant enol tautomerism, and elucidate how these features are definitively characterized by IR spectroscopy. This guide will move beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational frequencies, providing a robust framework for compound identification and characterization. All methodologies and interpretations are grounded in authoritative literature to ensure scientific integrity and immediate applicability in a research setting.

Introduction: The Unique Chemistry of Meldrum's Acid and Its Acyl Derivatives

Meldrum's acid, formally 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic diester renowned for the high acidity of its C-5 methylene protons (pKa ≈ 4.97).[1] This remarkable acidity facilitates a wide range of synthetic transformations, including alkylation and acylation, making it a cornerstone in the synthesis of complex organic molecules and heterocyclic systems.[1]

When Meldrum's acid is acylated at the C-5 position, the resulting derivatives are not simple tri-carbonyl compounds. Instead, they overwhelmingly exist as enol tautomers. This structural preference is a critical determinant of their chemical reactivity and, for the purpose of this guide, their infrared spectra. The enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the carbonyl oxygens of the dioxanedione ring.[2] This guide will focus on how infrared spectroscopy serves as a powerful and direct tool to observe and confirm this structural arrangement.

The Decisive Role of Enolization in IR Spectra

The most significant feature of 5-acyl Meldrum's acid derivatives is their existence almost exclusively in the enol form.[2][3] This tautomerism fundamentally alters the expected IR spectrum. Instead of observing three distinct carbonyl (C=O) stretching bands, the spectrum is characterized by features indicative of an α,β-unsaturated ketone system and a hydrogen-bonded hydroxyl group.

Logical Framework for Spectral Interpretation

The following diagram illustrates the key structural features of an acylated Meldrum's acid and the corresponding IR vibrational modes that will be the focus of our analysis.

G cluster_0 Molecular Structure (Enol Tautomer) cluster_1 Key Vibrational Modes Structure 5-Acyl Meldrum's Acid Derivative (Predominant Enol Form) Mol OH O-H Stretch (Intramolecular H-Bond) Mol->OH Broad, Shifted CH C-H Stretches (Aliphatic & Aromatic) Mol->CH ~2900-3100 cm⁻¹ CO_ring C=O Stretch (Ring) (Asymmetric & Symmetric) Mol->CO_ring Two distinct bands ~1700-1750 cm⁻¹ CO_acyl C=O Stretch (Acyl Chain) (Conjugated) Mol->CO_acyl Lower frequency ~1580-1620 cm⁻¹ CC C=C Stretch (Enol Double Bond) Mol->CC ~1550-1600 cm⁻¹

Caption: Key structural features of the enol tautomer of acylated Meldrum's acid and their corresponding IR vibrational regions.

Interpreting the Infrared Spectrum: A Region-by-Region Analysis

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • Enolic O-H Stretch: The most telling feature in this region is the presence of a broad absorption band, often centered around 3200-3500 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group. In some derivatives, this can overlap with other peaks. For instance, in 5-(4′-hydroxy-3′-methoxy-5′-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a strong and broad peak around 3204 cm⁻¹ is assigned to the overlapped signals of the phenolic OH and the methylidene C-H function.[1] The intramolecular hydrogen bond weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly compared to a "free" hydroxyl group.

  • C-H Stretches: Sharp peaks corresponding to aliphatic C-H stretching from the gem-dimethyl groups on the Meldrum's acid core are typically observed between 2950 cm⁻¹ and 3000 cm⁻¹.[1] If the acyl group or other substituents contain aromatic or vinylic moieties, additional C-H stretching absorptions will appear above 3000 cm⁻¹.

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1550 cm⁻¹)

This region is the most diagnostic for confirming the acylation and the enolic structure. Instead of a simple C-5 ketone peak, a more complex pattern emerges.

  • Dioxanedione Carbonyls: The two carbonyl groups within the six-membered ring remain. Due to their coupling, they give rise to two distinct, strong, and sharp absorption bands. In many derivatives, these appear around 1700-1760 cm⁻¹ . For example, in a series of benzylidene Meldrum's acid derivatives, these two bands are consistently noted.[1] The higher frequency band is attributed to the asymmetric stretching mode, while the lower frequency band corresponds to the symmetric stretching mode.

  • Acyl Group Carbonyl: The carbonyl group of the acyl chain is part of an α,β-unsaturated system and is also involved in the intramolecular hydrogen bond. Both of these effects—conjugation and hydrogen bonding—significantly lower its stretching frequency. This results in a strong absorption band typically appearing in the 1580-1620 cm⁻¹ range. This substantial shift from a typical ketone absorption (~1715 cm⁻¹) is a hallmark of an acylated Meldrum's acid.

  • C=C Stretch: The enol C=C double bond also gives rise to a stretching absorption in this region, typically around 1550-1600 cm⁻¹ . This band is often of medium intensity and can sometimes overlap with the acyl C=O stretch or aromatic ring vibrations.

Comparative Spectral Data

To illustrate these principles, the table below summarizes characteristic IR absorption frequencies for Meldrum's acid and several of its acylated derivatives.

Compoundν (O-H) (cm⁻¹)ν (C-H) (cm⁻¹)ν (C=O) Ring (cm⁻¹)ν (C=O) Acyl / Other (cm⁻¹)Reference
Meldrum's Acid (unsubstituted)N/A~2990, 2940~1780, 1740N/ATypical
5-(4′-hydroxy-3′-methoxy-5′-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione~3204 (broad)29491751, 17031577, 1541[1]
2′-methoxy-4′-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)phenyl propionate34652991, 29441762, 17331598, 1582[1]
2′-methoxy-4′-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)phenyl cyclopropanecarboxylate346929851753, 17331513[1]
2′-methoxy-4′-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)phenyl 4-methoxybenzoate3446299317321606, 1577[1]

Note: The bands listed under "ν (C=O) Acyl / Other" for the benzylidene derivatives may also include contributions from C=C stretching of the aromatic ring and the exocyclic double bond.

Experimental Protocol: Synthesis and IR Analysis

A robust and reproducible experimental workflow is essential for obtaining high-quality data. The following protocols outline a general synthesis of an acylated Meldrum's acid and the subsequent IR spectroscopic analysis.

Synthesis of a 5-Acyl Meldrum's Acid Derivative

This procedure is a general method adapted from established literature for the acylation of Meldrum's acid using an acyl chloride.[2][3]

Materials:

  • Meldrum's acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Nitrogen or Argon atmosphere

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Meldrum's acid in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add pyridine (2.0 eq) to the cooled solution while stirring.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-2 hours.

  • Workup: Quench the reaction with dilute HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product, which exists as its enol form, can be purified by recrystallization (e.g., from ether-hexane) to yield the final 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Workflow for Synthesis and Analysis

Caption: A standard workflow from synthesis to IR spectral analysis for acylated Meldrum's acid derivatives.

Infrared Spectroscopy Protocol

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Perkin-Elmer Spectrum One)[1]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the purified acylated Meldrum's acid derivative with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

  • Ensure a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Perform baseline correction and peak picking to identify the key absorption frequencies.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of acylated Meldrum's acid derivatives. The key to accurate interpretation lies in understanding that these molecules exist predominantly as enol tautomers stabilized by a strong intramolecular hydrogen bond. This structure gives rise to a characteristic spectral fingerprint: a broad, hydrogen-bonded O-H stretch, two distinct C=O stretches for the dioxanedione ring, and a significantly downshifted C=O stretch for the conjugated acyl group. By following the interpretive framework and experimental protocols detailed in this guide, researchers can confidently synthesize and characterize these powerful synthetic intermediates, ensuring the structural integrity of their materials for downstream applications in drug discovery and complex molecule synthesis.

References

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. [Link]

  • Stanković, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. [Link]

  • Chen, B-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. [Link]

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A Comprehensive Technical Guide to 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acylated derivative of Meldrum's acid. While a specific CAS number for this derivative is not cataloged, its identity is defined by its synthesis from and relationship to its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 2033-24-1)[1][2]. This document details the strategic importance of this class of compounds, their synthesis, physicochemical characteristics, and versatile reactivity. Particular emphasis is placed on the applications of acyl Meldrum's acid derivatives as potent intermediates in the synthesis of complex molecular architectures relevant to drug discovery and development.

Introduction: The Strategic Value of Acylated Meldrum's Acids

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons (pKa ≈ 4.97) and its rigid cyclic structure.[1][3] This inherent reactivity allows for facile alkylation and acylation at the C5 position, creating a diverse scaffold for further synthetic transformations.[1] The introduction of an octanoyl group at this position yields 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound that serves as a stabilized, yet reactive, precursor for the introduction of a β-keto-octanoyl moiety.

The unique structural features of acylated Meldrum's acids make them powerful tools for medicinal chemists. These derivatives are effectively synthetic equivalents of mixed ketenes and readily undergo alcoholysis to produce β-keto esters, which are foundational building blocks for a wide array of bioactive heterocycles and natural products.[3] The lipophilic octanoyl chain can be strategically employed to modulate the pharmacokinetic properties of a target molecule, enhancing membrane permeability or influencing formulation characteristics. Furthermore, Meldrum's acid derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, underscoring their potential in pharmaceutical research.[4][5]

Physicochemical Properties and Handling

While specific experimental data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is not extensively published, its properties can be inferred from its constituent parts and data for similar acylated derivatives.

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₂₂O₅[6]
Appearance Expected to be a solid or oil.General knowledge
Solubility Soluble in organic solvents such as chloroform and ethyl acetate.[6]
Storage Recommended long-term storage at -20°C to prevent degradation. Short-term storage at room temperature is possible.[6]
Thermal Stability Acyl Meldrum's acid derivatives are known to be thermally unstable, undergoing retro-ene reaction upon heating to generate highly reactive acylketenes, alongside acetone and carbon dioxide as byproducts.[4][7][4][7]

Synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Step-by-Step Protocol

The synthesis of 5-acyl Meldrum's acid derivatives is well-established and can be achieved through several reliable methods. The most common and direct approach involves the acylation of Meldrum's acid with an acyl halide, in this case, octanoyl chloride, in the presence of a base.

Reaction Principle

The acidic proton at the C5 position of Meldrum's acid is readily abstracted by a non-nucleophilic base, such as pyridine, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride in a classic nucleophilic acyl substitution reaction. The resulting product is the C-acylated Meldrum's acid derivative. Due to the formation of a stable intramolecular hydrogen bond, these compounds typically exist in their enol form.[7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Meldrum's Acid Octanoyl Chloride Pyridine Dichloromethane dissolve Dissolve Meldrum's Acid in DCM reagents->dissolve cool Cool to 0°C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_octanoyl_chloride Add Octanoyl Chloride Dropwise add_pyridine->add_octanoyl_chloride stir Stir at 0°C then RT add_octanoyl_chloride->stir quench Quench with aq. HCl stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Crystallization) concentrate->purify product product purify->product Final Product Acylketene_Generation acyl_meldrums_acid 5-Octanoyl-Meldrum's Acid C₁₄H₂₂O₅ transition_state Thermolysis (Δ) acyl_meldrums_acid->transition_state products products transition_state->products

Sources

Ensuring the Integrity of 5-Octanoyl-Meldrum's Acid: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern organic synthesis, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a cornerstone reagent, prized for its unique reactivity and high acidity.[1][2] Its derivatives, particularly C5-acylated variants like 5-octanoyl-Meldrum's acid, are powerful intermediates for the construction of complex molecular architectures, including β-keto esters and various heterocycles.[3][4] However, the very features that make these compounds synthetically valuable—their inherent reactivity and strained cyclic structure—also render them susceptible to degradation. The integrity of a starting material is paramount for reproducible and high-yielding synthetic outcomes. This guide provides an in-depth analysis of the stability profile of 5-octanoyl-Meldrum's acid, grounded in mechanistic principles, and offers field-proven protocols for its proper storage and handling to ensure its viability in research and development.

The Physicochemical Foundation: Understanding the Meldrum's Acid Scaffold

To appreciate the stability challenges of 5-octanoyl-Meldrum's acid, one must first understand the parent structure. Meldrum's acid is a cyclic diester with a surprisingly high acidity (pKa ≈ 4.97), comparable to carboxylic acids.[1] This acidity stems not from a carboxyl group, but from the C5 methylene protons. Deprotonation at this position yields a carbanion that is exceptionally well-stabilized by resonance, delocalizing the negative charge across the two carbonyl oxygens.[1]

This electronic feature is the key to its synthetic utility in alkylation and acylation reactions.[1] However, the 1,3-dioxane-4,6-dione ring is also conformationally rigid and possesses significant ring strain. This strain, coupled with the presence of two ester-like linkages, makes the ring susceptible to opening by various degradation pathways.

Caption: The high acidity of Meldrum's acid is due to the formation of a highly stabilized enolate.

The Nature of 5-Acyl Meldrum's Acids: A Double-Edged Sword

The introduction of an octanoyl group at the C5 position transforms the molecule into a potent acylating agent. The product, 5-octanoyl-Meldrum's acid, typically exists as a pale-yellow solid and can be present in its enol form.[3] This tautomerism is significant as the enol hydroxyl group has different reactivity and stability characteristics compared to the diketone form.

The primary synthetic utility of acyl Meldrum's acids is their reaction with alcohols or amines to produce β-keto esters or amides, respectively.[3] This reaction proceeds via nucleophilic attack on a ring carbonyl, followed by ring-opening and decarboxylation. This desired reactivity is also its primary liability during storage, as trace nucleophiles can initiate degradation.

Caption: 5-octanoyl-Meldrum's acid exists in equilibrium between its keto and enol forms.

Key Degradation Pathways for 5-Octanoyl-Meldrum's Acid

Understanding the potential routes of decomposition is critical for developing an effective storage strategy. For 5-acyl Meldrum's acids, three primary pathways must be considered.

  • A) Thermal Decomposition: At elevated temperatures (typically >150 °C), Meldrum's acid derivatives undergo a retro-[4+2] cycloaddition reaction.[5][6] This process fragments the molecule to generate acetone, carbon dioxide, and a highly reactive acylketene. While this requires significant thermal energy and is not a primary concern under standard storage, it defines the absolute upper-temperature limit for the compound.

  • B) Hydrolysis: The ester functionalities of the dioxane ring are susceptible to cleavage by water. This process can be catalyzed by trace acid or base. Hydrolysis leads to the opening of the ring to form an unstable acylated malonic acid derivative, which can readily decarboxylate. This is a significant risk, as atmospheric moisture is often sufficient to initiate degradation over time.

  • C) Nucleophilic Attack / Solvolysis: This is the most pressing stability concern under typical laboratory conditions. Because of the ring strain, the carbonyl carbons (C4/C6) are highly electrophilic. They are readily attacked by nucleophiles, such as alcohols, amines, or even thiols.[2] If the compound is stored in or exposed to vapors of nucleophilic solvents (e.g., methanol, ethanol), it will slowly convert to the corresponding β-keto ester, compromising the purity and integrity of the material.

cluster_thermal A) Thermal Decomposition cluster_hydrolysis B) Hydrolysis cluster_nucleophilic C) Nucleophilic Attack (e.g., with ROH) start 5-Octanoyl-Meldrum's Acid ketene Octanoylketene start->ketene Heat (>150°C) hydrolyzed Ring-Opened Adduct start->hydrolyzed + H₂O keto_ester β-Keto Ester start->keto_ester + ROH (e.g., Methanol) acetone Acetone co2 CO2 decarboxylated β-Keto Acid hydrolyzed->decarboxylated - CO₂ acetone2 Acetone co2_2 CO2

Caption: The three primary degradation pathways for 5-octanoyl-Meldrum's acid.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The core principle is the rigorous exclusion of heat, moisture, and chemical nucleophiles.

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8 °C)[7][8]Slows the rate of all degradation pathways, particularly hydrolysis and attack by trace nucleophiles.
Atmosphere Tightly sealed container under inert gas (Nitrogen/Argon)[8][9]Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation.
Moisture Store in a desiccated environment (e.g., a desiccator)[9]Provides a secondary barrier against moisture ingress, which is the most common cause of slow degradation.
Light Amber glass vialProtects against potential photodecomposition, a standard best practice for complex organic molecules.
Incompatibilities Avoid storage near: Strong bases[10], oxidizing agents[8], alcohols, amines, and aqueous solutions.Prevents accidental contact with substances that can rapidly degrade the compound.

Handling Best Practices:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a positive pressure of inert gas.

  • Dispensing: Use clean, dry spatulas and weigh the compound quickly. Avoid leaving the container open to the atmosphere for extended periods.

  • Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing and returning it to refrigerated storage.

A Self-Validating System: Protocol for Stability Assessment

Trust in a reagent requires verification. A simple, periodic stability check can validate your storage protocol and ensure the compound's purity before use in a critical synthesis.

Objective: To quantitatively assess the purity of 5-octanoyl-Meldrum's acid over time under the implemented storage conditions.

Methodology:

  • Time Zero (T=0) Analysis: Upon receiving or synthesizing a new batch, immediately take a small sample. Dissolve it in a dry, non-nucleophilic deuterated solvent (e.g., CDCl₃, Acetone-d₆) and acquire a high-resolution ¹H NMR spectrum. This is your baseline reference.

  • Aliquoting: If the batch size is large, consider aliquoting it into several smaller, inert-gas-flushed vials. This minimizes the exposure of the entire batch each time a sample is needed.

  • Periodic Testing: At set intervals (e.g., 1, 3, and 6 months), retrieve a vial.

  • Analysis: Acquire a new ¹H NMR spectrum under the exact same conditions as the T=0 sample.

  • Comparison: Overlay the spectra. The primary indicator of stability is the absence of new peaks. Look specifically for the appearance of signals corresponding to the methyl or ethyl β-keto ester if methanol or ethanol are potential contaminants, or for broader signals indicative of hydrolysis products.

  • Quantification: If new peaks appear, use the integration values relative to a known proton signal on the parent molecule to quantify the percentage of degradation. A purity loss of >5% may warrant re-purification or discarding the batch.

A Receive / Synthesize New Batch B Acquire T=0 Baseline (¹H NMR / LC-MS) A->B C Aliquot into Vials under Inert Atmosphere B->C D Store under Recommended Conditions (Cold, Dry, Inert) C->D E Test at T=1, 3, 6 months D->E F Acquire New Spectrum E->F G Compare to T=0 Baseline F->G H Purity > 95%? G->H I Proceed with Synthesis H->I Yes J Consider Re-purification or Disposal H->J No

Caption: Experimental workflow for validating the long-term stability of 5-octanoyl-Meldrum's acid.

Conclusion

5-Octanoyl-Meldrum's acid is a highly valuable synthetic intermediate whose utility is directly tied to its purity. Its inherent reactivity, driven by ring strain and high electrophilicity, makes it susceptible to degradation by hydrolysis and nucleophilic attack. By understanding these mechanistic liabilities, researchers can implement a robust storage and handling strategy centered on the strict exclusion of heat, moisture, and chemical nucleophiles. Adherence to the protocols outlined in this guide—refrigeration, desiccation, and storage under an inert atmosphere—will ensure the long-term integrity of the compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Alkali Metals Limited. (n.d.). Meldrum's Acid MSDS.
  • Wikipedia. (n.d.). Meldrum's acid.
  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications.
  • TCI AMERICA. (2018). Meldrum's Acid, (=2,2-Dimethyl-1,3-dioxane-4,6-dione) Safety Data Sheet.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). Meldrum's acid in organic synthesis. 2. A general and versatile method for the synthesis of β-keto esters. Organic Syntheses Procedure.
  • Zainal, N. F., et al. (2021). A convenient synthesis of 5-arylidene Meldrum's acid derivatives via Knoevenagel condensation. UiTM Institutional Repository.
  • Chen, B. (1991). Meldrum's Acid in Organic Synthesis. HETEROCYCLES, Vol. 32, No. 3.
  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43, 365.
  • AK Scientific, Inc. (n.d.). Meldrum's acid Safety Data Sheet.
  • TCI Chemicals. (n.d.). Meldrum's Acid Safety Data Sheet.
  • Zhang, B., et al. (n.d.). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. MDPI.
  • Fisher Scientific. (n.d.). Meldrum's acid Safety Data Sheet.
  • Glisic, B. D., & Djuran, M. I. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central.
  • Jackson, C. (n.d.). Cracking Meldrum's Acid: Lowering the Temperature. ANU Open Research.

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A Comprehensive Technical Guide to the Solubility of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Synthesis

In the realm of synthetic chemistry and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility, formulation, and ultimate bioavailability. For researchers and scientists working with acyl derivatives of Meldrum's acid, such as 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a thorough understanding of its solubility profile is paramount. This technical guide provides an in-depth exploration of the solubility of this versatile building block in a range of common organic solvents. Beyond a mere compilation of data, this document elucidates the underlying chemical principles governing its solubility, offers a robust experimental framework for its quantitative determination, and discusses the practical implications for laboratory applications.

Molecular Structure and its Influence on Solubility

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, possesses a unique molecular architecture that profoundly influences its interaction with various solvents. The molecule can be conceptually divided into two key domains:

  • The Polar Dioxane-dione Ring: The 2,2-dimethyl-1,3-dioxane-4,6-dione core, with its two carbonyl groups and two ether linkages, imparts a significant degree of polarity to the molecule. This region is capable of engaging in dipole-dipole interactions and, to a lesser extent, acting as a hydrogen bond acceptor.

  • The Non-polar Octanoyl Chain: The eight-carbon acyl chain is a classic non-polar, lipophilic moiety. Its presence dominates a significant portion of the molecular surface, favoring interactions with non-polar solvent molecules through London dispersion forces.

The overall solubility of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a result of the interplay between these two opposing structural features. The principle of "like dissolves like" is the guiding tenet in predicting its solubility. Solvents with a polarity that is intermediate or can effectively interact with both the polar head and the non-polar tail are likely to be the most effective.

Qualitative Solubility Profile

While precise quantitative solubility data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is not extensively documented in publicly available literature, a qualitative understanding can be inferred from its structure and from information available for the parent compound, Meldrum's acid.[1][2][3][4][5]

Table 1: Predicted Qualitative Solubility of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Solvent ClassificationCommon SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneGood to ModerateThe long octanoyl chain will readily interact with these non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)ExcellentThese solvents can effectively solvate both the polar dioxane-dione ring and the non-polar alkyl chain. Published data indicates solubility in chloroform and ethyl acetate.[6]
Polar Protic Ethanol, MethanolModerate to GoodThe hydroxyl group of the alcohol can interact with the polar head, while the alkyl portion of the solvent can interact with the octanoyl tail.
Highly Polar WaterPoor to InsolubleThe large, non-polar octanoyl chain will significantly hinder dissolution in water. Meldrum's acid itself is only sparingly soluble in water.[2]

Quantitative Determination of Solubility: A Validated Experimental Protocol

To empower researchers with the ability to precisely quantify the solubility of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in their specific solvent systems, the following robust and self-validating experimental protocol is provided. This method is based on the widely accepted shake-flask method.[7]

Materials and Equipment
  • 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (highly purified)[6]

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

G Figure 1: Experimental Workflow for Solubility Determination cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 A Preparation of Saturated Solution B Equilibration A->B Incubate C Phase Separation B->C Settle & Filter D Quantification C->D Analyze A_desc Add excess solute to a known volume of solvent in a sealed vial. B_desc Agitate at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium. C_desc Allow the solution to settle. Filter an aliquot of the supernatant to remove undissolved solid. D_desc Analyze the clear filtrate using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration.

Caption: A flowchart of the key stages for determining the solubility of a compound.

Detailed Step-by-Step Methodology
  • Preparation of Standard Solutions for Calibration:

    • Accurately weigh a known amount of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions to create a set of standard solutions of varying concentrations.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.

  • Preparation of the Saturated Solution:

    • Add an excess amount of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis and Calculation:

    • Analyze the filtered solution using the same analytical method and conditions as for the calibration standards.

    • Determine the concentration of the solute in the filtrate by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Causality Behind Experimental Choices and Self-Validation

  • Use of Excess Solute: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.

  • Extended Equilibration Time: This allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Filtration: This is a critical step to ensure that only the dissolved solute is being measured and that the results are not skewed by the presence of suspended solid particles.

  • Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method over the concentration range of interest.

Practical Implications for Researchers

A clear understanding of the solubility of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is essential for its effective use in various applications:

  • Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.

  • Purification by Recrystallization: Knowledge of its solubility in a range of solvents, and how this changes with temperature, is fundamental to developing an effective recrystallization protocol. For instance, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal candidate.

  • Formulation and Drug Delivery: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a critical first step in developing a stable and bioavailable formulation.

  • Analytical Method Development: Proper solvent selection is necessary for preparing samples for analysis by techniques such as NMR, HPLC, and mass spectrometry.

Conclusion

While quantitative solubility data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione remains to be extensively published, a strong predictive understanding can be derived from its molecular structure. The dual polarity of the molecule suggests optimal solubility in moderately polar aprotic solvents. For researchers requiring precise solubility values, the detailed and validated experimental protocol provided in this guide offers a reliable pathway to obtaining this critical data. A thorough characterization of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for its successful application in synthesis, purification, and formulation, ultimately accelerating the pace of research and development.

References

  • Organic Syntheses Procedure. Meldrum's Acid. Available from: [Link].

  • ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Available from: [Link].

  • UiTM Institutional Repository. A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. Available from: [Link].

  • Solubility of Things. Meldrum's acid | Solubility of Things. Available from: [Link].

  • Wikipedia. Meldrum's acid. Available from: [Link].

  • Gunjal Industries. Best Meldrum Acid: Properties, Synthesis & Key Applications. Available from: [Link].

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  • Chemsrc. Meldrum's Acid: Properties, Applications, and Manufacturing Insights. Available from: [Link].

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  • LibreTexts. Solubility of Organic Compounds. Available from: [Link].

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

  • ScienceDirect. Meldrum's Acid in Organic Synthesis. Available from: [Link].

  • University of North Georgia. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

  • University of the Incarnate Word. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link].

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link].

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The Acylation of Meldrum's Acid: A Mechanistic and Practical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cornerstone reaction in modern organic synthesis. We will dissect the underlying mechanistic principles that govern this transformation, offering a detailed rationale for the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of Meldrum's acid for the efficient construction of complex molecular architectures. We will bridge theoretical understanding with practical application by providing detailed experimental protocols, comparative data, and an overview of the vast synthetic utility of the resulting acyl Meldrum's acids, particularly in the synthesis of β-keto esters, heterocyclic compounds, and other valuable intermediates for the pharmaceutical industry.

The Unique Nature of Meldrum's Acid: A Highly Acidic Methylene Compound

Meldrum's acid, a cyclic derivative of malonic acid, exhibits an unusually high acidity for a methylene group not adjacent to a carboxylic acid. Its pKa of approximately 4.97 in water is comparable to that of carboxylic acids.[1] This remarkable acidity is the cornerstone of its utility in organic synthesis, as it allows for easy deprotonation to form a highly stabilized enolate, a potent nucleophile.

The origin of this enhanced acidity was a subject of debate for many years. It is now understood to arise from a combination of factors, including the rigid boat conformation of the six-membered ring and significant stereoelectronic effects.[2][3] The conformation of Meldrum's acid constrains the ester groups in a way that maximizes the destabilization of the C-H bond at the 5-position, facilitating its cleavage.[1] Upon deprotonation, the resulting enolate is exceptionally well-stabilized by resonance across the two carbonyl groups.

This inherent acidity makes Meldrum's acid an ideal substrate for a variety of C-C bond-forming reactions, with acylation being one of the most important. The resulting 5-acyl Meldrum's acids are versatile intermediates that can be readily transformed into a wide array of valuable compounds.[4][5]

The Core Mechanism of Acylation: A Nucleophilic Attack

The acylation of Meldrum's acid proceeds through a two-step mechanism:

  • Deprotonation: A base is used to abstract a proton from the active methylene group at the C5 position of Meldrum's acid, generating a resonance-stabilized enolate anion.

  • Nucleophilic Acyl Substitution: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This is followed by the departure of a leaving group from the acylating agent, resulting in the formation of the C-acylated product.

The overall transformation is a C-acylation, where an acyl group is introduced onto the central carbon of the Meldrum's acid scaffold.

Acylation_Mechanism Meldrums_Acid Meldrum's Acid Enolate Meldrum's Acid Enolate Meldrums_Acid->Enolate Deprotonation Base Base (B:) Base->Enolate Protonated_Base Protonated Base (B-H+) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->Tetrahedral_Intermediate Acyl_Meldrums_Acid 5-Acyl Meldrum's Acid Tetrahedral_Intermediate->Acyl_Meldrums_Acid Elimination Leaving_Group Leaving Group (X-) Tetrahedral_Intermediate->Leaving_Group

Figure 1: Generalized mechanism of Meldrum's acid acylation.

The choice of base, acylating agent, and solvent significantly influences the efficiency and outcome of the reaction. These choices are dictated by the specific properties of the starting materials and the desired product.

Key Experimental Parameters and Their Rationale

Choice of Acylating Agent

A variety of acylating agents can be employed for the acylation of Meldrum's acid, with the most common being acyl halides and carboxylic acids activated with coupling reagents.

  • Acyl Halides (e.g., Acyl Chlorides): These are highly reactive electrophiles and are frequently used for the acylation of Meldrum's acid.[5] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Pyridine is a commonly used base in this context, as it also acts as a nucleophilic catalyst.[5] For less reactive aromatic acid halides, a more potent catalyst such as 4-dimethylaminopyridine (DMAP) may be required to achieve good yields.[5]

  • Carboxylic Acids with Coupling Reagents: This method offers a milder alternative to using acyl halides and is particularly useful when the corresponding acyl halide is unstable or difficult to prepare. Common coupling reagents include dicyclohexylcarbodiimide (DCC), and diethyl cyanophosphonate (DEPC).[5] In this approach, the carboxylic acid is activated in situ to form a highly reactive intermediate, which is then attacked by the Meldrum's acid enolate. DMAP is often used as a catalyst in these reactions to enhance the rate of acylation.[5]

The Crucial Role of the Base

The selection of the base is critical for the success of the acylation reaction. The primary role of the base is to deprotonate Meldrum's acid to generate the nucleophilic enolate.

  • Pyridine: Often used in stoichiometric amounts when acyl chlorides are the acylating agents. It serves a dual purpose: as a base to deprotonate Meldrum's acid and to scavenge the HCl generated during the reaction.[5]

  • 4-Dimethylaminopyridine (DMAP): A more powerful nucleophilic catalyst than pyridine. It is particularly effective in promoting the acylation with less reactive acylating agents, such as aromatic acid chlorides or when using carboxylic acids with coupling agents.[5][6] DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent, which is more susceptible to nucleophilic attack by the Meldrum's acid enolate.

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base that is often used when a strong, non-interfering base is required to simply deprotonate Meldrum's acid without competing in the nucleophilic attack.

Solvent Selection

The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield.

  • Dichloromethane (DCM): A common solvent for acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds.[5]

  • Tetrahydrofuran (THF): Another frequently used aprotic solvent that is suitable for these reactions.

  • N-Methyl-2-pyrrolidone (NMP): A more polar aprotic solvent that can be beneficial for reactions involving less soluble reactants or to promote decarboxylation in subsequent steps.[7]

Comparative Analysis of Acylation Protocols

The following table summarizes various protocols for the acylation of Meldrum's acid, highlighting the differences in reagents, conditions, and yields.

Acylating AgentBase/CatalystSolventTemperature (°C)Typical Yield (%)Notes
Acyl ChloridePyridineDCM0 to rt70-90A standard and widely used method.[5]
Acyl ChlorideDMAPDCM0 to rt80-95More effective for less reactive acyl chlorides.[5]
Carboxylic AcidDCC/DMAPDCM0 to rt60-85Good for acid-sensitive substrates.[5]
Carboxylic AcidCDITHFrt75-90Forms a reactive acyl imidazolide intermediate.[8]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Acylation using Acyl Chloride and Pyridine

This protocol describes a general procedure for the C-acylation of Meldrum's acid with an acyl chloride using pyridine as a base.

Protocol_1 Step1 Dissolve Meldrum's acid in DCM Step2 Cool the solution to 0 °C Step1->Step2 Step3 Add pyridine Step2->Step3 Step4 Add acyl chloride dropwise Step3->Step4 Step5 Stir at 0 °C, then warm to room temperature Step4->Step5 Step6 Aqueous workup (HCl wash, brine wash) Step5->Step6 Step7 Dry over Na2SO4, filter, and concentrate Step6->Step7 Step8 Purify by recrystallization or chromatography Step7->Step8

Figure 2: Workflow for acylation with acyl chloride and pyridine.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Meldrum's acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0-2.2 eq.) to the cooled solution and stir for 10-15 minutes.

  • Slowly add the acyl chloride (1.0-1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours (monitor by TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid (e.g., 1 M HCl) and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Acylation using Carboxylic Acid, DCC, and DMAP

This protocol provides a method for the acylation of Meldrum's acid using a carboxylic acid activated with DCC and catalyzed by DMAP.

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.), Meldrum's acid (1.1 eq.), and DMAP (0.1-0.2 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-24 hours (monitor by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Wash the filtrate with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to afford the desired acyl Meldrum's acid.

Synthetic Utility of Acyl Meldrum's Acids: Gateways to Molecular Diversity

5-Acyl Meldrum's acids are exceptionally valuable synthetic intermediates due to their facile conversion into other functional groups. Their application is particularly prominent in the synthesis of β-keto esters and various heterocyclic systems, many of which are important scaffolds in medicinal chemistry.[9][10]

Synthesis of β-Keto Esters

One of the most common applications of acyl Meldrum's acids is their conversion to β-keto esters.[10] This is typically achieved by alcoholysis, where the acyl Meldrum's acid is heated in the presence of an alcohol. The reaction proceeds with the loss of acetone and carbon dioxide.[1] This method is highly versatile and allows for the synthesis of a wide range of β-keto esters, including those with sterically hindered alcohol components.[8]

Beta_Keto_Ester_Synthesis Acyl_Meldrums_Acid 5-Acyl Meldrum's Acid Beta_Keto_Ester β-Keto Ester Acyl_Meldrums_Acid->Beta_Keto_Ester Alcohol Alcohol (R'-OH) Alcohol->Beta_Keto_Ester Heat Δ (Heat) Byproducts Acetone + CO2 Beta_Keto_Ester->Byproducts +

Figure 3: Synthesis of β-keto esters from acyl Meldrum's acids.

Heterocyclic Synthesis

Acyl Meldrum's acids are valuable precursors for the synthesis of a diverse array of heterocyclic compounds. The reactive nature of the acyl Meldrum's acid moiety allows for cyclization reactions with various nucleophiles. For instance, they can be used to synthesize pyrones, pyridones, and other complex heterocyclic systems that are prevalent in pharmaceuticals.[9]

Applications in Drug Discovery and Development

The derivatives of Meldrum's acid have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9] The ability to readily synthesize diverse libraries of compounds from acylated Meldrum's acids makes them attractive scaffolds for drug discovery programs. For example, vanillidene Meldrum's acid derivatives have been investigated for their antimalarial activity.[9] Furthermore, benzylidene Meldrum's acid has been identified as a key precursor for novel topoisomerase II inhibitors, a class of anticancer agents.[9]

Conclusion

The acylation of Meldrum's acid is a robust and versatile transformation that provides access to a wealth of valuable synthetic intermediates. A thorough understanding of the underlying reaction mechanism and the rationale behind the choice of reagents and conditions is paramount for the successful application of this methodology. As demonstrated in this guide, the careful selection of the acylating agent, base, and solvent allows for the efficient synthesis of a wide range of 5-acyl Meldrum's acids. These compounds, in turn, serve as powerful building blocks for the construction of complex molecules, including β-keto esters and diverse heterocyclic systems, with significant applications in the pharmaceutical and agrochemical industries. The continued exploration of the reactivity of Meldrum's acid and its derivatives will undoubtedly lead to the development of novel synthetic strategies and the discovery of new bioactive molecules.

References

  • Janikowska, K., Rachoń, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved January 23, 2026, from [Link]

  • Stojković, M. S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. HETEROCYCLES, 32(3), 529. [Link]

  • Black, T. H. (2017). Cracking Meldrum’s Acid: Lowering the Temperature. ANU Open Research. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). METHYL PHENYLACETYLACETATE. Organic Syntheses, 58, 97. [Link]

  • Li, J., et al. (2023). Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 28(13), 5183. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of. beta. -keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

  • Wang, X., & Houk, K. N. (2001). New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study. The Journal of Organic Chemistry, 66(9), 3223–3228. [Link]

  • Lee, I., et al. (2002). Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. Bulletin of the Korean Chemical Society, 23(4), 551-556. [Link]

  • Li, W., et al. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic & Biomolecular Chemistry, 12(4), 564–571. [Link]

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A Comprehensive Technical Guide to the Thermal Decomposition of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who are interested in the generation and application of reactive ketene intermediates. We will explore the mechanistic underpinnings of the thermolysis process, identify the resulting decomposition products, and provide detailed experimental protocols for the characterization of this reaction.

Introduction: The Unique Chemistry of Acylated Meldrum's Acids

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis.[1] Its derivatives, particularly the 5-acylated variants like 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, are of significant interest due to their thermal instability.[2] This characteristic is not a drawback but rather a synthetically useful feature, as their controlled thermal decomposition provides a clean and efficient route to highly reactive acylketenes.[3] These intermediates are valuable in the synthesis of complex organic molecules, including natural products and their analogs.[3]

The high acidity of the C5 proton in Meldrum's acid (pKa ≈ 4.97) facilitates its acylation, leading to a class of compounds that can be considered as stable precursors to otherwise transient ketenes.[1][4] Understanding the thermal behavior of these molecules is paramount for harnessing their synthetic potential.

The Thermal Decomposition Pathway: A Cascade of Reactions

The pyrolysis of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones is a well-established method for generating acylketenes.[2] The thermal decomposition of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione proceeds through a concerted cycloreversion reaction, yielding three primary products: an octanoylketene, carbon dioxide, and acetone.[1][2]

The generally accepted mechanism for this thermolysis is a retro-ene reaction or a concerted fragmentation. The process is initiated by heat, which provides the necessary activation energy to break the heterocyclic ring.

Figure 1: Thermal Decomposition of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

The key to the synthetic utility of this reaction lies in the in-situ generation of the highly reactive octanoylketene. This intermediate can then be trapped by a variety of nucleophiles to generate a diverse range of downstream products.

Primary and Secondary Decomposition Products

The thermal decomposition of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione yields a predictable set of primary products. However, the high reactivity of the generated oxoketene can lead to the formation of secondary products if not efficiently trapped.

Product Type Chemical Name Formula Role/Significance
Primary OctanoylketeneC₉H₁₄O₂Key reactive intermediate for synthesis.
Primary Carbon DioxideCO₂Gaseous byproduct.
Primary AcetoneC₃H₆OVolatile byproduct.
Secondary 1,3-Dioxin-4-one derivativeVariesFormed through a reversible reaction.[2]
Secondary Oxoketene DimerVariesCan form via a [4+2] cycloaddition.[2]

Experimental Protocols for Analysis

A thorough understanding of the thermal decomposition process requires robust analytical methodologies. The following protocols outline key experiments for characterizing the thermolysis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the title compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione into a tared TGA pan.

  • Place the sample pan into the TGA furnace.

  • Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the mass loss as a function of temperature.

  • The onset of decomposition and the inflection point of the mass loss curve provide critical information about the thermal stability of the compound.[5]

TGA_Workflow start Start calibrate Calibrate TGA start->calibrate weigh Weigh Sample (5-10 mg) calibrate->weigh load Load Sample into TGA weigh->load heat Heat Sample (10 °C/min to 300 °C) load->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze Data (Onset & Inflection Point) record->analyze end End analyze->end

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

In-Situ Trapping and Product Identification

Objective: To trap the transient octanoylketene intermediate and identify the resulting stable product.

Rationale: Due to the high reactivity of ketenes, direct detection is challenging. A common and effective strategy is to perform the thermolysis in the presence of a nucleophilic trapping agent, such as an alcohol or an amine, to form a stable β-keto ester or amide, respectively.[6] These stable derivatives can then be readily characterized by standard analytical techniques.

Methodology (using Methanol as a trapping agent):

  • Dissolve a known quantity of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in anhydrous methanol in a sealed reaction vessel.

  • Heat the solution to reflux for a specified period (e.g., 2-4 hours), allowing for the thermal decomposition and subsequent trapping of the ketene.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude product (methyl 3-oxodecanoate) via column chromatography.

  • Characterize the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity.

Trapping_Experiment start Start dissolve Dissolve Acyl Meldrum's Acid in Methanol start->dissolve reflux Reflux Solution dissolve->reflux monitor Monitor Reaction by TLC reflux->monitor workup Solvent Removal monitor->workup purify Column Chromatography workup->purify characterize NMR & GC-MS Analysis purify->characterize end End characterize->end

Figure 3: Experimental Workflow for In-Situ Trapping of Octanoylketene.

Factors Influencing Thermal Decomposition

The temperature required for the thermolysis of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones can be influenced by several factors:

  • Nature of the Acyl Group: The electronic and steric properties of the acyl substituent can affect the stability of the starting material and the transition state of the decomposition reaction.

  • Substituents on the Dioxane Ring: Modifications to the 2,2-dimethyl group can alter the ring strain and, consequently, the decomposition temperature.[5]

  • Reaction Conditions: The choice of solvent and the presence of catalysts can influence the rate and outcome of the decomposition.

Conclusion

The thermal decomposition of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetically valuable transformation that provides a reliable method for the generation of octanoylketene. A thorough understanding of the decomposition mechanism, the nature of the products, and the analytical methods for their characterization is essential for leveraging this chemistry in the development of novel synthetic methodologies. The protocols and insights provided in this guide serve as a foundational resource for researchers and scientists working in this exciting field.

References

  • Rachon, J., Janikowska, K., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. [Link]

  • McNab, H. (1991). Meldrum's Acid in Organic Synthesis. HETEROCYCLES, 32(3), 545. [Link]

  • Black, D. StC. (2018). Cracking Meldrum’s Acid: Lowering the Temperature [Doctoral dissertation, The Australian National University]. ANU Open Research. [Link]

  • Bukhari, S. N. A., Abdelgawad, M. A., Ahmed, N., Amjad, M. S., & Al-Harrasi, A. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1769. [Link]

  • Rosli, N. A., San, N. S., & Basar, N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

  • Wikipedia contributors. (2023, December 27). Meldrum's acid. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Wasserman, H. H., & DeSimone, R. W. (1995). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 28(9), 379–386. [Link]

  • Ivanov, A. S., & Zotova, M. A. (2018). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. [Link]

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A Researcher's Guide to Acylated Meldrum's Acids: From Historical Discovery to Modern Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of acylated Meldrum's acids, charting their course from a serendipitous discovery and structural misidentification to their current status as indispensable reagents in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, the evolution of synthetic methodologies, and the mechanistic principles governing their versatile reactivity. Through detailed protocols, comparative data, and workflow visualizations, we illuminate the profound impact of these compounds on the synthesis of complex molecules, heterocycles, and pharmacologically active agents.

Introduction: The Unique Character of Meldrum's Acid

Before delving into the history of acylated derivatives, it is crucial to understand the parent molecule: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). First synthesized in 1908 by Andrew Norman Meldrum, its structure was initially misidentified as a β-lactone of β-hydroxyisopropylmalonic acid.[1] It was not until 40 years later that Davidson and Bernhard correctly identified its 1,3-dioxane structure.[2]

This historical correction is more than a trivial fact; it underscores the unusual stability and reactivity of the molecule that puzzled early chemists. The constrained cyclic structure locks the ester groups in a conformation that enhances the acidity of the C5 methylene protons (pKa ≈ 4.8–4.97), making it significantly more acidic than acyclic malonic esters (pKa ≈ 13).[1][3] This high acidity is the cornerstone of its utility, enabling facile deprotonation to form a stable enolate, which is highly nucleophilic and poised for a variety of chemical transformations, most notably acylation.[3]

Fig. 1: Historical Correction of Meldrum's Acid Structure.

The Dawn of Acylation: Pioneering Work and Mechanistic Insights

The first successful and systematic preparations of 5-acyl Meldrum's acids were reported by Yonemitsu and coworkers in 1978.[4][5] Their seminal work established a robust and high-yielding protocol that remains a cornerstone of synthetic chemistry today.

Causality Behind the Experimental Design: The choice of reagents was deliberate and mechanistically sound.

  • Meldrum's Acid: The starting material, chosen for its highly acidic C-H bond at the C5 position.

  • Pyridine: A mild organic base, strong enough to deprotonate Meldrum's acid to form the reactive enolate anion, but not so strong as to promote side reactions like self-condensation or hydrolysis of the acid chloride.

  • Acyl Chloride: The electrophilic acylating agent.

  • Aprotic Solvent (Dichloromethane): An inert solvent that solubilizes the reactants without interfering with the reaction.

The reaction proceeds via the nucleophilic attack of the Meldrum's acid enolate on the electrophilic carbonyl carbon of the acyl chloride. A key observation from this early work was that the reaction exclusively yields the monoacylated product.[4] This is a direct consequence of the product's structure; upon formation, the 5-acyl Meldrum's acid exists almost entirely in its enol tautomer.[5][6] The resulting enolic proton is acidic, but the formation of a second negative charge at the C5 position is electronically disfavored, thus preventing a second acylation event.[7] This inherent self-regulation is a critical feature that makes the synthesis clean and high-yielding.

Evolution of Acylation Methodologies

While the Yonemitsu method using acyl chlorides and pyridine is classic, the need to accommodate sensitive functional groups and utilize different starting materials has driven the evolution of acylation techniques.

Milder Reagents and Broader Substrate Scope

The primary limitation of the acyl chloride method is the often harsh conditions required to generate the acyl chloride itself. To circumvent this, methods utilizing carboxylic acids directly have been developed. These typically employ coupling agents that activate the carboxylic acid in situ.

MethodAcylating AgentCoupling/Activating AgentBaseTypical YieldReference
Yonemitsu Acyl ChlorideNonePyridine, DMAP>90%[4][5]
DCC Coupling Carboxylic AcidDicyclohexylcarbodiimide (DCC)DMAP70-90%[5]
DEPC Coupling Carboxylic AcidDiethyl phosphorocyanidate (DEPC)Triethylamine80-95%[5][6]
CDI Activation Carboxylic Acid1,1'-Carbonyldiimidazole (CDI)None (forms acyl imidazole in situ)75-90%[5][6]
Mixed Anhydride Carboxylic AcidPivaloyl ChlorideTriethylamine80-90%[5]

This expansion of methods allows for the acylation of Meldrum's acid with complex carboxylic acids, including N-protected amino acids, which are crucial in peptide synthesis and the development of tetramic acid derivatives.[5]

Experimental Protocol: Synthesis of 5-(Phenylacetyl)-Meldrum's Acid

This protocol is a representative example of the widely used Yonemitsu method, adapted from Organic Syntheses.[6] It provides a reliable, self-validating system for producing high-purity acylated Meldrum's acid.

Materials:

  • Recrystallized Meldrum's acid (23.75 g, 0.165 mol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (150 mL total)

  • Anhydrous Pyridine (32.5 mL, 0.40 mol)

  • Freshly distilled Phenylacetyl chloride (25.0 g, 0.16 mol)

  • 2 N Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: A 300-mL round-bottomed flask is equipped with a magnetic stirrer and a dropping funnel. The system is maintained under an inert atmosphere (e.g., argon).

  • Initial Solution: A solution of Meldrum's acid in 65 mL of anhydrous CH₂Cl₂ is placed in the flask and cooled to 0°C in an ice bath.

  • Base Addition: Anhydrous pyridine is added dropwise with stirring over 10 minutes. The solution should remain clear.

  • Acylation: A solution of phenylacetyl chloride in 50 mL of anhydrous CH₂Cl₂ is added via the dropping funnel over a 2-hour period, maintaining the temperature at 0°C.

  • Reaction Completion: The mixture is stirred for an additional hour at 0°C, then allowed to warm to room temperature and stirred for one more hour. The mixture will appear as an orange, cloudy suspension.

  • Workup - Quenching: The reaction mixture is diluted with 35 mL of CH₂Cl₂ and poured into 100 mL of 2 N HCl containing crushed ice.

  • Workup - Extraction: The organic layer is separated. The aqueous layer is extracted twice with 25-mL portions of CH₂Cl₂.

  • Workup - Washing: The combined organic phases are washed twice with 25-mL portions of 2 N HCl, followed by 30 mL of saturated NaCl solution.

  • Drying and Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure (rotary evaporator) to yield the crude product as a pale-yellow solid.

  • Purification (Optional): The product, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, can be further purified by recrystallization from ether-hexane or dichloromethane-hexane.[6] The expected yield of the crude product is typically around 97%.[6]

cluster_products Synthetic Products AcylMA 5-Acyl Meldrum's Acid Acylketene Acylketene (Reactive Intermediate) AcylMA->Acylketene Thermolysis (Δ) - Acetone - CO2 Ketoester β-Keto Esters Acylketene->Ketoester + R-OH (Alcohol) Ketoamide β-Keto Amides Acylketene->Ketoamide + R-NH2 (Amine) Heterocycle Heterocycles (e.g., Oxazinones, Pyridones) Acylketene->Heterocycle Cycloaddition (e.g., with Imines) NaturalProduct Complex Molecules & Natural Products Ketoester->NaturalProduct Ketoamide->NaturalProduct Heterocycle->NaturalProduct

Fig. 3: Key Synthetic Transformations of Acylated Meldrum's Acids.

Modern Applications in Drug Discovery

The robust chemistry of acylated Meldrum's acids has cemented their role in modern drug discovery and development. Their ability to generate complex scaffolds efficiently makes them attractive for library synthesis and the total synthesis of natural products. [1][2]For example, the β-keto esters and amides formed from these precursors are common structural motifs in a wide range of pharmaceuticals, including anti-inflammatory agents and CNS-active molecules. [3]The synthesis of the antibiotic thienamycin utilized an acyl Meldrum's acid intermediate, highlighting the method's applicability to complex, high-stakes synthetic targets. [6]

Conclusion and Future Outlook

From a historical curiosity to a workhorse of modern organic synthesis, the journey of acylated Meldrum's acids is a testament to the power of fundamental mechanistic understanding. The initial discovery by Yonemitsu, built upon the foundational work of Meldrum and Davidson, unlocked a powerful method for C-C bond formation and the generation of reactive acylketene intermediates. The continued refinement of synthetic protocols has expanded their utility, making them indispensable tools for chemists in academia and industry. As the demand for molecular complexity in drug discovery and materials science grows, the elegant and efficient chemistry of acylated Meldrum's acids will undoubtedly continue to play a pivotal role in shaping the future of chemical synthesis.

References

  • Source: HETEROCYCLES, Vol. 32, No.
  • Title: Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study Source: MDPI Pharmaceuticals, 2023 URL: [Link]

  • Title: METHYL PHENYLACETYLACETATE FROM MELDRUM'S ACID Source: Organic Syntheses URL: [Link]

  • Title: Acyl Meldrum's acid derivatives: Application in organic synthesis Source: ResearchGate, Russian Chemical Reviews, 2014 URL: [Link]

  • Title: Best Meldrum Acid: Properties, Synthesis & Key Applications Source: Gunjal Industries, 2025 URL: [Link]

  • Title: Acylation Studies with Meldrum's Acid Source: Taylor & Francis, Synthetic Communications, 2006 URL: [Link]

  • Title: Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters Source: The Journal of Organic Chemistry, 1978 URL: [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of β-Ketoesters using 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as octanoyl Meldrum's acid, for the efficient synthesis of β-ketoesters. These esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1][2][3] This guide elucidates the underlying chemical principles, offers detailed, field-proven protocols, and discusses the critical parameters that ensure high-yield, reproducible outcomes. The methodologies presented are designed to be self-validating, providing researchers with a robust framework for their synthetic endeavors.

Introduction: The Strategic Advantage of Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely reactive cyclic derivative of malonic acid.[4][5] Its high acidity (pKa ≈ 4.97) and rigid structure make the C5 methylene protons readily removable, facilitating facile acylation.[2][5] The resulting 5-acyl derivatives, such as 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, are highly valuable as they serve as stable and versatile acylketene precursors.[2][3][6]

The primary advantage of employing octanoyl Meldrum's acid in β-ketoester synthesis lies in the mild conditions required for the subsequent alcoholysis. Unlike traditional Claisen condensations, this method avoids the use of strong bases and often proceeds with greater efficiency and substrate scope. The reaction is a two-step process that can often be performed sequentially without the need for purification of the intermediate acylated Meldrum's acid.[7][8]

The Core Chemistry: Mechanism of Action

The synthesis of β-ketoesters via octanoyl Meldrum's acid proceeds through two key transformations:

Step 1: Acylation of Meldrum's Acid The initial step involves the C-acylation of Meldrum's acid at the C5 position with an octanoyl source, typically octanoyl chloride, in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). The acylated product, 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, exists predominantly in its enol tautomer.[4][9]

Step 2: Alcoholysis (Transesterification) The second step is the thermal alcoholysis of the acylated Meldrum's acid. Refluxing the intermediate with an alcohol of choice leads to the formation of the desired β-ketoester, along with the innocuous byproducts acetone and carbon dioxide. This step is mechanistically a transesterification process.[6][10][11]

Visualizing the Workflow: From Meldrum's Acid to β-Ketoester

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alcoholysis Meldrum's Acid Meldrum's Acid Acylation Acylation Meldrum's Acid->Acylation Octanoyl Chloride Octanoyl Chloride Octanoyl Chloride->Acylation Octanoyl Meldrum's Acid Octanoyl Meldrum's Acid Acylation->Octanoyl Meldrum's Acid Pyridine or DMAP Alcoholysis Alcoholysis Octanoyl Meldrum's Acid->Alcoholysis Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Alcoholysis Beta-Ketoester Beta-Ketoester Alcoholysis->Beta-Ketoester Heat (Reflux) Byproducts Acetone + CO2 Alcoholysis->Byproducts

Caption: General workflow for β-ketoester synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)≥98%Standard chemical supplierShould be recrystallized from acetone or acetone/hexane for optimal purity.[7]
Octanoyl chloride≥98%Standard chemical supplierHandle in a fume hood due to its corrosive and lachrymatory nature.
PyridineAnhydrousStandard chemical supplierShould be distilled from calcium hydride for best results.[7]
Dichloromethane (DCM)AnhydrousStandard chemical supplier
MethanolAnhydrousStandard chemical supplier
EthanolAnhydrousStandard chemical supplier
tert-ButanolAnhydrousStandard chemical supplier
Diethyl etherAnhydrousStandard chemical supplier
HexanesReagent gradeStandard chemical supplier
Protocol 1: Synthesis of Methyl 3-oxodecanoate

This two-step protocol details the synthesis of a representative methyl β-ketoester.

Step 1: Synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Meldrum's acid (1.44 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.6 mL, 20.0 mmol, 2.0 eq.) to the stirred solution.

  • Acylating Agent Addition: Add octanoyl chloride (1.7 mL, 10.0 mmol, 1.0 eq.) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding 1 M HCl (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation (Optional): The solvent can be removed under reduced pressure to yield the crude 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a pale-yellow solid.[7] For many applications, this crude product can be used directly in the next step.[8] If purification is desired, recrystallization from diethyl ether/hexanes can be performed.

Step 2: Methanolysis to Methyl 3-oxodecanoate

  • Reaction Setup: Transfer the crude octanoyl Meldrum's acid to a 250 mL round-bottom flask. Add anhydrous methanol (100 mL).

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to afford methyl 3-oxodecanoate as a colorless liquid.

Visualizing the Reaction Mechanism

G cluster_acylation Acylation Mechanism cluster_alcoholysis Alcoholysis Mechanism MA Meldrum's Acid Enolate Meldrum's Acid Enolate MA->Enolate + Pyridine - Pyridinium HCl Py Pyridine Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Octanoyl Chloride OC Octanoyl Chloride OC->Tetrahedral AcylMA Octanoyl Meldrum's Acid (Enol Form) Tetrahedral->AcylMA - Cl- AcylMA_keto Octanoyl Meldrum's Acid (Keto Form) AcylMA->AcylMA_keto Tautomerization Intermediate1 Hemiketal Intermediate AcylMA_keto->Intermediate1 + R-OH ROH R-OH ROH->Intermediate1 BetaKetoester β-Ketoester ROH->BetaKetoester Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Acylketene Acylketene Intermediate2->Acylketene - Acetone Byproducts Acetone + CO2 Intermediate2->Byproducts Acylketene->BetaKetoester + R-OH

Caption: Key mechanistic steps in the synthesis.

Scope and Limitations

The use of acylated Meldrum's acids is a versatile method for the synthesis of a wide range of β-ketoesters.[12]

Alcohol Substrate Scope

This methodology is compatible with a variety of alcohols, from simple primary alcohols like methanol and ethanol to more sterically hindered secondary and tertiary alcohols such as tert-butanol.[6][7][11] The reaction with more hindered alcohols may require longer reflux times or the use of a higher-boiling solvent like benzene or toluene with a stoichiometric amount of the alcohol.[7]

AlcoholTypical ConditionsExpected YieldReference
MethanolReflux in methanolHigh[7]
EthanolReflux in ethanolHigh[7]
Benzyl AlcoholReflux in benzene/tolueneGood to High[7]
tert-ButanolReflux in benzene/tolueneModerate to Good[7]
Acyl Group Variation

While this guide focuses on the octanoyl group, the acylation of Meldrum's acid can be achieved with a wide range of acyl chlorides or carboxylic acids (using coupling agents like DCC or carbonyldiimidazole).[7][9][13] This allows for the synthesis of a diverse library of β-ketoesters.

Limitations and Troubleshooting
  • Stability of Acyl Meldrum's Acid: The acylated intermediate can be prone to decomposition, especially if it contains acid-labile protecting groups.[8][9] It is often advisable to use the crude product immediately after its formation.

  • Purity of Reagents: The use of anhydrous solvents and freshly distilled reagents is crucial for achieving high yields and minimizing side reactions. Impurities in Meldrum's acid can significantly lower the final product's purity.[7]

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Safety Considerations

  • Octanoyl chloride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable and toxic. Handle with care in a fume hood.

  • Dichloromethane is a suspected carcinogen. Use appropriate containment and PPE.

  • The alcoholysis step generates gaseous byproducts (carbon dioxide). Ensure the reaction apparatus is not sealed and is properly vented.

Conclusion

The synthesis of β-ketoesters via 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione offers a reliable and versatile alternative to traditional methods. By understanding the underlying chemistry and adhering to the detailed protocols outlined in this guide, researchers can efficiently generate these crucial synthetic intermediates with high yields and purity. The mild reaction conditions and broad substrate scope make this a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Hogenkamp, D. (2007). Synthetic Studies towards the Cadiolides. University of New Haven Digital Commons. [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. [Link]

  • de Fátima, A., et al. (2018). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. ResearchGate. [Link]

  • Kumar, S., et al. (2020). Synthesis of β-ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

  • Rachon, J., et al. (2016). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane-4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. ResearchGate. [Link]

  • Wikipedia. Meldrum's acid. [Link]

  • ACS Publications. Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. [Link]

  • ResearchGate. Acylation Studies with Meldrum's Acid. [Link]

  • ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. [Link]

  • Taylor & Francis Online. Simple, Safe, Large Scale Synthesis of 5-Arylmethyl-2,2-dimethyl-1,3-dioxane-4,6-diones and 3-Arylpropanoic Acids. [Link]

  • Royal Society of Chemistry. Selected applications of Meldrum's acid – a tutorial. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of β-Keto Amides from 5-Octanoyl-Meldrum's Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of β-keto amides, valuable intermediates in pharmaceutical and fine chemical synthesis. The described two-step methodology utilizes the highly reactive acylating agent, 5-octanoyl-Meldrum's acid, derived from commercially available Meldrum's acid and octanoyl chloride. The subsequent aminolysis of this intermediate with a primary amine, exemplified by benzylamine, proceeds efficiently to yield the target N-benzyl-3-oxodecanamide. This guide offers in-depth procedural details, explains the chemical principles underpinning the protocol, and includes essential data for reaction monitoring and product characterization.

Introduction: The Synthetic Utility of β-Keto Amides and the Meldrum's Acid Approach

β-Keto amides are a pivotal class of organic compounds, distinguished by the presence of a ketone and an amide functional group separated by a methylene unit.[1] This arrangement imparts a unique reactivity profile, making them versatile precursors for the synthesis of a wide array of more complex molecules, including various heterocyclic systems and compounds of significant biological activity.[2]

Traditional methods for β-keto amide synthesis, such as the condensation of β-keto esters with amines, often necessitate harsh reaction conditions, including high temperatures, which can be detrimental to sensitive functional groups.[3] The Meldrum's acid-based approach offers a milder and more efficient alternative. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative known for the high acidity of its C-5 protons (pKa ≈ 4.97), facilitating its acylation.[3] The resulting 5-acyl-Meldrum's acid derivatives are potent acylating agents.[4] Their reaction with nucleophiles, such as amines, is driven by the release of the stable byproducts acetone and carbon dioxide, often proceeding under significantly milder conditions than traditional methods.

Mechanistic studies strongly suggest that the aminolysis of acyl Meldrum's acids proceeds through a highly reactive α-oxoketene intermediate.[2] This intermediate is readily trapped by the amine nucleophile to furnish the desired β-keto amide. This application note details a robust, two-step protocol for the synthesis of a representative long-chain β-keto amide, N-benzyl-3-oxodecanamide, starting from 5-octanoyl-Meldrum's acid.

Overall Synthetic Workflow

The synthesis is performed in two distinct experimental stages: the initial acylation of Meldrum's acid followed by the aminolysis of the purified intermediate.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Aminolysis MeldrumsAcid Meldrum's Acid Pyridine_DCM Pyridine, DCM 0 °C to RT MeldrumsAcid->Pyridine_DCM OctanoylChloride Octanoyl Chloride OctanoylChloride->Pyridine_DCM Acyl_Intermediate 5-Octanoyl-Meldrum's Acid Pyridine_DCM->Acyl_Intermediate Acylation Toluene_Reflux Toluene, Reflux Acyl_Intermediate->Toluene_Reflux Intermediate Benzylamine Benzylamine Benzylamine->Toluene_Reflux Final_Product N-Benzyl-3-oxodecanamide Toluene_Reflux->Final_Product Aminolysis & Decarboxylation

Figure 1: Overall workflow for the synthesis of N-benzyl-3-oxodecanamide.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where indicated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product characterization can be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Reagent/MaterialPurity/GradeSupplier
Meldrum's acid≥98%Standard Supplier
Octanoyl chloride≥98%Standard Supplier
Pyridine, anhydrous≥99.8%Standard Supplier
Dichloromethane (DCM), anhydrous≥99.8%Standard Supplier
Benzylamine≥99%Standard Supplier
Toluene, anhydrous≥99.8%Standard Supplier
Hydrochloric acid (HCl)2 M aqueous solutionStandard Supplier
Sodium sulfate, anhydrousACS gradeStandard Supplier
Silica gel60 Å, 230-400 meshStandard Supplier
Step 1: Synthesis of 5-Octanoyl-Meldrum's Acid

This procedure is adapted from a well-established method for the acylation of Meldrum's acid.[4]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Under a nitrogen atmosphere, add anhydrous pyridine (16.2 mL, 200 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Acylation: Prepare a solution of octanoyl chloride (17.1 mL, 100 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the octanoyl chloride solution dropwise to the reaction mixture over 1 hour at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature, stirring for another 2 hours. The reaction progress can be monitored by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of cold 2 M HCl. Separate the organic layer, and wash it sequentially with 2 M HCl (2 x 50 mL) and saturated sodium chloride solution (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. The crude 5-octanoyl-Meldrum's acid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a crystalline solid.

Step 2: Synthesis of N-Benzyl-3-oxodecanamide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend the purified 5-octanoyl-Meldrum's acid (13.5 g, 50 mmol) in anhydrous toluene (100 mL).

  • Amine Addition: Add benzylamine (5.4 mL, 50 mmol) to the suspension.

  • Aminolysis: Heat the reaction mixture to reflux (approximately 110 °C). The reaction is characterized by the evolution of gas (CO₂) and the dissolution of the starting material. Maintain the reflux for 2-4 hours, monitoring the reaction's completion by TLC (eluent: 20% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) and saturated sodium chloride solution (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a low-melting solid. For long-chain amides, purification is typically achieved via column chromatography on silica gel.[5] A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is generally effective. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-benzyl-3-oxodecanamide.

Key Reaction Parameters and Expected Results

ParameterStep 1: AcylationStep 2: Aminolysis
Stoichiometry
Meldrum's Acid Derivative1.0 eq (Meldrum's Acid)1.0 eq (5-Octanoyl-Meldrum's Acid)
Acylating/Amine Reagent1.0 eq (Octanoyl Chloride)1.0 eq (Benzylamine)
Base2.0 eq (Pyridine)-
Solvent Anhydrous DichloromethaneAnhydrous Toluene
Temperature 0 °C to Room TemperatureReflux (~110 °C)
Reaction Time 3-4 hours2-4 hours
Expected Yield 85-95% (after recrystallization)70-85% (after chromatography)
Product Appearance Crystalline SolidWhite to off-white solid or oil

Characterization of the Final Product

The structure of the synthesized N-benzyl-3-oxodecanamide can be confirmed by standard spectroscopic methods. The following data for the closely related N-benzyl-3-oxobutanamide provide a reference for the expected chemical shifts.[6]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.35 (m, 5H): Aromatic protons of the benzyl group.

    • δ 6.80 (br s, 1H): Amide N-H proton.

    • δ 4.45 (d, J = 5.6 Hz, 2H): Benzylic -CH₂- protons.

    • δ 3.45 (s, 2H): Methylene protons alpha to the ketone and amide carbonyls (-CO-CH₂-CO-).

    • δ 2.50 (t, J = 7.4 Hz, 2H): Methylene protons alpha to the ketone (-CO-CH₂-CH₂-).

    • δ 1.55-1.65 (m, 2H): Methylene protons beta to the ketone.

    • δ 1.20-1.35 (m, 8H): Methylene protons of the octanoyl chain.

    • δ 0.88 (t, J = 6.8 Hz, 3H): Terminal methyl group of the octanoyl chain.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 206.0: Ketone carbonyl carbon.

    • δ 165.0: Amide carbonyl carbon.

    • δ 138.0: Quaternary aromatic carbon of the benzyl group.

    • δ 128.8, 127.8, 127.6: Aromatic -CH- carbons.

    • δ 49.5: Methylene carbon alpha to both carbonyls (-CO-CH₂-CO-).

    • δ 43.8: Benzylic -CH₂- carbon.

    • δ 43.5, 31.6, 29.1, 29.0, 23.8, 22.5, 14.0: Carbons of the octanoyl chain.

Troubleshooting and Scientific Rationale

  • Low Yield in Acylation (Step 1): Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Moisture can hydrolyze the octanoyl chloride and the Meldrum's acid derivative. The slow, dropwise addition of octanoyl chloride at 0 °C is crucial to control the exothermic reaction and prevent side product formation.

  • Incomplete Aminolysis (Step 2): The reaction should be heated to a full reflux to ensure the thermal decomposition of the acyl Meldrum's acid to the α-oxoketene intermediate. If the reaction stalls, a slight excess (1.1 equivalents) of the amine can be added.

  • Purification Challenges: Long-chain β-keto amides can sometimes be oily or waxy, making recrystallization difficult. Column chromatography is the most reliable method for obtaining high purity.[5] If the product is an oil, co-evaporation with a high-boiling solvent like toluene under reduced pressure can help remove residual solvents.

Conclusion

The protocol outlined in this application note presents a reliable and efficient pathway for the synthesis of β-keto amides from 5-octanoyl-Meldrum's acid. By leveraging the unique reactivity of Meldrum's acid derivatives, this method avoids the harsh conditions often associated with traditional amide synthesis. The detailed step-by-step instructions, coupled with an understanding of the underlying chemical principles, provide researchers, scientists, and drug development professionals with a robust tool for accessing this important class of chemical intermediates.

References

  • Edelmann, F. T. (2020). Discussion on "What is the best technique for amide purification?". ResearchGate. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. Available from: [Link] (Note: This link is to the abstract, as full text may require a subscription. The procedure is widely cited and available in resources like Organic Syntheses).

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. Available from: [Link]

  • Hudson, P., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 16(3), 896–899. Available from: [Link]

  • Fung, B. K. M., & Chen, Y. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-599.
  • Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Supporting Information for publications often contain detailed experimental procedures and spectral data. An example can be found at: [Link]

  • Royal Society of Chemistry. (2020). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry. [Link]

  • Peng, B., et al. (2012). Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. Journal of the American Chemical Society, 134(42), 17662–17671. Available from: [Link]

  • Angelov, P., & Chimov, A. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2534–2540. Available from: [Link]

Sources

The Strategic Application of 5-Octanoyl-Meldrum's Acid in the Synthesis of Complex Natural Products: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of Acylated Meldrum's Acids

In the intricate world of natural product synthesis, chemists continually seek reagents that offer a blend of high reactivity, selectivity, and versatility. Among the arsenal of synthetic tools, 5-acyl derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have carved out a significant niche.[1][2] These compounds, particularly 5-octanoyl-Meldrum's acid, serve as powerful intermediates, primarily as stable precursors to highly reactive acylketenes and as efficient synthons for β-keto esters. Their unique structural and electronic properties allow for the construction of complex molecular architectures often found in biologically active natural products.[3][4]

This guide provides a detailed exploration of the application of 5-octanoyl-Meldrum's acid in natural product synthesis. We will delve into the causality behind its experimental utility, provide validated protocols, and present visual workflows to illuminate its role in constructing challenging molecular frameworks.

Core Principles of 5-Octanoyl-Meldrum's Acid Reactivity

The synthetic utility of 5-octanoyl-Meldrum's acid stems from two principal modes of reactivity: its role as a precursor to octanoyl ketene and its facile conversion to β-keto esters.

1. Generation of Octanoyl Ketene:

Upon thermal or photochemical activation, 5-octanoyl-Meldrum's acid undergoes a retro-Diels-Alder reaction, eliminating acetone and carbon dioxide to generate the highly reactive octanoyl ketene.[5] This transient intermediate is a potent electrophile and readily participates in a variety of pericyclic reactions, most notably [2+2] cycloadditions with alkenes and imines to furnish cyclobutanones and β-lactams, respectively.[6][7] The long alkyl chain of the octanoyl group can be a crucial element in the synthesis of lipophilic natural products or can be further functionalized.

dot

Ketene_Generation 5-Octanoyl-Meldrum's Acid 5-Octanoyl-Meldrum's Acid Octanoyl Ketene Octanoyl Ketene 5-Octanoyl-Meldrum's Acid->Octanoyl Ketene Δ or hν Acetone Acetone 5-Octanoyl-Meldrum's Acid->Acetone CO2 CO2 5-Octanoyl-Meldrum's Acid->CO2

Caption: Thermal or photochemical fragmentation of 5-octanoyl-Meldrum's acid.

2. Synthesis of β-Keto Esters:

5-Octanoyl-Meldrum's acid serves as an excellent acylating agent for alcohols and thiols.[8] The reaction proceeds via nucleophilic attack on one of the carbonyl groups of the Meldrum's acid ring, followed by ring-opening and decarboxylation to yield the corresponding β-keto ester or thioester. This method is particularly advantageous as it avoids the often harsh conditions associated with traditional Claisen condensations.[9][10] The resulting β-keto esters are versatile intermediates, readily undergoing alkylation, reduction, and other transformations crucial for chain elongation and functionalization in polyketide synthesis.[11][12]

dot

Beta_Keto_Ester_Synthesis 5-Octanoyl-Meldrum's Acid 5-Octanoyl-Meldrum's Acid Intermediate Intermediate 5-Octanoyl-Meldrum's Acid->Intermediate + R'-OH Alcohol (R'-OH) Alcohol (R'-OH) Alcohol (R'-OH)->Intermediate β-Keto Ester β-Keto Ester Intermediate->β-Keto Ester Δ, - Acetone, - CO2 Acetone Acetone CO2 CO2

Caption: Synthesis of β-keto esters from 5-octanoyl-Meldrum's acid.

Application in Natural Product Synthesis: A Case Study

While specific examples detailing the use of 5-octanoyl-Meldrum's acid in a published total synthesis are not readily found in general searches, its application can be confidently extrapolated from the well-documented use of other 5-acyl Meldrum's acids in the synthesis of complex natural products such as the antibiotic thienamycin and the marine metabolite dysidin .[8] The principles and protocols are directly transferable.

Let's consider a hypothetical key step in the synthesis of a polyketide natural product fragment that requires the introduction of an octanoyl-derived β-keto ester moiety.

Protocol: Synthesis of a β-Keto Ester Fragment

This protocol outlines the synthesis of a generic β-keto ester from a chiral alcohol, a common step in the assembly of polyketide natural products.

Part A: Synthesis of 5-Octanoyl-Meldrum's Acid

Objective: To prepare the activated acylating agent, 5-octanoyl-Meldrum's acid.

Materials:

  • Meldrum's acid (1.0 eq)

  • Octanoyl chloride (1.05 eq)

  • Pyridine (2.2 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve Meldrum's acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine to the stirred solution.

  • Add a solution of octanoyl chloride in anhydrous DCM dropwise via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction mixture is then quenched with cold 1 M HCl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield crude 5-octanoyl-Meldrum's acid, which can often be used in the next step without further purification.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneInert solvent that dissolves reactants well.
Base PyridineActs as a base to deprotonate Meldrum's acid and as a nucleophilic catalyst.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Work-up Acidic washRemoves excess pyridine and quenches the reaction.

Part B: Synthesis of the β-Keto Ester

Objective: To couple 5-octanoyl-Meldrum's acid with a chiral alcohol to form the desired β-keto ester.

Materials:

  • Crude 5-octanoyl-Meldrum's acid (1.0 eq)

  • Chiral alcohol (e.g., a protected monosaccharide or a chiral secondary alcohol) (1.2 eq)

  • Toluene or Benzene, anhydrous

Procedure:

  • Dissolve the crude 5-octanoyl-Meldrum's acid in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the chiral alcohol to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure β-keto ester.

Parameter Condition Rationale
Solvent Toluene or BenzeneHigh-boiling, non-polar solvents suitable for reflux conditions.
Temperature RefluxProvides the thermal energy required for the reaction to proceed.
Purification Column ChromatographyTo isolate the desired product from byproducts and unreacted starting materials.

dot

Experimental_Workflow cluster_PartA Part A: Synthesis of 5-Octanoyl-Meldrum's Acid cluster_PartB Part B: Synthesis of β-Keto Ester A1 Dissolve Meldrum's Acid in DCM A2 Cool to 0 °C A1->A2 A3 Add Pyridine A2->A3 A4 Add Octanoyl Chloride (dropwise) A3->A4 A5 Warm to RT, Stir A4->A5 A6 Quench with 1 M HCl & Work-up A5->A6 A_Product Crude 5-Octanoyl-Meldrum's Acid A6->A_Product B1 Dissolve Crude Product in Toluene A_Product->B1 Use directly B2 Add Chiral Alcohol B1->B2 B3 Reflux B2->B3 B4 Cool & Concentrate B3->B4 B5 Column Chromatography B4->B5 B_Product Pure β-Keto Ester B5->B_Product

Caption: Experimental workflow for the two-step synthesis of a β-keto ester.

Conclusion and Future Perspectives

5-Octanoyl-Meldrum's acid stands as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to serve as a stable precursor for the controlled generation of octanoyl ketene and as an efficient C-acylating agent for the synthesis of β-keto esters makes it a powerful tool for the construction of complex natural products, particularly those with long alkyl chains and polyketide backbones. The mild reaction conditions and high yields often associated with its use underscore its importance in modern organic synthesis. As the quest for novel therapeutic agents continues to drive the field of natural product synthesis, the strategic application of reagents like 5-octanoyl-Meldrum's acid will undoubtedly play a pivotal role in enabling the efficient and elegant construction of life-saving molecules.

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1985). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. Organic Syntheses, 63, 198. [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597.
  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021).
  • Rigo, B., Akué-Gédu, R., El-Hafidi, H., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365-368.
  • dos Santos, A. O., de Oliveira, L. G., & Pilli, R. A. (2018). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 8(62), 35595-35603. [Link]

  • Lipson, V. V., & Gorobets, N. Y. (2009). Meldrum's acid and its derivatives in the synthesis of natural products and analogs. Chemical Society Reviews, 38(4), 931-953.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Meldrum's acid and related compounds in the synthesis of natural products and analogs. (2008). Chemical Society Reviews, 37(6), 1189-1203.
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. (2023). Accounts of Chemical Research, 56(16), 2165–2179.
  • A facile route to ketene-functionalized polymers for general materials applications. (2012). Journal of the American Chemical Society, 134(1), 56-59.
  • Studies Towards Total Synthesis of Polyketide N
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Acyl-Meldrum's acid in the regiospecific synthesis of isotopically labelled compounds for polketide bio synthetic studies. (2007). Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 466-468.
  • Studies Towards the Cadiolides. (2015). University of New Haven Digital Commons.
  • Cycloaddition reactions – ketene cycloadditions. (2016, July 13). YouTube.

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Application Notes and Protocols: Friedel-Crafts Acylation Utilizing 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Classic Transformation

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1] This powerful reaction has been instrumental in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[2] However, the classical approach, often relying on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) with acyl halides or anhydrides, presents several challenges.[2][3] These include harsh reaction conditions, limited functional group tolerance, and the generation of significant waste streams.[2]

In the pursuit of milder, more efficient, and environmentally benign synthetic methodologies, acyl derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) have emerged as highly effective acylating agents.[4] This guide focuses on the application of a long-chain derivative, 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as octanoyl Meldrum's acid), in Friedel-Crafts acylation reactions. We will delve into the mechanistic underpinnings of this reagent's reactivity, its advantages over traditional methods, and provide detailed protocols for its synthesis and application.

The Acylating Agent: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a crystalline solid that serves as a stable and highly reactive precursor for the octanoyl group. Its utility in Friedel-Crafts acylation stems from the unique properties of the Meldrum's acid scaffold.

Key Advantages:

  • Enhanced Reactivity: The rigid, strained ring system of Meldrum's acid derivatives facilitates the generation of the reactive acylating species under milder conditions compared to traditional reagents.[5]

  • Improved Handling and Stability: Unlike moisture-sensitive acyl chlorides, octanoyl Meldrum's acid is a solid that can be handled more easily in the laboratory.[4] For long-term use, storage at -20°C is recommended.[6]

  • "Traceless" Byproducts: The fragmentation of the Meldrum's acid moiety upon reaction generates acetone and carbon dioxide, which are volatile and easily removed, simplifying product purification.[5]

  • Versatility in Catalysis: These reagents are compatible with a broader range of Lewis and Brønsted acid catalysts, allowing for greater optimization of reaction conditions.[5][7]

Mechanistic Insights: The "Why" Behind the Reaction

The efficacy of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in Friedel-Crafts acylation is rooted in its ability to generate a highly electrophilic acylating intermediate. Two primary mechanistic pathways are generally considered, depending on the reaction conditions:

  • Lewis Acid Catalysis: In the presence of a Lewis acid (e.g., AlCl₃, FeCl₃, Sc(OTf)₃), the catalyst coordinates to one of the carbonyl oxygens of the dioxane-dione ring. This polarization enhances the electrophilicity of the exocyclic octanoyl carbonyl group, facilitating the generation of a discrete acylium ion or a highly reactive acylium ion-Lewis acid complex.[3][8] This species is then attacked by the electron-rich aromatic substrate in the classical electrophilic aromatic substitution mechanism.[9]

  • Thermal Generation of Acyl Ketenes: Under thermal conditions, 5-acyl-Meldrum's acid derivatives can undergo a retro-ene reaction to generate a highly reactive acyl ketene intermediate.[5] This ketene can then be intercepted by an aromatic nucleophile in a Friedel-Crafts-type reaction. However, for intermolecular acylations, the Lewis acid-catalyzed pathway is more common.

The choice of a long alkyl chain, such as in the octanoyl group, does not fundamentally alter the core mechanism but can influence physical properties like solubility and may be a desirable moiety in the target molecule, for instance, in the synthesis of long-chain aryl ketones which are precursors to surfactants, lubricants, and pharmacologically active molecules.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.

  • Meldrum's acid and its derivatives can be irritating to the eyes, respiratory system, and skin.[10] Avoid inhalation of dust and contact with skin and eyes.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with extreme care.

Protocol 1: Synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol is adapted from the synthesis of 5-phenylacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione.[11]

Materials:

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Pyridine, anhydrous

  • Octanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hexanes

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.2 eq) dropwise to the stirred solution.

  • Slowly add a solution of octanoyl chloride (1.05 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to afford 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy and its melting point determined. The expected spectroscopic data would be analogous to other 5-acyl Meldrum's acid derivatives, showing characteristic peaks for the gem-dimethyl group, the methylene protons of the octanoyl chain, and the carbonyl groups.

Protocol 2: Intermolecular Friedel-Crafts Acylation of Anisole

This protocol provides a general procedure for the acylation of an activated aromatic substrate.

Materials:

  • 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Anisole

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), cold 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq).

  • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and anisole (1.1 eq) in anhydrous DCM.

  • Slowly add the solution of the acylating agent and anisole to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, the corresponding aryl ketone, can be purified by column chromatography on silica gel.

Data Presentation: A Comparative Overview

While specific yield data for the Friedel-Crafts acylation using 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is not extensively reported in the literature, the following table provides representative conditions and yields for intramolecular Friedel-Crafts acylations of various substrates, which can serve as a starting point for optimization.[7]

SubstrateProductCatalystSolventTemperature (°C)Time (h)Yield (%)
4-Phenylbutyric acidα-TetraloneMethanesulfonic acid (MSA)-85-100160-80
4-Phenylbutyric acidα-TetralonePolyphosphoric acid (PPA)-1000.595
4-Phenylbutanoyl chlorideα-TetraloneAlCl₃CS₂Reflux190

Visualizing the Process

Workflow for the Synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

synthesis_workflow reagents Meldrum's Acid + Octanoyl Chloride Pyridine, DCM, 0°C reaction Acylation Reaction Stir at RT, 2-3h reagents->reaction 1. Add Pyridine 2. Add Octanoyl Chloride workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup Quench with HCl purification Purification (Recrystallization) workup->purification Isolate Crude Product product 5-Octanoyl-2,2-dimethyl- 1,3-dioxane-4,6-dione purification->product

Caption: Synthesis of the acylating agent.

Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation

fc_mechanism cluster_activation Activation of Acylating Agent cluster_eas Electrophilic Aromatic Substitution acyl_ma Octanoyl Meldrum's Acid activated_complex Activated Complex acyl_ma->activated_complex lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->activated_complex acylium Acylium Ion (Electrophile) activated_complex->acylium Generates sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex aromatic Aromatic Substrate (e.g., Anisole) aromatic->sigma_complex Nucleophilic Attack product Aryl Ketone Product sigma_complex->product Deprotonation

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, stands out as a particularly versatile and reactive building block.[1][2] Its unique structural features, combining the high acidity of the C-5 position with the reactivity of a 1,3-dicarbonyl moiety, render it an exceptional starting material for the construction of diverse heterocyclic systems.[3]

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is renowned for its utility in organic synthesis, serving as a potent C-nucleophile in a variety of transformations including Knoevenagel condensations, Michael additions, and acylations.[4][5] The acylation of Meldrum's acid at the C-5 position, in this case with an octanoyl group, generates a β-keto ester-like functionality locked within the rigid dioxane framework. This enhances its reactivity and provides a strategic entry point for cyclocondensation reactions with various binucleophiles.

This application note provides detailed protocols for the synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and its subsequent conversion into medicinally relevant pyrazole and isoxazole heterocycles. The methodologies presented herein are designed to be robust and scalable, offering researchers and drug development professionals a practical guide to leveraging this powerful synthetic intermediate. We will delve into the causality behind experimental choices, providing insights to ensure successful and reproducible outcomes.

Part 1: Synthesis of the Precursor: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

The first critical step is the efficient synthesis of the title compound. This is achieved through the acylation of Meldrum's acid with octanoyl chloride in the presence of a base. Pyridine is a common choice, acting as both a base to deprotonate the highly acidic C-5 proton of Meldrum's acid and as a nucleophilic catalyst.

Experimental Protocol 1: Synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Octanoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Meldrum's acid (1.0 eq).

  • Dissolve the Meldrum's acid in anhydrous dichloromethane (approx. 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

  • In a separate flask, prepare a solution of octanoyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Add the octanoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 2 M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 2 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel to afford the pure 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of octanoyl chloride and the Meldrum's acid derivative.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Slow Addition at Low Temperature: The acylation reaction is exothermic. Slow addition of the acyl chloride at 0 °C helps to control the reaction temperature, minimizing the formation of byproducts.

  • Aqueous Workup: The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer.

Part 2: Synthesis of Heterocyclic Scaffolds

The 1,3-dicarbonyl-like nature of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione makes it an ideal substrate for cyclocondensation reactions with binucleophiles to form five- and six-membered heterocyclic rings.

Protocol 2.1: Synthesis of 3-Heptyl-1H-pyrazol-5(4H)-one

The reaction of β-keto esters with hydrazine is a classical and reliable method for the synthesis of pyrazoles.[6][7] In this protocol, 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with hydrazine hydrate to yield the corresponding pyrazolone derivative.

Materials:

  • 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 3-heptyl-1H-pyrazol-5(4H)-one.

Mechanistic Rationale:

The reaction proceeds via an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl system, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The Meldrum's acid moiety is cleaved during this process.

Protocol 2.2: Synthesis of 3-Heptyl-5-hydroxyisoxazole

The Paal-Knorr synthesis can be adapted to produce isoxazoles by reacting 1,3-dicarbonyl compounds with hydroxylamine.[8][9] This protocol details the synthesis of a 5-hydroxyisoxazole derivative from 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Materials:

  • 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add sodium acetate (1.5 eq) to the mixture. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 3-heptyl-5-hydroxyisoxazole.

Key Considerations:

  • Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine can potentially lead to two regioisomeric isoxazoles. The reaction conditions, particularly the pH, can influence the regiochemical outcome.

  • Alternative Procedures: A novel route for the synthesis of 5-substituted 3-isoxazolols from acyl Meldrum's acids has been reported, which involves aminolysis with a protected hydroxylamine followed by acid-catalyzed cyclization.[10] This can be an alternative strategy to control regioselectivity.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of the precursor and the target heterocyclic compounds.

Compound Name Starting Materials Key Reagents Solvent Typical Yield
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dioneMeldrum's acid, Octanoyl chloridePyridineDichloromethane75-90%
3-Heptyl-1H-pyrazol-5(4H)-one5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dioneHydrazine hydrateEthanol/Acetic acid70-85%
3-Heptyl-5-hydroxyisoxazole5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dioneHydroxylamine HCl, Sodium acetateEthanol65-80%

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthesis_of_Precursor Meldrums_Acid Meldrum's Acid Precursor 5-Octanoyl-2,2-dimethyl- 1,3-dioxane-4,6-dione Meldrums_Acid->Precursor Pyridine, DCM, 0°C to rt Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->Precursor

Figure 1: Synthesis of the 5-octanoyl Meldrum's acid precursor.

Heterocycle_Synthesis cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis Precursor 5-Octanoyl-2,2-dimethyl- 1,3-dioxane-4,6-dione Pyrazole 3-Heptyl-1H-pyrazol-5(4H)-one Precursor->Pyrazole Ethanol/Acetic Acid, Reflux Isoxazole 3-Heptyl-5-hydroxyisoxazole Precursor->Isoxazole Sodium Acetate, Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole

Figure 2: Synthesis of pyrazole and isoxazole heterocycles.

Conclusion

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers and scientists in the field of drug discovery and development to access important pyrazole and isoxazole scaffolds. The inherent reactivity of the acyl Meldrum's acid moiety allows for efficient and high-yielding transformations under relatively mild conditions. By understanding the underlying principles of these reactions, chemists can further expand the utility of this precursor to construct even more complex and diverse molecular architectures, thereby accelerating the discovery of new therapeutic agents.

References

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses, 81, 119. [Link]

  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. [Link]

  • Ristovski, J. T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Gusak, K. N., et al. (2023). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum’s Acid with HCHO and Primary Amines. Molecules, 28(22), 7564. [Link]

  • Khalafy, J., & Prager, R. H. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729-734. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Abdelala, S., Gheath, A., Alarafi, N., & Hasim, G. (2021). Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 73(1), 73-81. [Link]

  • Kumar, P. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Miller, A. W., et al. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic letters, 17(16), 4144-4147. [Link]

  • Kumar, D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC advances, 8(52), 29631-29636. [Link]

  • Shestakov, A. S., et al. (2023). THE SYNTHESIS OF NEW 5-R-AMINOAZOLO[1,5-a]PYRIMIDIN-7-ONES FROM AN N,S-ACETAL DERIVATIVE OF MELDRUM'S ACID. Chemistry of Heterocyclic Compounds, 59(1-2), 48-55. [Link]

  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of organic chemistry, 65(4), 1003–1007. [Link]

Sources

Application Notes and Protocols for the Catalytic Decarboxylation of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 5-Acyl Meldrum's Acid Derivatives

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, represents a class of highly versatile intermediates in modern organic synthesis.[1] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C-5 methylene protons and the reactivity of its cyclic di-ester functionality.[2][3] Acylation at the C-5 position furnishes 5-acyl derivatives that are valuable precursors for a variety of molecular scaffolds. A key transformation of these derivatives is their decarboxylation, which provides access to valuable ketone products. This guide offers a detailed exploration of the catalytic decarboxylation of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and its analogues, presenting both the mechanistic underpinnings and actionable protocols for synthetic chemists.

Mechanistic Insight into the Decarboxylation Pathway

The decarboxylation of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is fundamentally a retro-ene type reaction or a related thermal fragmentation. Upon heating, these compounds can decompose to yield a ketene intermediate, along with acetone and carbon dioxide.[1][4] The highly reactive ketene can then be trapped by various nucleophiles. In the absence of a trapping agent, the ketene derived from the 5-octanoyl substituent would be octanoylketene, which can subsequently react to form the desired ketone.

Catalysis of this process aims to lower the activation energy of the decarboxylation step, allowing the reaction to proceed under milder conditions and with greater control. Transition metal catalysts, in particular, have shown promise in the decarboxylation of related β-keto acids and other carboxylic acids through various mechanisms, including oxidative addition and the formation of metal enolates.[5][6]

G cluster_0 General Decarboxylation Pathway Start 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Intermediate1 Enol Intermediate Start->Intermediate1 Tautomerization Intermediate2 Acylketene + Acetone + CO2 Intermediate1->Intermediate2 Thermal or Catalytic Decarboxylation Product Undecan-2-one (Ketone Product) Intermediate2->Product Rearrangement/Hydrolysis Catalyst Catalyst (e.g., Transition Metal) Catalyst->Intermediate1 Lowers Ea

Figure 1: General pathway for the decarboxylation of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Synthesis of the Starting Material: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

The synthesis of 5-acyl Meldrum's acid derivatives is a well-established procedure, typically involving the acylation of Meldrum's acid with an acyl halide or a carboxylic acid activated with a coupling agent.[1]

Protocol 1: Synthesis via Acyl Chloride

Materials:

  • Meldrum's acid (1.0 eq)

  • Dry Dichloromethane (DCM)

  • Anhydrous Pyridine (2.5 eq)

  • Octanoyl chloride (1.05 eq)

  • 2 N Hydrochloric acid

  • Crushed ice

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve Meldrum's acid in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine to the solution.

  • Add a solution of octanoyl chloride in dry DCM dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another hour.

  • Dilute the reaction mixture with DCM and pour it into a beaker containing 2 N HCl and crushed ice.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ether-hexane.

Catalytic Decarboxylation Protocols

While thermal decarboxylation is a straightforward method, catalytic approaches offer the potential for milder reaction conditions and improved selectivity. The following protocols are based on established principles of transition metal-catalyzed decarboxylation of related β-dicarbonyl compounds.[5][7]

Protocol 2: Copper-Catalyzed Decarboxylation (Proof-of-Concept)

Copper catalysts have been effectively used for the decarboxylation of various carboxylic acids.[7] This protocol adapts these principles for the decarboxylation of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Materials:

  • 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)

  • Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂) (5-10 mol%)

  • 1,10-Phenanthroline (5-10 mol%)

  • High-boiling point solvent (e.g., Toluene, DMF, or DMSO)

  • Anhydrous potassium carbonate (optional, as a base)

Procedure:

  • To a flame-dried Schlenk flask, add 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, the copper catalyst, and 1,10-phenanthroline.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the formation of the ketone product.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Experimental Workflow Start Combine Reactants and Catalyst Step1 Inert Atmosphere & Solvent Addition Start->Step1 Step2 Heating and Reaction Monitoring Step1->Step2 Step3 Workup: Cooling, Dilution, Filtration Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 Product Isolated Ketone Product Step4->Product

Figure 2: A generalized experimental workflow for catalytic decarboxylation.

Protocol 3: Palladium-Catalyzed Decarboxylative Coupling (for derivative synthesis)

Palladium catalysts are well-known for mediating decarboxylative cross-coupling reactions.[8][9] While direct decarboxylation to the ketone is one possibility, these catalysts can also be employed to couple the resulting enolate with an electrophile in a single pot.

Materials:

  • 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Aryl or vinyl halide/triflate (1.1 eq)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base in a reaction vessel.

  • Add the 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and the aryl/vinyl halide/triflate.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Data Interpretation and Expected Outcomes

The success of the decarboxylation can be monitored by various analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate are initial indicators. GC-MS analysis will show a peak corresponding to the molecular weight of the expected ketone product. ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product, with characteristic signals for the octanoyl chain and the newly formed methyl ketone or coupled product.

Protocol Catalyst System Typical Conditions Expected Product Yield Range (Anticipated)
Thermal NoneToluene, refluxUndecan-2-oneModerate to High
Protocol 2 CuI / 1,10-phenanthrolineToluene, 100 °CUndecan-2-oneModerate to High
Protocol 3 Pd(OAc)₂ / XPhosToluene, 100 °Cα-Aryl/vinyl undecan-2-oneModerate to High

Table 1: Summary of Decarboxylation Approaches and Anticipated Outcomes.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or catalyst loading. The choice of solvent can also be critical; more polar aprotic solvents like DMF or DMSO may facilitate the reaction but can be more challenging to remove.

  • Side Product Formation: In thermal decarboxylations, the intermediate ketene can undergo undesired side reactions. A catalytic approach at lower temperatures may mitigate this. In palladium-catalyzed couplings, homo-coupling of the electrophile can be an issue; adjusting the ligand and base may be necessary.

  • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere, as moisture and oxygen can deactivate many transition metal catalysts.

Conclusion

The catalytic decarboxylation of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is a powerful transformation for the synthesis of ketones and their derivatives. While thermal methods are effective, catalytic systems offer the potential for milder conditions and expanded synthetic possibilities through decarboxylative coupling reactions. The protocols outlined in this guide, based on established principles of transition metal catalysis, provide a solid foundation for researchers to explore and optimize these valuable reactions in their own synthetic endeavors.

References

  • Chen, B., & Chu, Y. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529. [Link]

  • Snape, T. J. (2010). Meldrum’s Acids and 5-Alkylidene Meldrum’s Acids in Catalytic Carbon-Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(9), 1164-1175. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of. beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. [Link]

  • Ahmad, N. A., et al. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum’s acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

  • Wang, R. (2014). Synthetic Studies towards the Cadiolides. University of New Haven Digital Commons. [Link]

  • Snyder, C. A., et al. (2003). C,O-dialkylation of Meldrum's acid: synthesis and reactivity of 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. The Journal of Organic Chemistry, 68(19), 7455-7459. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids. The Journal of Organic Chemistry, 87(21), 14502-14513. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1662-1671. [Link]

  • Shang, R., & Liu, L. (2018). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. In Science of Synthesis: Cross-Coupling and Heck-Type Reactions 3. [Link]

  • Snape, T. J. (2010). Meldrum’s Acids and 5-Alkylidene Meldrum’s Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(9), 1164-1175. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2022). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. [Link]

  • Liskey, C. W. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois Urbana-Champaign. [Link]

  • Feng, C., & Feng, J. (2017). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 53(80), 11048-11051. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2022). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. bioRxiv. [Link]

  • Douglas, C. J., & Thomson, R. J. (2021). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters, 23(15), 5894-5898. [Link]

  • Wang, H., et al. (2022). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Nature Communications, 13(1), 6092. [Link]

  • Wikipedia contributors. (2024, November 18). Decarboxylation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, October 29). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, H., et al. (2020). Copper-Catalyzed Radical Decarboxylative Alkylazolation and Alkylcyanation of Vinylarenes with Alkyl Diacyl Peroxides. The Journal of Organic Chemistry, 85(2), 1011-1022. [Link]

  • Wang, H., et al. (2022). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Semantic Scholar. [Link]

  • Khopade, T. M., et al. (2019). Acyl/aroyl Meldrum's acid as an enol surrogate for the direct organocatalytic synthesis of α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 17(3), 561-566. [Link]

  • Gnanaprakasam, B., & Glorius, F. (2022). Selective Cross‐Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis. Angewandte Chemie International Edition, 61(51), e202212345. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of β-Ketoesters via 5-Octanoyl-Meldrum's Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the large-scale synthesis of β-ketoesters, utilizing 5-octanoyl-Meldrum's acid as a key intermediate. This methodology offers a robust and versatile alternative to traditional methods like the Claisen condensation, particularly for industrial applications in the pharmaceutical, agrochemical, and fine chemical sectors.

Introduction: The Strategic Advantage of the Meldrum's Acid Route

β-Ketoesters are pivotal building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals and natural products.[1] While the Claisen condensation has been a cornerstone for their synthesis, it is often plagued by issues such as the need for strong bases, reversible reactions, and competing side reactions, which can complicate scale-up and purification.[2][3]

The Meldrum's acid pathway presents a more favorable alternative. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that can be readily acylated.[4] The resulting 5-acyl-Meldrum's acid derivatives are stable, isolable intermediates that undergo clean and efficient alcoholysis to furnish the desired β-ketoesters in high yields.[5][6] This two-step sequence allows for greater control over the reaction and simplifies product isolation, making it highly amenable to large-scale production.

A key advantage of this method is the ability to synthesize β-ketoesters from a wide range of alcohols, including primary, secondary, and even tertiary alcohols, which can be challenging substrates in traditional condensation reactions.[5] The reaction proceeds via a putative acylketene intermediate, which is highly reactive towards nucleophilic attack by an alcohol.

Synthesis of the Key Intermediate: 5-Octanoyl-Meldrum's Acid

The first critical step is the efficient and scalable synthesis of 5-octanoyl-Meldrum's acid. This is achieved through the acylation of Meldrum's acid with octanoyl chloride in the presence of a base, typically pyridine.

Causality Behind Experimental Choices
  • Meldrum's Acid: Its high acidity (pKa ≈ 4.97) allows for easy deprotonation under mild basic conditions, facilitating the subsequent acylation.[4] The rigid cyclic structure of the acylated product contributes to its stability.

  • Octanoyl Chloride: As the acylating agent, it provides the eight-carbon chain required for the final β-ketoester. It is a readily available and reactive starting material.

  • Pyridine: Acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion. It also serves as a nucleophilic catalyst.

  • Dichloromethane (DCM): A common solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Low Temperature: The reaction is initially carried out at 0°C to control the exothermic acylation reaction and minimize potential side reactions.

Large-Scale Synthesis Protocol for 5-Octanoyl-Meldrum's Acid

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control (cooling/heating capabilities), and a nitrogen inlet.

  • Addition funnel for controlled liquid addition.

  • Standard laboratory glassware.

  • Meldrum's acid (recrystallized)

  • Octanoyl chloride (distilled)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Meldrum's acid can be irritating to the skin, eyes, and respiratory tract.[7][8][9][10]

  • Octanoyl chloride is corrosive and lachrymatory. Handle with care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add recrystallized Meldrum's acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane to the vessel to create a stirrable slurry.

  • Cooling and Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add anhydrous pyridine (2.2 eq) via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Acylation: Prepare a solution of freshly distilled octanoyl chloride (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully pour the reaction mixture into a separate vessel containing a cold (0°C) 2M hydrochloric acid solution with vigorous stirring to quench the reaction and neutralize the pyridine.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x portions).

    • Combine the organic layers and wash sequentially with 2M HCl, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-octanoyl-Meldrum's acid as a solid. This crude product is often of sufficient purity for the next step.[11]

ParameterValue
Meldrum's Acid 1.0 eq
Octanoyl Chloride 1.05 eq
Pyridine 2.2 eq
Solvent Anhydrous Dichloromethane
Temperature 0°C to Room Temperature
Typical Yield >90% (crude)

Synthesis of β-Ketoesters via Alcoholysis of 5-Octanoyl-Meldrum's Acid

The crude 5-octanoyl-Meldrum's acid is then reacted with an alcohol of choice to produce the target β-ketoester. The reaction conditions can be tailored based on the reactivity and steric hindrance of the alcohol.

Mechanistic Insight

The alcoholysis of 5-acyl-Meldrum's acids is believed to proceed through the formation of a highly reactive acylketene intermediate. Upon heating, 5-octanoyl-Meldrum's acid eliminates acetone and carbon dioxide to form octanoylketene. This ketene is then rapidly trapped by the alcohol to yield the β-ketoester.

General Protocol for Large-Scale β-Ketoester Synthesis

Materials and Equipment:

  • Reaction vessel with heating and stirring capabilities.

  • Condenser.

  • Distillation apparatus for purification.

  • Crude 5-octanoyl-Meldrum's acid.

  • Alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol).

  • Optional: Inert solvent (e.g., toluene, xylene) for higher-boiling alcohols.

Step-by-Step Procedure:

  • Reaction Setup: Charge the reaction vessel with the crude 5-octanoyl-Meldrum's acid (1.0 eq) and the desired alcohol.

    • For primary and secondary alcohols (e.g., methanol, ethanol), use the alcohol as the solvent (large excess).

    • For tertiary or other bulky alcohols, use a stoichiometric amount (1.0-1.2 eq) of the alcohol in an inert, high-boiling solvent like toluene or xylene.[5]

  • Heating and Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol or solvent under reduced pressure.

    • The crude β-ketoester can be purified by fractional distillation under reduced pressure for volatile esters.

    • For less volatile esters, purification can be achieved by column chromatography on silica gel, though for large-scale operations, crystallization is often a more practical approach if the product is a solid.

Alcohol TypeRecommended Conditions
Primary (e.g., Methanol, Ethanol) Alcohol as solvent, reflux
Secondary (e.g., Isopropanol) Alcohol as solvent or in toluene, reflux
Tertiary (e.g., tert-Butanol) 1.0-1.2 eq of alcohol in toluene, reflux

Visualizing the Process

Reaction Pathway

Reaction_Pathway Meldrums_Acid Meldrum's Acid Acylation Acylation (DCM, 0°C to RT) Meldrums_Acid->Acylation Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->Acylation Pyridine Pyridine Pyridine->Acylation Five_Octanoyl_MA 5-Octanoyl-Meldrum's Acid Acylation->Five_Octanoyl_MA Alcoholysis Alcoholysis (Reflux) Five_Octanoyl_MA->Alcoholysis Alcohol Alcohol (R-OH) Alcohol->Alcoholysis Beta_Ketoester β-Ketoester Alcoholysis->Beta_Ketoester

Caption: Chemical pathway of Meldrum's acid acylation and subsequent alcoholysis.

Experimental Workflow

Experimental_Workflow cluster_acylation Part 1: Acylation cluster_alcoholysis Part 2: Alcoholysis & Purification start_acylation Dissolve Meldrum's Acid in DCM add_pyridine Add Pyridine at 0°C start_acylation->add_pyridine add_octanoyl_chloride Add Octanoyl Chloride at 0°C add_pyridine->add_octanoyl_chloride react_rt Stir at Room Temperature add_octanoyl_chloride->react_rt workup_acylation Aqueous Workup (HCl wash) react_rt->workup_acylation isolate_intermediate Isolate Crude 5-Octanoyl-Meldrum's Acid workup_acylation->isolate_intermediate start_alcoholysis Combine Intermediate with Alcohol isolate_intermediate->start_alcoholysis reflux Heat to Reflux start_alcoholysis->reflux concentrate Remove Solvent/Excess Alcohol reflux->concentrate purify Purify β-Ketoester (Distillation/Crystallization) concentrate->purify

Caption: Step-by-step experimental workflow for β-ketoester synthesis.

Troubleshooting and Field-Proven Insights

  • Purity of Meldrum's Acid: The use of high-purity, recrystallized Meldrum's acid is crucial for obtaining high yields and minimizing side products. Impurities can lead to discoloration and lower efficiency in the acylation step.[5]

  • Stability of 5-Octanoyl-Meldrum's Acid: While generally stable, the acylated intermediate can be susceptible to hydrolysis. It is recommended to use the crude product directly in the next step to avoid degradation upon storage or during purification attempts like column chromatography.[11]

  • Exothermic Reaction Control: The acylation reaction is exothermic. On a large scale, efficient cooling and a controlled rate of addition of the octanoyl chloride are paramount to prevent runaway reactions and ensure safety.

  • Choice of Base: While pyridine is commonly used, other non-nucleophilic bases can be employed. However, pyridine's dual role as a base and catalyst is advantageous.

  • Purification Strategy: For large-scale production, fractional distillation under vacuum is the preferred method for purifying liquid β-ketoesters. If the product is a solid, recrystallization is a more economical and scalable option than chromatography.

Conclusion

The synthesis of β-ketoesters via 5-octanoyl-Meldrum's acid offers a highly efficient, versatile, and scalable method suitable for industrial applications. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers and chemical engineers can confidently implement this methodology for the large-scale production of these valuable chemical intermediates.

References

  • Dharmarao, G. B., Anjaneyulu, B., Kaushik, M. P., & Prasad, M. R. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529. [Link]

  • Li, S. (n.d.). Synthetic Studies towards the Cadiolides. University of New Haven. Retrieved from [Link]

  • Rao, G. B. D., Anjaneyulu, B., Kaushik, M. P., & Prasad, M. R. (2021). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. [Link]

  • Reyes-González, D., Villo-Pérez, I., Tiznado, W., & Caballero, J. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. [Link]

  • García-Ramos, J. C., & Gotor, V. (2002). Synthesis of B-keto esters.
  • BasementBiotech. (2014, July 21). Acylation of Meldrum's acid [Video]. YouTube. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Meldrums Acid. [Link]

  • Püntener, K., & Scalone, M. (2011). Process for purifying an alpha-keto ester.
  • Kumar, R. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]

  • Mane, R. B., et al. (1999). Acylation Studies with Meldrum's Acid. ResearchGate. [Link]

  • Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate. Chemistry, 7(21), 4562–4571. [Link]

  • All About Chemistry. (2020, April 29). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof [Video]. YouTube. [Link]

  • Zhang, Z., et al. (2023). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 28(13), 5002. [Link]

  • AK LECTURES. (2014, July 7). Claisen Condensation and ß-Keto Esters [Video]. YouTube. [Link]

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reaction of 5-octanoyl-Meldrum's acid with amines to form enamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction of 5-Octanoyl-Meldrum's Acid with Amines to Form Enamines For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Reactivity of Acyl Meldrum's Acid for Enamine Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, primarily due to the exceptional acidity of the C5 methylene protons, which facilitates a wide range of derivatization reactions.[1][2] Acylation at this position yields 5-acyl Meldrum's acid derivatives, which serve as stable, yet highly reactive, β-keto ester surrogates.[3][4] These compounds are valuable intermediates in the synthesis of complex molecules, including heterocycles and natural products.[3][5]

This application note provides a comprehensive guide to the synthesis of enamines from 5-octanoyl-Meldrum's acid. Enamines are critical building blocks in modern organic chemistry, acting as potent nucleophiles in reactions such as the Stork enamine alkylation and acylation.[6][7] The reaction of 5-octanoyl-Meldrum's acid with secondary amines offers a direct and efficient route to highly functionalized enamines, which are key precursors for the development of novel pharmaceutical agents and other advanced materials. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions and characterizing the resulting products.

Theoretical Framework and Mechanistic Insights

The overall transformation involves two key stages: the synthesis of the 5-acyl Meldrum's acid precursor and its subsequent reaction with an amine.

Synthesis of 5-Octanoyl-Meldrum's Acid

The preparation of 5-octanoyl-Meldrum's acid is typically achieved through the acylation of Meldrum's acid with an activated form of octanoic acid, most commonly octanoyl chloride. The reaction is generally performed in the presence of a base, such as pyridine, which serves to deprotonate the highly acidic C5 position of Meldrum's acid and to neutralize the HCl byproduct.[3] The resulting 5-octanoyl-Meldrum's acid exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond.[3][8]

Mechanism of Enamine Formation

The reaction between 5-octanoyl-Meldrum's acid (a β-dicarbonyl compound) and a secondary amine to form an enamine is a classic condensation reaction.[6][9] The mechanism proceeds through several distinct, reversible steps and is typically catalyzed by a mild acid.[6][10]

  • Nucleophilic Attack: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the octanoyl group. This forms a tetrahedral intermediate known as a carbinolamine.[10]

  • Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the newly formed ammonium ion to the alkoxide, neutralizing the charges to yield a neutral carbinolamine intermediate.[10]

  • Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[6]

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[10][11]

  • Deprotonation and Enamine Formation: A base (often the amine reactant itself or the solvent) removes a proton from the α-carbon (the C5 of the Meldrum's acid ring), leading to the formation of the final, neutral enamine product.[6][11] This final deprotonation step is what distinguishes enamine formation with secondary amines from imine formation with primary amines.[10]

The equilibrium of the reaction is driven towards the product by the removal of water, which can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6]

Caption: Reaction mechanism for the formation of an enamine.

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of 5-Octanoyl-Meldrum's Acid

This protocol is adapted from standard acylation procedures for Meldrum's acid.[3][8]

Materials:

  • Meldrum's acid (1.0 eq)

  • Octanoyl chloride (1.1 eq)

  • Anhydrous pyridine (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve Meldrum's acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine to the cooled solution while stirring.

  • Add octanoyl chloride dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid, 5-octanoyl-Meldrum's acid, can be purified by recrystallization if necessary, typically from a solvent system like ether-hexane.[8]

Protocol 2: General Procedure for Enamine Synthesis

This protocol is a generalized method based on the reaction of β-keto esters with amines.[12]

Materials:

  • 5-Octanoyl-Meldrum's acid (1.0 eq)

  • Secondary amine (e.g., morpholine, piperidine, pyrrolidine) (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)

  • Anhydrous toluene or benzene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, for azeotropic removal of water) or molecular sieves (4Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap, if used), add 5-octanoyl-Meldrum's acid, anhydrous toluene, and the secondary amine.

  • Add a catalytic amount of p-TSA to the mixture. If not using a Dean-Stark trap, add activated 4Å molecular sieves to the flask to act as a desiccant.[6]

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-12 hours. The removal of water drives the reaction to completion.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst (if heterogeneous) or molecular sieves.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure enamine.

Data Presentation and Expected Results

The reaction is versatile and can be applied to a range of cyclic and acyclic secondary amines. Yields are typically good to excellent, contingent on the purity of the starting materials and the effective removal of water.

Amine SubstrateTypical Reaction Time (h)SolventYield (%)
Morpholine6Toluene85-95%
Piperidine5Toluene88-96%
Pyrrolidine4Benzene90-98%
Diethylamine8Toluene75-85%
Note: Yields are representative and may vary based on specific reaction scale and conditions.
Characterization

Confirmation of the enamine product structure is typically achieved through standard spectroscopic methods:

  • ¹H NMR: Look for the disappearance of the acidic C5 proton from the starting material and the appearance of new signals corresponding to the amine moiety and the vinyl proton of the enamine.

  • ¹³C NMR: Expect a characteristic shift for the enamine double bond carbons (C=C-N).

  • FT-IR: The spectrum should show a strong C=C stretching vibration and the disappearance of the ketone C=O stretch from the octanoyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the enamine product should be observed.

Workflow and Troubleshooting

The overall experimental process can be visualized as a straightforward synthetic sequence.

Experimental_Workflow A Start: Meldrum's Acid & Octanoyl Chloride B Protocol 1: Acylation Reaction A->B C Intermediate: 5-Octanoyl-Meldrum's Acid B->C D Add Secondary Amine & Acid Catalyst C->D E Protocol 2: Enamine Formation (Reflux) D->E F Workup & Purification (Filtration, Evaporation, Chromatography) E->F G Final Product: Purified Enamine F->G H Characterization (NMR, IR, MS) G->H

Caption: Overall workflow for enamine synthesis.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete removal of water. 2. Inactive catalyst. 3. Insufficient reaction time or temperature.1. Use freshly activated molecular sieves or a Dean-Stark trap. Ensure the solvent is anhydrous. 2. Use fresh p-TSA or an alternative acid catalyst. 3. Increase reflux time and monitor via TLC. Ensure the temperature is appropriate for the solvent.
Incomplete Reaction The reaction is at equilibrium.Add more desiccant or continue azeotropic distillation to remove more water and shift the equilibrium.[6]
Formation of Side Products 1. Decomposition of Meldrum's acid moiety at high temperatures. 2. Self-condensation of the starting material.1. Use a lower-boiling solvent like benzene or run the reaction at the lowest effective temperature. 2. Ensure the amine is added before prolonged heating.
Difficulty in Purification Product is an oil or difficult to crystallize.Purify using column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate).

References

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Organic Syntheses. Meldrum's acid. [Link]

  • Chen, B., et al. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

  • Chem LibreTexts. (2021). Synthesis of Enamines. [Link]

  • Chem LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Organic Chemistry Portal. Synthesis of β-enamino esters. [Link]

  • Smith, F. X., et al. (2010). A new source of methylene Meldrum's acid. Reactions with enamines. ChemInform, 41(50). [Link]

  • ACS Publications. Metal-catalyzed synthesis of cyano enaminediones from .beta.-dicarbonyl compounds and cyanogen. [Link]

  • ACS Publications. Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. [Link]

  • National Institutes of Health. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. [Link]

  • Wikipedia. Meldrum's acid. [Link]

  • ResearchGate. Table 6 . Synthesis of β-enamino ketones and esters from enamination of.... [Link]

  • Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link]

  • ResearchGate. Michael Reaction of Enyne Derivatives of Meldrum's Acid in Water.... [Link]

  • Fiveable. Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]

  • MDPI. The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid.... [Link]

  • National Institutes of Health. (2022). Bond Energies of Enamines. [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

  • Royal Society of Chemistry. (1978). Meldrum's Acid. [Link]

  • The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Acyl-Meldrum's Acids for Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5-acyl-Meldrum's acids in solid-phase synthesis (SPS). Meldrum's acid and its derivatives have long been recognized for their versatility in organic synthesis.[1][2] This document focuses specifically on the application of 5-acyl derivatives as potent acylating agents for resin-bound nucleophiles, enabling the efficient construction of β-ketoamides and other valuable structures in peptide and small molecule synthesis. We will explore the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and discuss the critical parameters that ensure high-yield, high-purity outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit with robust and efficient methodologies.

Foundational Principles: The Unique Reactivity of 5-Acyl-Meldrum's Acids

Understanding Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester with a notably high acidity (pKa ≈ 4.97), comparable to that of carboxylic acids.[1][3] This acidity stems from the rigid cyclic structure which constrains the ester groups, leading to significant ring strain and stabilization of the corresponding enolate. This unique property makes the C5 methylene protons readily removable under mild basic conditions, facilitating a wide range of C-C bond-forming reactions.[3]

Synthesis and Properties of 5-Acyl-Meldrum's Acids

The true synthetic power of Meldrum's acid is unlocked upon its acylation at the C5 position. These 5-acyl derivatives are typically prepared through one of two primary routes:

  • From Carboxylic Acids: The most common method involves the condensation of Meldrum's acid with a carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like 4-dimethylaminopyridine (DMAP).[4][5]

  • From Acyl Halides: Reaction of Meldrum's acid with an acyl chloride or bromide in the presence of a non-nucleophilic base like pyridine provides a direct route to the desired 5-acyl derivative.[4][6]

Once formed, 5-acyl-Meldrum's acids exist predominantly in their enol form due to intramolecular hydrogen bonding.[4] Crucially, they serve as stable precursors to highly reactive acylketene intermediates upon gentle heating.[3][7] It is this controlled generation of acylketenes that is harnessed in solid-phase synthesis. Mechanistic studies suggest that the reaction of 5-acyl-Meldrum's acids with nucleophiles, such as amines, proceeds via these α-oxoketene species, which are then trapped by the nucleophile to form the final product.[8][9]

Application in Solid-Phase Synthesis: A Mechanistic Overview

The integration of 5-acyl-Meldrum's acids into solid-phase synthesis (SPS) is particularly advantageous for the synthesis of peptidomimetics and other complex molecules where traditional solution-phase acylations are problematic.[10] The high reactivity of the acylketene intermediate drives the acylation of resin-bound nucleophiles (e.g., the N-terminus of a peptide) to completion under mild conditions, which is critical for preserving the integrity of sensitive functional groups and preventing racemization.[10]

The general workflow involves the reaction of a resin-bound substrate, typically bearing a free amine, with a solution of the 5-acyl-Meldrum's acid. The reaction is often facilitated by a mild base and proceeds cleanly, with the byproducts being volatile acetone and carbon dioxide, simplifying purification.

Resin Resin-Linker-Peptide-NH2 Acylketene Acylketene Intermediate (R-CO-CH=C=O) Resin->Acylketene Nucleophilic Attack FinalProduct Resin-Linker-Peptide-NH-CO-CH2-CO-R (β-Ketoamide) AcylMeldrum 5-Acyl-Meldrum's Acid Heat Δ (Mild Heat) Heat->Acylketene Thermolysis Byproducts Acetone + CO2 Acylketene->Byproducts Release

Caption: Reaction mechanism of solid-phase acylation.

Detailed Protocol: Solid-Phase Synthesis of a β-Keto Peptidomimetic

This protocol details a general procedure for the acylation of a resin-bound peptide using a 5-acyl-Meldrum's acid to generate a terminal β-ketoamide functionality.

Materials and Reagents
  • Resin: Rink Amide AM resin (or other suitable solid support).

  • Amino Acids: Standard Fmoc-protected amino acids.

  • 5-Acyl-Meldrum's Acid: Pre-synthesized or commercially available derivative of choice.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, anhydrous), Diethyl ether (cold).

  • Reagents for Peptide Synthesis:

    • Coupling agents: HBTU/HOBt or HATU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

    • Fmoc deprotection: 20% (v/v) Piperidine in DMF.

  • Reagents for Acylation:

    • Base: Pyridine or DIPEA.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Analysis: Kaiser test kit, LC-MS, HPLC system.

Experimental Workflow

The following steps outline the complete synthesis from resin preparation to final product analysis.

start Start resin_prep 1. Resin Swelling (DMF, 1h) start->resin_prep peptide_synthesis 2. Standard Fmoc-SPPS (Coupling/Deprotection Cycles) resin_prep->peptide_synthesis final_deprotection 3. Final Fmoc Deprotection (20% Piperidine/DMF) peptide_synthesis->final_deprotection wash1 4. Wash Resin (DMF, DCM) final_deprotection->wash1 acylation 5. Acylation Step (5-Acyl-Meldrum's Acid, Pyridine, DCM) wash1->acylation kaiser_test Monitor Reaction (Kaiser Test) acylation->kaiser_test kaiser_test->acylation Incomplete wash2 6. Wash Resin (DCM, DMF, Ether) kaiser_test->wash2 Reaction Complete dry 7. Dry Resin (Under Vacuum) wash2->dry cleavage 8. Cleavage from Resin (TFA Cocktail, 2-3h) dry->cleavage purification 9. Precipitation & Purification (Cold Ether, HPLC) cleavage->purification analysis 10. Characterization (LC-MS) purification->analysis end End analysis->end

Caption: Workflow for solid-phase β-keto peptidomimetic synthesis.

Step-by-Step Methodology

Step 1: Resin Preparation & Peptide Synthesis

  • Swell the Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.

  • Synthesize the desired peptide sequence using standard automated or manual Fmoc-SPPS protocols.

  • After the final amino acid coupling, perform a final Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

Step 2: C-Acylation with 5-Acyl-Meldrum's Acid

  • Rationale: This is the key step where the β-keto functionality is introduced. The use of a non-nucleophilic base like pyridine is crucial to facilitate the reaction without competing side reactions.[4][6] Anhydrous conditions are preferred to prevent hydrolysis of the reagent.

  • Swell the N-terminally deprotected peptide-resin in anhydrous DCM.

  • In a separate vial, dissolve 3-5 equivalents of the desired 5-acyl-Meldrum's acid in a minimal amount of anhydrous DCM.

  • Add 3-5 equivalents of pyridine to the 5-acyl-Meldrum's acid solution.

  • Add the reagent solution to the resin suspension.

  • Shake the reaction mixture at room temperature for 4-12 hours.

  • Self-Validation: Monitor the reaction's completion using the Kaiser test. A negative result (yellow beads) indicates the complete consumption of the primary amine. If the test is positive, the reaction time can be extended or fresh reagent can be added.

  • Once complete, wash the resin thoroughly with DCM (5x), DMF (3x), and finally with diethyl ether (3x).

  • Dry the resin under vacuum for at least 2 hours.

Step 3: Cleavage, Purification, and Analysis

  • Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the crude product, decant the ether, and dry the pellet.

  • Purify the crude product using reverse-phase HPLC.

  • Confirm the identity and purity of the final β-keto peptidomimetic by LC-MS analysis.

Data & Troubleshooting

Typical Acylation Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents, relatively non-polar. DMF can also be used.
Reagent Equiv. 3-5 eq.Drives the reaction to completion.
Base Pyridine or DIPEAMild, non-nucleophilic base to facilitate enolate formation and reaction.
Base Equiv. 3-5 eq.Stoichiometric amount relative to the acylating agent.
Temperature Room Temperature (20-25 °C)Sufficient for acylketene formation and reaction. Gentle heating (<40°C) may be applied for sterically hindered substrates.
Reaction Time 4-12 hoursSubstrate dependent; monitor with Kaiser test for confirmation.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Acylation 1. Insufficient reagent equivalents. 2. Steric hindrance at the N-terminus. 3. Poor resin swelling.1. Increase equivalents of 5-acyl-Meldrum's acid and base. 2. Increase reaction time and/or temperature slightly (to 35-40°C). 3. Ensure proper resin swelling before the acylation step.
Low Final Yield 1. Incomplete cleavage from resin. 2. Degradation of the β-ketoamide during cleavage. 3. Loss during purification.1. Extend cleavage time or use a fresh cocktail. 2. Minimize cleavage time; ensure scavengers (like TIS) are present. 3. Optimize HPLC gradient and collect broader fractions.
Side Product Formation 1. Hydrolysis of 5-acyl-Meldrum's acid. 2. Reaction with nucleophilic side chains.1. Use anhydrous solvents and reagents. 2. Ensure all nucleophilic side chains (e.g., Lys, Orn) are properly protected.

References

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1988). METHYL PHENYLACETYLACETATE. Organic Syntheses, 6, 850. [Link]

  • Li, J., et al. (2024). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 29(12), 2894. [Link]

  • Wikipedia contributors. (2023). Meldrum's acid. Wikipedia, The Free Encyclopedia. [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature. (2018). ANU Open Research. [Link]

  • Feteira, A. N., et al. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43, 365-368. [Link]

  • Kappe, C. O., et al. (2012). Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. The Journal of Organic Chemistry, 77(17), 7650-7661. [Link]

  • de Oliveira, V. E., et al. (2016). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 6, 11099-11104. [Link]

  • Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries Blog. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. . [Link]

  • Kappe, C. O., et al. (2012). Mechanistic evidence for an alpha-oxoketene pathway in the formation of beta-ketoamides/esters via Meldrum's acid adducts. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Octanoyl Meldrum's Acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure you can effectively troubleshoot and improve your reaction yields.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during the synthesis.

Q1: What is the fundamental principle of this reaction?

The synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an acylation reaction. It leverages the unusually high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97).[1] A base, typically pyridine, deprotonates the C-5 position to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of octanoyl chloride, leading to the formation of the C-acylated product.[1] Due to resonance, the final product exists almost exclusively in its stable enol form, which makes subsequent C-5 acylation highly unlikely.[2]

Q2: Why is it critical to use anhydrous conditions?

Octanoyl chloride is a highly reactive acyl chloride. It will react vigorously and exothermically with any water present in the reaction medium.[3][4] This hydrolysis reaction consumes your starting material, forming octanoic acid and HCl, which directly reduces the potential yield of your desired product. Furthermore, the HCl generated can complicate the reaction by protonating the pyridine base, rendering it ineffective. Therefore, using anhydrous solvents (like dichloromethane) and freshly distilled or high-purity reagents is paramount.

Q3: My final product is a stable solid, but the literature mentions instability. Can you clarify?

The product, 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is generally a stable solid that can be isolated and stored. However, the broader class of 5-acyl Meldrum's acids is known to be thermally unstable and sensitive to acidic conditions.[5] For instance, derivatives with acid-labile protecting groups (like Boc) can show significant decomposition over time.[5][6] For long-term storage or for particularly sensitive downstream applications, converting the acidic product to its 4-(dimethylamino)pyridine (DMAP) salt can significantly enhance its shelf-life.[6]

Q4: Can I use octanoic acid with a coupling agent instead of octanoyl chloride?

Yes, this is a common and effective alternative strategy. Instead of starting with the highly moisture-sensitive acyl chloride, you can use octanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like DMAP.[5][7] This method forms a highly reactive activated ester in situ, which then acylates Meldrum's acid. This approach is particularly useful if high-purity octanoyl chloride is unavailable or if you want to avoid handling it.

Reaction Workflow & Mechanism

The following diagrams illustrate the general experimental workflow and the chemical mechanism for the acylation of Meldrum's acid.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Dissolve Meldrum's Acid in Anhydrous DCM P2 Cool to 0°C (Ice Bath) P1->P2 P3 Add Anhydrous Pyridine (under Argon/N2) P2->P3 R1 Slowly Add Octanoyl Chloride Solution at 0°C P3->R1 R2 Stir at 0°C for 1 hr R1->R2 R3 Warm to Room Temp and Stir for 1 hr R2->R3 W1 Pour into Ice/HCl (aq) R3->W1 W2 Separate Organic Layer W1->W2 W3 Extract Aqueous Layer with DCM W2->W3 W4 Combine Organics, Wash with HCl, Brine W3->W4 W5 Dry (Na2SO4), Filter, Evaporate W4->W5 W6 Purify by Recrystallization W5->W6

Caption: General experimental workflow for the synthesis.

Caption: Base-mediated acylation of Meldrum's acid.

Troubleshooting Guide

Low yield is the most common issue in this synthesis. This guide provides a systematic approach to diagnosing and solving the problem.

Problem / ObservationPotential CauseRecommended Solution & Explanation
Very Low or No Product 1. Reagent Quality: Moisture in solvent or reagents.Solution: Use freshly opened anhydrous dichloromethane. Dry pyridine over KOH or CaH₂. Use freshly distilled octanoyl chloride. Causality: Octanoyl chloride is highly reactive towards water, leading to its decomposition.[3]
2. Ineffective Base: Pyridine is old or has absorbed moisture.Solution: Use a freshly opened bottle of pyridine or distill it before use. Causality: The base is essential for deprotonating Meldrum's acid to form the reactive nucleophile.
Yield is ~50% of Expected 1. Incorrect Stoichiometry: Not enough base used.Solution: Use at least 2 equivalents of pyridine. Causality: One equivalent of pyridine deprotonates Meldrum's acid. A second equivalent is needed to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the enolate or other pyridine molecules.
2. Incomplete Reaction: Insufficient reaction time or incorrect temperature.Solution: Ensure the octanoyl chloride is added slowly at 0°C to control the initial exotherm. Allow the reaction to stir for the full recommended time, including the period at room temperature, to ensure it proceeds to completion.[8]
Oily/Gummy Product Instead of Solid 1. Impurities: Presence of octanoic acid or pyridinium salts.Solution: Ensure the workup is thorough. Wash the organic layer at least twice with dilute HCl (e.g., 1-2 N) to completely remove pyridine as its water-soluble salt.[8] Consider an additional wash with saturated sodium bicarbonate solution to remove acidic impurities like unreacted Meldrum's acid or octanoic acid.
2. Ineffective Purification: Product is not crystallizing properly.Solution: Try different solvent systems for recrystallization. Ether-hexane or dichloromethane-hexane are reported to be effective.[8] If it still oils out, try dissolving the crude oil in a minimum amount of a good solvent (like ether) and adding a poor solvent (hexane) dropwise at room temperature until turbidity appears, then cool slowly.
Reaction Mixture Turns Dark/Charred 1. Temperature Too High: Reaction was allowed to warm up too quickly.Solution: Maintain cooling with an efficient ice bath, especially during the addition of octanoyl chloride. Causality: The acylation can be exothermic. Uncontrolled temperature can lead to side reactions and decomposition of the thermally sensitive acyl Meldrum's acid product.[5]
Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting Low Yield Start Low Final Yield CheckCrude Was the crude yield also low? Start->CheckCrude CheckReagents Check Reagent Quality: - Anhydrous Solvents? - Dry Pyridine? - Pure Octanoyl Chloride? CheckCrude->CheckReagents Yes CheckWorkup Problem is likely in Workup/Purification CheckCrude->CheckWorkup No, crude was good CheckConditions Check Reaction Conditions: - Temp control (0°C)? - Slow addition? - Sufficient stir time? CheckReagents->CheckConditions Success Yield Improved CheckConditions->Success CheckLoss Did you observe product loss during washes or recrystallization? CheckWorkup->CheckLoss OptimizePurity Optimize Purification: - Re-extract aqueous layers. - Use different recrystallization  solvents (DCM/Hexane). - Avoid overheating during  solvent removal. CheckLoss->OptimizePurity Yes CheckLoss->Success No OptimizePurity->Success

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for acylating Meldrum's acid and is tailored for the synthesis of the target compound.[8]

Reagents and Equipment
  • Reagents: Meldrum's acid, octanoyl chloride, anhydrous pyridine, anhydrous dichloromethane (DCM), 2 N Hydrochloric acid, saturated sodium chloride solution (brine), anhydrous sodium sulfate.

  • Equipment: Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, argon or nitrogen line, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In a 250 mL round-bottomed flask equipped with a magnetic stirrer and dropping funnel, dissolve Meldrum's acid (14.4 g, 0.10 mol) in anhydrous dichloromethane (75 mL).

  • Cooling and Base Addition: Cool the flask in an ice bath to 0°C. Under an argon or nitrogen atmosphere, add anhydrous pyridine (20.2 mL, 0.25 mol) dropwise over 10 minutes with stirring. The solution should remain clear.

  • Acylation: Prepare a solution of octanoyl chloride (16.3 g, 0.10 mol) in anhydrous dichloromethane (50 mL) in the dropping funnel. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours. Maintain the temperature at 0°C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional hour at 0°C, then remove the ice bath and allow it to warm to room temperature. Continue stirring for another 1-2 hours. The mixture may become cloudy or change color.

  • Quenching and Workup: Pour the reaction mixture into a beaker containing crushed ice and 100 mL of 2 N HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

  • Washing: Combine all organic extracts. Wash the combined organic layer twice with 30 mL of 2 N HCl, followed by one wash with 30 mL of saturated brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is typically obtained as a pale-yellow solid or oil.

  • Purification: Recrystallize the crude solid from an ether-hexane or dichloromethane-hexane mixture to yield pure 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.[8]

Expected Yield and Characterization
  • Yield: High yields (typically >90%) are reported for analogous acylations under optimized conditions.[8]

  • Appearance: A pale-yellow or white crystalline solid.

  • ¹H NMR: Expect characteristic signals for the two methyl groups of the dioxane ring (singlet, ~1.7 ppm), the alkyl chain of the octanoyl group, and a very downfield, broad singlet for the enolic proton (>15 ppm).

References

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. Available at: [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. Available at: [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). MELDRUM'S ACID IN ORGANIC SYNTHESIS. 2. A GENERAL AND VERSATILE METHOD FOR THE PREPARATION OF β-KETO ESTERS. Organic Syntheses, 58, 97. Available at: [Link]

  • Wikipedia contributors. (2023). Meldrum's acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Stricker, F., Peterson, J., & Read de Alaniz, J. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 99, 79-95. Available at: [Link]

  • Black, T. H. (2017). Cracking Meldrum's Acid: Lowering the Temperature. ANU Open Research. Available at: [Link]

  • Zolfigol, M. A., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]

  • Baer, T. A., et al. (1998). Preparation and Improved Stability of N-Boc-r-amino-5-acyl Meldrum's Acids, a Versatile Class of Building Blocks for Combinatorial Chemistry. The Journal of Organic Chemistry, 63(12), 4015–4018. Available at: [Link]

  • Mahulikar, P. P., & Mane, R. B. (2006). Acylation Studies with Meldrum's Acid. Synthetic Communications, 35(19), 2569-2573. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Doc Brown's Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 5-Octanoyl-Meldrum's Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-octanoyl-Meldrum's acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this versatile synthetic intermediate.

Introduction to 5-Octanoyl-Meldrum's Acid and Its Purification Challenges

5-Octanoyl-Meldrum's acid is a valuable building block in organic synthesis, often utilized for the preparation of β-keto esters and other complex molecules.[1][2] Its synthesis typically involves the C-acylation of Meldrum's acid with octanoyl chloride in the presence of a base, such as pyridine.[1][3] While the synthesis is relatively straightforward, the purification of the crude product can present several challenges. Common impurities include unreacted Meldrum's acid, octanoyl chloride, pyridine, and by-products from side reactions or product degradation. Furthermore, the inherent instability of some Meldrum's acid derivatives necessitates careful handling and selection of purification techniques to avoid decomposition.[3][4]

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective purification methods.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-octanoyl-Meldrum's acid in a question-and-answer format.

Question 1: My crude product is an oil/waxy solid and fails to crystallize. What should I do?

Answer:

The physical state of your crude product can be indicative of the presence of impurities that inhibit crystallization. Here’s a systematic approach to tackle this issue:

  • Initial Work-up Verification: Ensure your initial aqueous work-up was thorough. The reaction mixture is typically quenched with a dilute acid (e.g., 2N HCl) to remove the pyridine base.[1] Multiple washes with dilute acid and then brine are crucial to remove all pyridine hydrochloride salts and any excess acid. Residual pyridine can act as an impurity that hinders crystallization.

  • Solvent Removal: Ensure all solvents from the work-up (e.g., dichloromethane) have been completely removed under reduced pressure. Residual solvent can significantly lower the melting point of your product and prevent solidification.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture of the two). Stir the oily product vigorously with a spatula in the solvent. This can help to wash away soluble impurities and encourage the product to solidify.

  • Recrystallization Screening: If trituration fails, a systematic recrystallization screening is the next logical step. The key is to find a solvent or solvent system where 5-octanoyl-Meldrum's acid has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Recommended Solvents to Screen: Start with solvents like diethyl ether/hexanes, dichloromethane/hexanes, ethyl acetate/hexanes, or toluene.

    • Procedure: Dissolve a small amount of the crude oil in a minimal amount of the hot solvent. If the product dissolves completely, allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. If crystals form, you have found a suitable solvent system. If the product oils out, you may need to use a more polar co-solvent or try a different primary solvent.

Question 2: After purification by recrystallization, my product's NMR spectrum still shows unreacted Meldrum's acid. How can I remove it?

Answer:

The presence of unreacted Meldrum's acid suggests that its solubility properties are similar to your desired product in the chosen recrystallization solvent. Here are two effective strategies:

  • Acid-Base Extraction: This is a highly effective method to remove acidic impurities like unreacted Meldrum's acid (pKa ≈ 4.97).[2][5]

    • Principle: 5-Octanoyl-Meldrum's acid is also acidic due to the enolizable proton. However, its acidity might be slightly different from that of Meldrum's acid itself. By carefully selecting the pH, it's possible to selectively deprotonate and extract one into an aqueous basic solution. A milder base like sodium bicarbonate is a good starting point.

    • Step-by-Step Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted Meldrum's acid, being more acidic, should preferentially partition into the aqueous basic layer as its sodium salt.

      • Separate the aqueous layer.

      • Repeat the wash with NaHCO₃ solution if necessary (monitor by TLC).

      • Wash the organic layer with brine to remove any residual water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate the organic solvent to obtain the purified product.

      • Caution: Be aware that your desired product might also have some solubility in the basic wash. It's advisable to re-acidify the aqueous washes and back-extract with an organic solvent to recover any lost product, if yield is a major concern.

  • Optimized Recrystallization: If you prefer to stick with recrystallization, you will need to find a solvent system that better differentiates between your product and the starting material. This often requires experimentation with different solvent mixtures. For instance, a solvent system where the product has slightly lower solubility at cold temperatures might allow for fractional crystallization.

Question 3: I attempted purification by column chromatography, but I got a very low yield and multiple spots on TLC, suggesting decomposition. What went wrong?

Answer:

Acyl Meldrum's acid derivatives are known to be sensitive and can decompose on silica gel, which is acidic.[4] This is a common pitfall.

  • Why it happens: The acidic nature of standard silica gel can catalyze the hydrolysis or other decomposition pathways of your product.

  • Solutions:

    • Avoid Silica Gel Chromatography if Possible: Recrystallization or acid-base extraction are generally preferred methods for purifying acyl Meldrum's acids.

    • Use Deactivated Silica: If chromatography is unavoidable, use deactivated (neutral) silica gel. You can prepare this by treating the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture), then flushing with the eluent alone before loading your sample. The triethylamine neutralizes the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil. However, you will need to re-optimize your solvent system for these stationary phases.

    • Flash Chromatography: If you must use silica, perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, IR) for pure 5-octanoyl-Meldrum's acid?

A1: While the exact shifts can vary slightly depending on the solvent, you can expect the following characteristic signals:

  • ¹H NMR: The most prominent feature of 5-acyl Meldrum's acids is their existence predominantly in the enol form.[1][3] You should see a characteristic downfield signal for the enolic proton.

    • A broad singlet for the enolic proton (δ ~15-17 ppm).

    • A singlet for the two equivalent methyl groups of the isopropylidene ketal (δ ~1.7 ppm).

    • Signals corresponding to the octanoyl chain: a triplet for the terminal methyl group, multiplets for the methylene groups, and a triplet for the methylene group adjacent to the carbonyl.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the Meldrum's acid ring and the octanoyl group.

    • A signal for the quaternary carbon of the isopropylidene ketal.

    • Signals for the methyl groups of the ketal.

    • Signals for the carbons of the octanoyl chain.

  • IR Spectroscopy:

    • Strong C=O stretching frequencies for the dione system and the ketone.

    • C-O stretching frequencies for the ester-like functionalities within the ring.

    • A broad O-H stretch for the enol.

Q2: How should I store purified 5-octanoyl-Meldrum's acid?

A2: Given the potential for instability, especially in the presence of acidic or basic impurities, it is best to store the purified compound as a solid in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen) if possible.[6] Long-term storage in solution is generally not recommended. Some N-protected amino-acyl Meldrum's acids have been noted to decompose even at room temperature over several months.[3]

Q3: Can I use 5-octanoyl-Meldrum's acid directly in the next step without purification?

A3: In some cases, the crude product can be used directly in subsequent reactions, such as alcoholysis to form β-keto esters.[1] However, this is highly dependent on the nature of the next reaction and its tolerance to the impurities present. If the subsequent step is sensitive to acidic or basic conditions, or if the impurities could interfere with the desired transformation, purification is highly recommended. For applications requiring high purity, such as in drug development, rigorous purification is essential.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the most appropriate purification technique for your crude 5-octanoyl-Meldrum's acid.

Purification_Workflow start Crude 5-octanoyl-Meldrum's acid is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Wax) check_purity Check Purity (TLC/NMR) recrystallize->check_purity pure_solid Pure Solid Product solidifies Does it solidify? triturate->solidifies solidifies->recrystallize Yes acid_base Acid-Base Extraction solidifies->acid_base No acid_base->check_purity is_pure Is it pure? check_purity->is_pure chromatography Consider Chromatography (Deactivated Stationary Phase) check_purity->chromatography Still Impure is_pure->pure_solid Yes is_pure->acid_base No chromatography->pure_solid

Caption: Decision workflow for purifying 5-octanoyl-Meldrum's acid.

Key Physicochemical Data for Purification

Compound/SolventMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Properties
5-Octanoyl-Meldrum's Acid270.32N/ASolid (exact mp depends on purity)Acidic (enol), potentially unstable on silica.
Meldrum's Acid144.13Decomposes94-95 (decomposes)Acidic (pKa ≈ 4.97), soluble in many organic solvents.[2]
Octanoyl Chloride162.65195-196-63Reacts with water and alcohols.
Pyridine79.10115-42Basic, water-soluble.
Dichloromethane84.9340-97Good solvent for extraction and recrystallization.
Hexanes~8669~ -95Non-polar, good for trituration and as an anti-solvent.
Ethyl Acetate88.1177-84Polar aprotic solvent for extraction and chromatography.
Diethyl Ether74.1234.6-116.3Good solvent for recrystallization, highly flammable.

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). MELDRUM'S ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • McNab, H. (2010). Cracking Meldrum's Acid: Lowering the Temperature. ANU Open Research. Retrieved from [Link]

  • Chen, B. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Meldrum's acid. In Wikipedia. Retrieved from [Link]

  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43(2), 365-368. Retrieved from [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. Retrieved from [Link]

  • Zain, N. M., & Yamin, B. M. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Retrieved from [Link]

  • Gunjal Industries. (n.d.). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Acylation of Meldrum's Acid with Octanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the acylation of Meldrum's acid in their synthetic workflows. Here, we address specific, field-encountered issues related to the acylation of Meldrum's acid with octanoyl chloride, focusing on the identification and mitigation of common side products. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction system.

Frequently Asked Questions (FAQs)

Q1: I've performed the acylation of Meldrum's acid with octanoyl chloride using pyridine as a base, but my yield is low and I have several spots on my TLC plate. What are the most likely side products?

A: Low yield and multiple products are common issues when reaction conditions are not rigorously controlled. The primary side products in this reaction stem from the reactivity of the starting materials and the enolate intermediate.

The main potential side products include:

  • Octanoic Acid: Octanoyl chloride is highly susceptible to hydrolysis.[1][2] Any trace moisture in the solvent, reagents, or glassware will convert the acyl chloride into the corresponding carboxylic acid. This is often the most common impurity.

  • O-Acylated Meldrum's Acid: The enolate of Meldrum's acid has two nucleophilic sites: the carbon at the C5 position and the oxygen of the enolate. While C-acylation is the thermodynamically favored and desired pathway, O-acylation can occur as a competing kinetic pathway. This results in the formation of an enol ester.

  • Diacylated Product: While bis-acylation is generally difficult due to the rapid enolization of the desired mono-acylated product, it can occur under certain conditions, leading to a more complex mixture.[3]

  • Decomposition Products: Meldrum's acid and its acyl derivatives are thermally sensitive.[3][4] If the reaction temperature is not kept low, they can decompose to generate ketene, acetone, and carbon dioxide, which can lead to a variety of downstream byproducts and tar formation.[4][5]

Q2: My main impurity appears to be octanoic acid. How can I prevent its formation and remove it from my product?

A: The presence of octanoic acid is almost always due to the hydrolysis of octanoyl chloride.[1][2]

Prevention:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Dichloromethane, a common solvent for this reaction, should be distilled from a suitable drying agent like calcium hydride.

  • Reagent Quality: Use a fresh bottle of octanoyl chloride or distill it immediately before the reaction. Ensure the pyridine used is dry, preferably distilled from calcium hydride.[6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.[7]

Removal:

Octanoic acid can be easily removed during the aqueous workup. Washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Q3: I suspect I have formed the O-acylated isomer. How can I confirm its presence and favor the desired C-acylation?

A: Differentiating between the C- and O-acylated products is crucial. The desired C-acylated product exists almost exclusively in its stable enol form.[3][7]

Identification:

  • ¹H NMR Spectroscopy: The most definitive method. The desired C-acylated enol product will show a characteristic downfield proton signal for the enolic hydroxyl group (often >10 ppm), which is typically broad. The O-acylated product will lack this enolic proton and will instead show a vinyl proton signal at the C5 position, likely in the 5-6 ppm range.

  • IR Spectroscopy: The C-acylated enol will show a broad O-H stretch and characteristic C=O and C=C stretches for the enone system. The O-acylated product will have distinct C=O stretching frequencies for the ester and the Meldrum's acid carbonyls, and will lack the broad O-H band.

Favoring C-Acylation:

The competition between C- and O-acylation is influenced by factors described by Hard and Soft Acid and Base (HSAB) theory. The carbon of the enolate is a "soft" nucleophile, while the oxygen is a "hard" nucleophile. The carbonyl carbon of the acyl chloride is a "hard" electrophile.

  • Solvent Choice: Polar aprotic solvents can solvate the cation of the enolate salt, leaving a "naked" and more reactive oxygen anion, which can favor O-acylation. Non-polar solvents often favor C-acylation. Dichloromethane is a good, relatively non-polar choice for this reason.

  • Temperature: Lower reaction temperatures (0 °C to room temperature) generally favor the thermodynamically more stable C-acylated product.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Hydrolyzed octanoyl chloride. 2. Impure Meldrum's acid. 3. Insufficient base (pyridine). 4. Reaction temperature too low.1. Use freshly opened or distilled octanoyl chloride under anhydrous conditions.[1] 2. Recrystallize Meldrum's acid from acetone/hexanes before use.[6] 3. Use at least 2 equivalents of dry pyridine.[7] 4. Allow the reaction to stir at room temperature after initial addition at 0 °C.[7]
Significant Amount of Octanoic Acid in Product Presence of water in the reaction.1. Thoroughly dry all glassware and solvents. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. During workup, wash the organic layer with saturated aq. NaHCO₃ solution.
Reaction Mixture Turns Dark/Forms Tar Decomposition of Meldrum's acid or the acylated product due to excessive heat.[3][5]1. Maintain a low temperature during the addition of reagents (ice bath, 0 °C). 2. Avoid heating the reaction mixture. 3. Do not let the reaction run for an excessively long time.
Mixture of C- and O-Acylated Products Reaction conditions favoring the kinetic O-acylated product.1. Ensure a non-polar solvent like dichloromethane is used. 2. Maintain controlled, low temperatures.

Visualizing Reaction Pathways

The following diagram illustrates the desired C-acylation pathway versus the competing O-acylation side reaction.

G cluster_start Reactants cluster_products Products MA_Enolate Meldrum's Acid Enolate C_Acyl Desired C-Acylated Product (Enol Form) MA_Enolate->C_Acyl C-Attack (Thermodynamic Pathway) O_Acyl O-Acylated Side Product MA_Enolate->O_Acyl O-Attack (Kinetic Pathway) Oct_Cl Octanoyl Chloride Oct_Cl->C_Acyl Oct_Cl->O_Acyl

Caption: C-Acylation vs. O-Acylation Pathways.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of the C-acylated product while minimizing side reactions.

Materials:

  • Meldrum's Acid (recrystallized)

  • Octanoyl Chloride (distilled)

  • Pyridine (distilled from CaH₂)

  • Dichloromethane (DCM, anhydrous)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add Meldrum's acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the Meldrum's acid in anhydrous DCM (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add dry pyridine (2.0-2.2 eq) dropwise to the stirred solution.

  • Acylation: Add octanoyl chloride (1.0-1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 2M HCl to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine. The NaHCO₃ wash is critical for removing any unreacted octanoyl chloride (as octanoic acid).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified, typically by recrystallization.[6]

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing issues with the acylation reaction.

G start Low Yield or Impure Product check_sm Analyze Crude NMR/TLC: Any Starting Material (SM)? start->check_sm check_hydrolysis Is Octanoic Acid present? check_sm->check_hydrolysis No sol_sm Cause: Incomplete Reaction - Check reagent quality - Increase reaction time/temp slightly - Verify stoichiometry check_sm->sol_sm Yes check_isomers Multiple Product Spots? Check for O-Acylation. check_hydrolysis->check_isomers No sol_hydrolysis Cause: Water Contamination - Use anhydrous reagents/solvents - Run under inert atmosphere - Add NaHCO3 wash to workup check_hydrolysis->sol_hydrolysis Yes sol_isomers Cause: Kinetic Control Issues - Maintain low temperature - Use non-polar solvent (DCM) - Consider alternative base check_isomers->sol_isomers Yes sol_tar Cause: Decomposition - Strictly maintain T < 5°C during addition - Avoid prolonged reaction times check_isomers->sol_tar No (Dark Color/Tar?)

Caption: Systematic Troubleshooting Workflow.

References

  • Organic Syntheses Procedure. (n.d.). Meldrum's Acid. Retrieved from orgsyn.org. [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637.
  • Chen, B. C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529.
  • Ghorab, M. M., & Alsaid, M. S. (2014). Acylation Studies with Meldrum's Acid. Journal of Heterocyclic Chemistry, 51(S1), E1-E5.
  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Basementbiotech. (2014). Acylation of Meldrum's acid. YouTube. Retrieved from [Link]

  • Black, T. S. (2018). Cracking Meldrum's Acid: Lowering the Temperature. ANU Open Research. Retrieved from [Link]

  • VanDeMark Chemical. (2018). OCTANOYL CHLORIDE. Retrieved from [Link]

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optimization of reaction conditions for the synthesis of beta-ketoesters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-ketoesters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this foundational chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Troubleshooting Guide

This section is formatted to address specific problems you might be observing in your experiments. Each issue is followed by a systematic breakdown of potential causes and actionable solutions.

Issue 1: No or Minimal Product Formation

You've set up your Claisen or Dieckmann condensation, but upon workup and analysis (e.g., TLC, GC-MS), you see only starting materials or baseline impurities.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Action
Insufficiently Strong Base The crucial first step is the deprotonation of the α-carbon of the ester to form a reactive enolate. This equilibrium heavily favors the starting ester (pKa ~25). A base that is not significantly stronger than the resulting alkoxide leaving group will fail to generate a sufficient concentration of the enolate.Use a strong, non-nucleophilic base such as sodium hydride (NaH), sodium alkoxide (e.g., NaOEt for ethyl esters), or lithium diisopropylamide (LDA). Ensure the pKa of the conjugate acid of the base is significantly higher than that of the starting ester.
Stoichiometry of the Base The Claisen condensation is driven to completion by the final, irreversible deprotonation of the product β-ketoester (pKa ~11).[1][2] This step consumes one full equivalent of the base. Using a catalytic amount of base will result in an unfavorable equilibrium, leading to little or no product formation.[1][2]A stoichiometric amount of base is required.[1][2] Ensure you use at least one full equivalent of the base relative to the ester that will be enolized.
Presence of Protic Impurities (e.g., Water) Water or other protic impurities will rapidly quench the strong base and the ester enolate, preventing the desired condensation from occurring.Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and handle hygroscopic bases in an inert atmosphere (e.g., under nitrogen or argon).[1]
Reverse Reaction is Favored If the desired β-ketoester product lacks an acidic proton between the two carbonyl groups (i.e., the α-carbon is disubstituted), the final, product-stabilizing deprotonation cannot occur.[1] This makes the overall reaction reversible and often favors the starting materials.If possible, choose starting materials that will result in a product with at least one α-hydrogen. Alternatively, consider alternative synthetic routes for highly substituted β-ketoesters.
Issue 2: Low Yield of the Desired β-Ketoester

Your reaction is working, but the isolated yield is disappointingly low.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Action
Self-Condensation of Both Esters (in a Crossed Claisen) If you are performing a "crossed" Claisen condensation with two different esters that can both form enolates, a statistical mixture of up to four different products can result, significantly reducing the yield of your target molecule.[1]To favor the desired cross-condensation product, one of the esters should be non-enolizable (i.e., it lacks α-hydrogens).[1] Examples include aromatic esters like benzoates, as well as formates and carbonates. Using the non-enolizable ester in excess can also help drive the reaction towards the desired product.
Transesterification If the alkoxide base used does not match the alkoxy group of your starting ester(s), transesterification can occur, leading to a mixture of ester products.[1][2] For instance, using sodium methoxide with ethyl acetate will generate some methyl acetate, which can then participate in the condensation.Always match the alkoxide base to the alcohol component of the ester.[1][2] For ethyl esters, use sodium ethoxide; for methyl esters, use sodium methoxide.
Steric Hindrance Highly substituted esters may react slowly or not at all due to steric hindrance, which impedes both the formation of the enolate and the subsequent nucleophilic attack.[1]If feasible, consider using less sterically hindered starting materials. Alternatively, you may need to employ more forcing reaction conditions, such as higher temperatures or stronger bases like LDA, but be mindful that this can also promote side reactions.
Product Decomposition During Workup The β-ketoester product can be hydrolyzed back to a β-keto acid, particularly during an aqueous acidic workup. These β-keto acids are often thermally unstable and can readily decarboxylate upon heating to yield a ketone and carbon dioxide.[1][3]Perform the acidic workup at low temperatures (e.g., in an ice bath). Avoid prolonged heating or exposure to strong acidic or basic conditions during purification.[1]
Issue 3: Multiple Products Observed on TLC/GC-MS

Your final product is not clean, and you observe multiple spots or peaks, indicating the presence of byproducts.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Action
Self-Condensation and Crossed-Condensation Products As mentioned above, using two enolizable esters in a crossed Claisen condensation will lead to a mixture of products.Refer to the solutions for "Self-Condensation of Both Esters" under Issue 2 .
Transesterification Products Mismatched alkoxide base and ester alkoxy groups will result in a mixture of esters and their corresponding condensation products.[1][2]Refer to the solutions for "Transesterification" under Issue 2 .
Decarboxylated Product (Ketone) If the workup or purification involved excessive heat or strong acid/base, the desired β-ketoester may have hydrolyzed and decarboxylated to the corresponding ketone.[1][3][4]Maintain low temperatures during workup and purification. Use milder purification techniques if possible, such as column chromatography with a minimally acidic or basic stationary phase.
Alkylated Byproducts If the reaction is not properly quenched and there are alkylating agents present (e.g., from a previous step), the enolate of the β-ketoester product can undergo alkylation.[4][5]Ensure a proper and complete quench of the reaction mixture before proceeding with the workup.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my Claisen condensation?

A1: The ideal base for a Claisen condensation should be strong enough to deprotonate the ester's α-carbon but should not act as a nucleophile itself.[6] Sodium alkoxides are a common choice, and it is crucial to match the alkoxide to the ester's alcohol group to prevent transesterification.[1][2] For example, use sodium ethoxide for ethyl esters. For more sterically hindered substrates or when a more reactive enolate is needed, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be effective.

Q2: My Dieckmann condensation to form a 7-membered ring is giving a very low yield. What can I do?

A2: The Dieckmann condensation, which is an intramolecular Claisen reaction, is most efficient for forming unstrained 5- and 6-membered rings.[1][7] The formation of 7-membered and larger rings is often disfavored due to the high entropic cost of bringing the two ends of the diester together. This can lead to competing intermolecular condensation or dimerization, resulting in low yields of the desired cyclic product.[1] To improve the yield, it is essential to use high dilution conditions. By slowly adding the diester to a solution of the base, you maintain a very low concentration of the starting material, which kinetically favors the intramolecular cyclization over intermolecular reactions.

Q3: Can I use hydroxide bases like NaOH or KOH for a Claisen condensation?

A3: It is strongly advised not to use hydroxide bases for Claisen condensations.[2] Hydroxide ions will readily hydrolyze the starting ester to a carboxylate salt. This not only consumes your starting material but also neutralizes the base, rendering the reaction ineffective.

Q4: Why is a full equivalent of base necessary for the reaction to proceed to completion?

A4: The overall equilibrium of the initial condensation step does not strongly favor the product. However, the β-ketoester product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) and the alcohol byproduct (pKa ≈ 16-18).[8] The strong base present in the reaction mixture will therefore irreversibly deprotonate the β-ketoester product to form a resonance-stabilized enolate.[1][8] According to Le Chatelier's principle, this final deprotonation step removes the product from the equilibrium, driving the reaction to completion.[2] Since this is an acid-base reaction that consumes the base, a stoichiometric amount is required.

Q5: How can I purify my β-ketoester? It seems to be degrading on my silica gel column.

A5: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds like β-ketoesters through hydrolysis and subsequent decarboxylation. If you observe streaking or the appearance of new, lower Rf spots during column chromatography, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), before packing the column. Alternatively, using a different stationary phase like alumina (which can be found in neutral, basic, or acidic forms) may be beneficial. Distillation is another purification method, but care must be taken to avoid high temperatures that could induce decarboxylation.

Section 3: Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common problems in β-ketoester synthesis.

TroubleshootingWorkflow start Reaction Analysis (TLC, GC-MS, NMR) no_product Problem: No/Minimal Product start->no_product Only starting material observed low_yield Problem: Low Yield start->low_yield Product observed, but yield < 50% multiple_products Problem: Multiple Products start->multiple_products Multiple spots/peaks check_base_strength Check Base Strength (pKa > 25?) no_product->check_base_strength check_self_cond Crossed Claisen? (Both esters enolizable?) low_yield->check_self_cond multiple_products->check_self_cond Check for self-condensation check_transester Base matches ester? (e.g., NaOEt for Ethyl Ester?) multiple_products->check_transester Check for transesterification check_workup Workup/Purification Temp? (Kept cold?) multiple_products->check_workup Check for decarboxylation check_base_stoich Check Base Stoichiometry (>=1 equivalent?) check_base_strength->check_base_stoich Yes sol_base_strength Solution: Use stronger base (NaH, LDA) check_base_strength->sol_base_strength No check_anhydrous Check for Protic Impurities (Anhydrous conditions?) check_base_stoich->check_anhydrous Yes sol_base_stoich Solution: Use >=1 eq. of base check_base_stoich->sol_base_stoich No sol_anhydrous Solution: Dry glassware/solvents, use inert atmosphere check_anhydrous->sol_anhydrous No check_self_cond->check_transester No sol_self_cond Solution: Use one non-enolizable ester or use it in excess check_self_cond->sol_self_cond Yes check_transester->check_workup Yes sol_transester Solution: Match alkoxide base to ester's alcohol check_transester->sol_transester No sol_workup Solution: Use low temp workup, avoid prolonged heating check_workup->sol_workup No

Caption: A step-by-step workflow for troubleshooting common issues in β-ketoester synthesis.

Generalized Claisen Condensation Mechanism

This diagram illustrates the key steps of the Claisen condensation, highlighting the critical role of the base.

ClaisenMechanism cluster_0 Step 1: Enolate Formation (Equilibrium) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Final Deprotonation (Driving Force) Ester1 Ester (with α-H) Enolate Ester Enolate (Nucleophile) Ester1->Enolate Deprotonation Base Base (e.g., RO⁻) BetaKetoEster β-Ketoester Product Ester2 Ester (Electrophile) Enolate->Ester2 Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Tetrahedral->BetaKetoEster Collapse of intermediate LeavingGroup Leaving Group (RO⁻) Tetrahedral->LeavingGroup Elimination BetaKetoEster->Base ProductEnolate Product Enolate (Resonance Stabilized) BetaKetoEster->ProductEnolate Irreversible Deprotonation

Caption: The four key steps of the Claisen condensation mechanism.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859–22920. [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Rao, G. B. D., Anjaneyulu, B., Kaushik, M. P., & Prasad, M. R. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060–11075. [Link]

  • Reddy, T. J., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • YouTube. (2020, April 29). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carroll rearrangement. Retrieved from [Link]

  • PubMed. (n.d.). Purification and Identification of an Escherichia Coli Beta-Keto Ester Reductase as 2,5-diketo-D-gluconate Reductase YqhE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Carroll rearrangement and subsequent decarboxylation. Retrieved from [Link]

  • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Retrieved from [Link]

  • YouTube. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Reactivity: substitution at carboxyl. (n.d.). CX7b. Enolates: Decarboxylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation... Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). Diastereoselectivity in the Carroll rearrangement of b-keto esters of tertiary allylic alcohols. Retrieved from [Link]

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • YouTube. (2021, June 26). Carroll Rearrangement Full Detailed Reaction Mechanism... Retrieved from [Link]

Sources

preventing the decomposition of 5-acyl-Meldrum's acids during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-acyl-Meldrum's acids. This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate the challenges associated with the synthesis and handling of these versatile but sensitive reagents. My aim is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Stability

5-Acyl-Meldrum's acids are powerful synthetic intermediates, prized for their ability to generate acylketenes upon thermolysis and to act as potent acylating agents.[1][2] However, their utility is often shadowed by their inherent instability. The high acidity of the C-5 proton (pKa ≈ 4.97 for the parent Meldrum's acid) and the strained cyclic structure make these molecules susceptible to decomposition under various conditions encountered during a typical reaction workup.[1][3] This guide provides a systematic approach to understanding and mitigating these decomposition pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the workup of reactions involving 5-acyl-Meldrum's acids.

Issue 1: Low or No Yield of the Desired 5-Acyl-Meldrum's Acid After Workup

Possible Cause A: Decomposition During Aqueous Extraction

  • The "Why": 5-Acyl-Meldrum's acids are prone to hydrolysis, especially under basic or strongly acidic conditions. The cyclic diester functionality is sensitive to cleavage. Even prolonged contact with water can be detrimental. Basic hydrolysis, for instance, can proceed via a Michael-type addition of hydroxide to the enone system, leading to the cleavage of the Meldrum's acid moiety.[4]

  • Field-Proven Solution:

    • Minimize Contact with Water: If an aqueous wash is unavoidable, use ice-cold, dilute acid (e.g., 1% HCl) to neutralize any remaining base from the reaction and immediately extract your product into an organic solvent like ethyl acetate or dichloromethane.

    • Avoid Basic Washes: Do not use sodium bicarbonate or other basic solutions to wash the organic layer. This will almost certainly lead to rapid decomposition.

    • Brine Wash: After the acidic wash, quickly wash the organic layer with cold brine to remove bulk water and then dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.

Possible Cause B: Thermal Decomposition During Solvent Removal

  • The "Why": These compounds are thermally labile. Heating a solution of a 5-acyl-Meldrum's acid can induce thermolysis, leading to the formation of a highly reactive acylketene, along with acetone and carbon dioxide as byproducts.[1][2] This is the very reactivity harnessed in specific synthetic applications but is a major decomposition pathway during isolation.

  • Field-Proven Solution:

    • Rotary Evaporation at Low Temperatures: Always remove the solvent under reduced pressure at or below room temperature. A water bath temperature of 20-25°C is recommended.

    • High-Vacuum Drying: If further drying is needed, do so under high vacuum at ambient temperature. Avoid using a drying oven.

Possible Cause C: Decomposition on Silica Gel During Chromatographic Purification

  • The "Why": Standard silica gel is slightly acidic and has a high surface area, which can catalyze the decomposition of sensitive compounds like 5-acyl-Meldrum's acids. The prolonged contact time during column chromatography often leads to significant product loss.

  • Field-Proven Solution:

    • Avoid Column Chromatography if Possible: If the product is sufficiently pure after extraction and solvent removal, proceed to the next step without chromatographic purification.

    • Use Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated with a base, such as triethylamine. This is done by preparing the silica slurry in the desired eluent containing ~1% triethylamine.

    • Rapid Purification: Perform the chromatography as quickly as possible. A flash column chromatography setup is preferable to gravity-fed columns.

    • Alternative Purification: Consider recrystallization as a milder alternative to chromatography.

Issue 2: Product Degrades Upon Storage

Possible Cause: Inherent Instability and Autocatalytic Decomposition

  • The "Why": The acidic nature of 5-acyl-Meldrum's acids can contribute to their own decomposition over time, a phenomenon known as autocatalysis.[1] For instance, derivatives with acid-labile protecting groups, such as a Boc group, are particularly prone to self-decomposition.[1] It has been reported that up to 24% of a Boc-glutamate derivative of Meldrum's acid decomposes within six months at room temperature.[1]

  • Field-Proven Solution:

    • Immediate Use: The most reliable strategy is to use the 5-acyl-Meldrum's acid immediately after its preparation and isolation.

    • Cold and Inert Storage: If storage is unavoidable, store the compound as a solid at low temperatures (-20°C or lower) under an inert atmosphere (argon or nitrogen).

    • Isolate as a Salt: For certain derivatives, particularly those sensitive to their own acidity, a more robust method is to isolate the product as a stable salt, such as a 4-dimethylaminopyridine (DMAP) salt. The free acid can then be liberated using an ion-exchange resin immediately before its use in the subsequent reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway I should be concerned about during a standard workup?

A1: The two primary concerns are hydrolysis (from aqueous washes, especially basic ones) and thermal decomposition (from heating during solvent removal). Both can lead to the complete loss of your product.

Q2: My synthesis is performed in pyridine, which is a base. How do I remove it without decomposing my product?

A2: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with ice-cold, dilute aqueous HCl (e.g., 1-5%) to protonate and extract the pyridine into the aqueous layer. Be swift with this step and immediately follow with a brine wash before drying the organic phase.

Q3: Can I use methanol or ethanol to dissolve my 5-acyl-Meldrum's acid?

A3: It is highly discouraged for purification or storage. Refluxing a 5-acyl-Meldrum's acid in an alcohol leads to alcoholysis and decarboxylation, yielding a β-keto ester.[3][5] This is a useful synthetic transformation in its own right, but it is a decomposition pathway if your goal is to isolate the acyl-Meldrum's acid itself.

Q4: Are all 5-acyl-Meldrum's acids equally unstable?

A4: No, stability can vary. For example, carbamoyl and thiocarbamoyl derivatives are generally more stable due to the presence of two intramolecular hydrogen bonds, which rigidify the structure and reduce its lability compared to standard acyl derivatives that have only one such bond.[1]

Data Presentation

Factor Promoting Decomposition Mechanism Recommended Preventative Measure Citation
Heat Thermolysis to acylketene, acetone, and CO₂Remove solvent at ≤ 25°C under reduced pressure.[1][2]
Basic Conditions (e.g., NaHCO₃) Hydrolysis of the cyclic diesterAvoid basic aqueous washes. Use cold, dilute acid for neutralization.[4]
Strongly Acidic Conditions Hydrolysis of the cyclic diesterUse dilute acid for washes and minimize contact time.[1]
Alcohols (especially with heat) Alcoholysis and decarboxylationAvoid using alcohols as solvents for workup or storage.[3][5]
Standard Silica Gel Acid-catalyzed decompositionUse deactivated silica gel or avoid chromatography.[1]
Prolonged Storage Autocatalytic decompositionUse immediately after synthesis or store at ≤ -20°C under inert gas.[1]

Experimental Protocols

Protocol 1: Robust Workup for Isolating 5-Acyl-Meldrum's Acids

This protocol is designed to minimize exposure to conditions that promote decomposition.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Dilution: Dilute the cooled mixture with a cold organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash quickly with a pre-chilled, dilute aqueous acid solution (e.g., 1% HCl). Perform this wash 1-2 times to remove any basic catalysts or byproducts (like pyridine).

  • Brine Wash: Immediately wash the organic layer with cold brine to remove residual acid and water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and transfer to a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator with the water bath temperature set no higher than 25°C.

  • Final Drying: Dry the resulting solid or oil under high vacuum at ambient temperature to remove any residual solvent.

  • Storage/Use: Use the isolated product immediately or store it under an inert atmosphere at -20°C or below.

Visualizing the Science

Decomposition Pathways

The following diagram illustrates the main decomposition routes for a generic 5-acyl-Meldrum's acid.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_thermolysis Thermolysis AcylMeldrum 5-Acyl-Meldrum's Acid HydrolysisProducts Ring-Opened Products (e.g., Acetoacetic Acid Derivatives) AcylMeldrum->HydrolysisProducts H₂O / H⁺ or OH⁻ Acylketene Acylketene AcylMeldrum->Acylketene Heat (Δ) Acetone Acetone CO2 CO₂

Caption: Key decomposition pathways for 5-acyl-Meldrum's acids.

Recommended Workup Workflow

This flowchart outlines the critical steps for a successful workup.

WorkupWorkflow cluster_purification Purification (If Necessary) Start Reaction Mixture Quench Cool to 0°C & Dilute (e.g., Ethyl Acetate) Start->Quench AcidWash Wash with Cold, Dilute HCl Quench->AcidWash BrineWash Wash with Cold Brine AcidWash->BrineWash Dry Dry over Na₂SO₄ BrineWash->Dry Concentrate Concentrate in vacuo (T ≤ 25°C) Dry->Concentrate Product Isolated Product Concentrate->Product If pure Recrystallize Recrystallization Concentrate->Recrystallize If impure DeactivatedColumn Flash Chromatography (Deactivated Silica) Concentrate->DeactivatedColumn If impure Recrystallize->Product DeactivatedColumn->Product

Caption: Recommended workflow for the workup of 5-acyl-Meldrum's acids.

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. [Link]

  • Fauzi, N. A. M., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved January 23, 2026, from [Link]

  • Chen, B.-C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529-597. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. [Link]

Sources

troubleshooting low conversion rates in reactions with 5-octanoyl-Meldrum's acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-octanoyl-Meldrum's acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in reactions involving 5-octanoyl-Meldrum's acid are a frequent challenge. This guide will walk you through a systematic approach to identify and resolve the root cause of this issue.

Is the issue with the starting material: 5-octanoyl-Meldrum's acid?

The quality and stability of your 5-octanoyl-Meldrum's acid are paramount. Before troubleshooting downstream reactions, it is crucial to confirm the integrity of this key reagent.

Question: My synthesis of 5-octanoyl-Meldrum's acid resulted in a low yield. What could have gone wrong?

Answer: The acylation of Meldrum's acid is sensitive to several factors. Here are the most common culprits for low yields:

  • Suboptimal Reagents and Conditions: The quality of your Meldrum's acid and octanoyl chloride is critical. Use of freshly distilled octanoyl chloride and recrystallized Meldrum's acid is recommended.[1] The reaction should be conducted under anhydrous conditions and an inert atmosphere (e.g., argon) to prevent hydrolysis of the acyl chloride and the product.[1]

  • Incorrect Base or Stoichiometry: Pyridine is a commonly used base for this reaction.[1][2] Ensure that at least two equivalents of pyridine are used to neutralize the HCl byproduct and to act as a catalyst. The temperature should be carefully controlled, typically starting at 0°C and slowly warming to room temperature.[1]

  • Workup and Purification Issues: 5-Acyl Meldrum's acids can be sensitive to both acidic and basic conditions during workup.[3] Washing with dilute, cold acid (e.g., 2N HCl) is a standard procedure to remove pyridine.[1] Be aware that these compounds can be prone to decomposition during flash column chromatography.[4] If purification is necessary, it should be performed quickly and with minimal exposure to heat. Often, the crude product can be used directly in the next step after thorough drying.[1]

Experimental Protocol: Synthesis of 5-Octanoyl-Meldrum's Acid

This protocol is adapted from a general procedure for the acylation of Meldrum's acid.[1]

Materials:

  • Meldrum's acid (recrystallized)

  • Octanoyl chloride (freshly distilled)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 2N Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask under an argon atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (2.4 eq) to the stirred solution.

  • In a separate flask, dissolve octanoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the octanoyl chloride solution dropwise to the Meldrum's acid solution over 1-2 hours at 0°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into cold 2N HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 2N HCl, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-octanoyl-Meldrum's acid.

Is the issue with a downstream reaction?

If you have confirmed the quality of your 5-octanoyl-Meldrum's acid, the next step is to troubleshoot the subsequent reaction.

Question: I am seeing low conversion in a Knoevenagel condensation with an aldehyde. How can I improve the yield?

Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its success with 5-acyl Meldrum's acids depends on several factors.

  • Reactivity of the Aldehyde: Aldehydes are generally good electrophiles for this reaction.[5] However, sterically hindered or electron-rich aldehydes may react more slowly.

  • Catalyst and Reaction Conditions: While some Knoevenagel condensations with Meldrum's acid can proceed without a catalyst, a mild base is often used.[5] The choice of solvent can also be critical. Protic solvents like ethanol are commonly used.[6]

  • Thermal Decomposition of the Product: The resulting 5-alkylidene Meldrum's acid derivative can be thermally sensitive.[4][6] Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction progress by TLC and aim for the shortest possible reaction time.

  • Retro-Knoevenagel Reaction: The Knoevenagel condensation is a reversible reaction.[3] The equilibrium can be shifted towards the product by removing water, if it is formed during the reaction.

Logical Flowchart for Troubleshooting Low Conversion

Troubleshooting_Flowchart start Low Conversion Rate Observed check_starting_material Verify Quality of 5-Octanoyl-Meldrum's Acid start->check_starting_material sm_issue Issue with Starting Material check_starting_material->sm_issue synthesize_again Re-synthesize Starting Material with High-Quality Reagents and Anhydrous Conditions sm_issue->synthesize_again Yes check_downstream Troubleshoot Downstream Reaction sm_issue->check_downstream No success Improved Conversion Rate synthesize_again->success reaction_issue Issue with Downstream Reaction check_downstream->reaction_issue optimize_conditions Optimize Reaction Conditions: - Catalyst - Solvent - Temperature - Reaction Time reaction_issue->optimize_conditions Yes check_workup Review Workup and Purification Procedure reaction_issue->check_workup No optimize_conditions->success check_workup->success

Caption: A step-by-step guide to diagnosing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 5-octanoyl-Meldrum's acid and how does it affect its reactivity?

Q2: Can I use a base other than pyridine for the synthesis of 5-octanoyl-Meldrum's acid?

A2: Yes, other bases like 4-dimethylaminopyridine (DMAP) can be used.[2] DMAP is a more powerful nucleophilic catalyst and may be beneficial, especially if you are experiencing slow reaction rates.

Q3: My 5-octanoyl-Meldrum's acid appears to be decomposing upon storage. How can I prevent this?

A3: 5-Acyl Meldrum's acids are known to be thermally unstable and can also be sensitive to moisture.[6][7] For long-term storage, it is advisable to keep the compound in a cool, dry place, preferably under an inert atmosphere. Some derivatives have been noted to decompose even at room temperature over several months.[7]

Q4: What are the characteristic NMR signals for 5-octanoyl-Meldrum's acid?

A4: 5-Acyl Meldrum's acids exist predominantly in the enol form.[2] Therefore, in the 1H NMR spectrum, you would not expect to see a signal for the C5 proton. Instead, you would observe a characteristic enolic proton signal at a downfield chemical shift. The signals for the octanoyl chain and the gem-dimethyl groups of the Meldrum's acid moiety would also be present.

Q5: What is the primary decomposition pathway for 5-octanoyl-Meldrum's acid at elevated temperatures?

A5: At high temperatures, 5-acyl Meldrum's acids undergo a retro-Diels-Alder reaction to generate a highly reactive acylketene, along with acetone and carbon dioxide.[4][6] This decomposition pathway is a key consideration when planning reactions at elevated temperatures.

Reaction Mechanism: Thermal Decomposition

Caption: Thermal decomposition of 5-octanoyl-Meldrum's acid.

References

  • Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]

  • Not V. (2020). Mechanism for synthesis of Meldrum's Acid. Chemistry Stack Exchange. Available at: [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1988). ACYLATION OF MELDRUM'S ACID. Organic Syntheses, 67, 1. Available at: [Link]

  • Glavaš, M., & Čelan, M. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. Available at: [Link]

  • Chen, B. C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529. Available at: [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620. Available at: [Link]

  • Black, T. (2019). Cracking Meldrum's Acid: Lowering the Temperature. ANU Open Research. Available at: [Link]

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Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation with 5-Octanoyl-Meldrum's Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals leveraging the power of 5-octanoyl-Meldrum's acid in Friedel-Crafts acylation reactions. As a highly reactive and versatile acylating agent, acyl-Meldrum's acids offer a potent alternative to traditional acyl halides and anhydrides, often providing cleaner reactions and simplifying purification. However, achieving optimal efficiency hinges on the judicious selection of a catalyst and the fine-tuning of reaction parameters.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind experimental choices to empower you with not just a protocol, but a robust understanding of the reaction mechanism and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why should I use 5-octanoyl-Meldrum's acid instead of octanoyl chloride or octanoic anhydride?

Answer: 5-Octanoyl-Meldrum's acid serves as a powerful acylating agent due to the unique reactivity of the Meldrum's acid scaffold.[1] Upon activation by a Lewis acid or under thermal conditions, it can generate a highly electrophilic acyl ketene or a related acylium ion equivalent.[2] The primary advantages are:

  • High Reactivity: The strained cyclic structure facilitates the generation of the active acylating species, often allowing for milder reaction conditions compared to traditional reagents.

  • Clean Byproducts: The reaction releases acetone and carbon dioxide, which are volatile and easily removed from the reaction mixture.[3][4] This significantly simplifies the workup process compared to reactions that produce corrosive HCl or non-volatile carboxylic acid byproducts.

  • Ease of Handling: Acyl-Meldrum's acids are typically stable, crystalline solids, making them easier and safer to handle and weigh than fuming acyl chlorides.[5][6]

Q2: What is the general mechanism for catalyst-mediated Friedel-Crafts acylation with 5-octanoyl-Meldrum's acid?

Answer: The reaction proceeds via electrophilic aromatic substitution (EAS).[7][8] The catalyst, typically a Lewis acid, plays a crucial role in activating the 5-octanoyl-Meldrum's acid to generate a potent electrophile that can be attacked by the electron-rich aromatic ring.

The generally accepted mechanism involves these key steps:

  • Activation: The Lewis acid (e.g., AlCl₃) coordinates to a carbonyl oxygen of the Meldrum's acid moiety.

  • Electrophile Generation: This coordination facilitates the cleavage of the acyl group, forming a resonance-stabilized acylium ion. This is the key electrophile.[9][10]

  • Electrophilic Attack: The π-system of the aromatic substrate (the nucleophile) attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A weak base, such as the Lewis acid-catalyst complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product.[11]

G cluster_activation 1. Catalyst Activation & Electrophile Generation cluster_eas 2. Electrophilic Aromatic Substitution AcylMeldrum 5-Octanoyl-Meldrum's Acid Complex Activated Complex AcylMeldrum->Complex + LA LA Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion (Electrophile) Complex->Acylium Fragmentation Arene Aromatic Substrate SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product - H⁺ (Deprotonation)

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Q3: What types of catalysts are effective for this reaction?

Answer: A range of Lewis and Brønsted acids can be used. The optimal choice depends on the reactivity of your aromatic substrate and the presence of sensitive functional groups.

Catalyst TypeExamplesTypical LoadingKey Characteristics & Considerations
Strong Lewis Acids AlCl₃, FeCl₃Stoichiometric (≥1.0 eq)Highly effective for unactivated arenes. Very moisture-sensitive. The catalyst complexes with the product ketone, preventing catalytic turnover.[8][12][13]
Metal Triflates Sc(OTf)₃, Bi(OTf)₃, Yb(OTf)₃Catalytic (1-10 mol%)Often more tolerant of moisture and functional groups. Can be recycled. Effective for activated and moderately activated arenes.[5][6]
Other Lewis Acids ZnCl₂, BF₃·OEt₂Catalytic to StoichiometricMilder than AlCl₃. May require higher temperatures or longer reaction times.
Solid Acids Zeolites (e.g., H-BEA), Montmorillonite ClayHeterogeneous"Greener" alternatives that simplify catalyst removal (filtration).[14][15] Often require higher temperatures. Activity depends on acid site density and pore size.
Brønsted Acids Triflic acid (TfOH), Methanesulfonic acid (MsOH)Catalytic or as solventCan be effective, particularly for activated systems. Can promote side reactions if not used carefully.[16]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue in Friedel-Crafts acylation. A systematic approach is key to identifying the root cause.

G cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions Start Low / No Yield Observed Cat_Check Is the catalyst active? Start->Cat_Check Cat_Moisture Cause: Moisture deactivation. Solution: Use anhydrous solvents/reagents, fresh catalyst, inert atmosphere. Cat_Check->Cat_Moisture No Cat_Loading Cause: Insufficient catalyst (esp. AlCl₃). Solution: Increase loading to ≥1.0 equivalent. Or, switch to a true catalytic system (e.g., metal triflate). Cat_Check->Cat_Loading Yes Sub_Check Is the arene reactive enough? Cat_Loading->Sub_Check Loading OK Sub_Deactivated Cause: Arene has strong EWGs (-NO₂, -CN, -COR). Solution: Reaction is likely unfeasible. Consider alternative synthetic routes. Sub_Check->Sub_Deactivated No Cond_Check Are conditions optimal? Sub_Check->Cond_Check Yes Cond_Temp Cause: Temperature is too low. Solution: Gradually increase temperature (e.g., from 0°C to RT or reflux). Monitor by TLC. Cond_Check->Cond_Temp No Cond_Time Cause: Insufficient reaction time. Solution: Extend reaction time. Monitor progress by TLC. Cond_Temp->Cond_Time Temp OK

Caption: A workflow for troubleshooting low yields in Friedel-Crafts acylation.[17]

Detailed Breakdown:

  • Probable Cause A: Inactive Catalyst

    • Causality: Many Lewis acids, especially aluminum chloride (AlCl₃), react vigorously with water.[17] Trace moisture in your solvent, glassware, or on the surface of your reagents will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (N₂ or Argon). Use freshly distilled, anhydrous solvents.

      • Use Fresh Catalyst: Purchase high-purity, anhydrous Lewis acids and handle them quickly in a glovebox or under a positive pressure of inert gas. Do not use old bottles that have been opened multiple times.

  • Probable Cause B: Insufficient Catalyst Loading (especially with AlCl₃)

    • Causality: The ketone product is a Lewis base and forms a stable complex with strong Lewis acids like AlCl₃.[8][13] This complexation is often irreversible under the reaction conditions, meaning the catalyst is consumed and cannot turn over. Therefore, a stoichiometric amount is required.[12]

    • Solution:

      • Increase Stoichiometry: Use at least 1.0 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (either the arene or 5-octanoyl-Meldrum's acid).

      • Switch Catalyst: Consider using a metal triflate (e.g., Sc(OTf)₃) which is less prone to strong product inhibition and can be used in truly catalytic amounts (1-10 mol%).[5]

  • Probable Cause C: Deactivated Aromatic Substrate

    • Causality: Friedel-Crafts acylation is an electrophilic substitution. If your aromatic ring contains strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), sulfonyl (-SO₃H), or other carbonyls, the ring is "deactivated" and too electron-poor to attack the acylium ion.[9][10][17]

    • Solution: This is a fundamental limitation of the reaction. If your substrate is strongly deactivated, this reaction is unlikely to succeed. You will need to consider an alternative synthetic strategy, such as a nucleophilic aromatic substitution or a cross-coupling reaction.

Problem 2: Formation of Multiple Side Products
  • Probable Cause A: Thermal Decomposition of 5-Octanoyl-Meldrum's Acid

    • Causality: At elevated temperatures, Meldrum's acid and its derivatives can undergo a retro-[4+2] cycloreversion to produce acetone, CO₂, and a highly reactive ketene intermediate.[4] While this can be the desired reactive pathway under thermal conditions, in a Lewis-acid catalyzed reaction at high temperatures, this can lead to undesired side reactions of the ketene.

    • Solution:

      • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and allow the reaction to slowly warm to room temperature.

      • Order of Addition: Add the 5-octanoyl-Meldrum's acid slowly to the solution of the arene and catalyst to maintain a low instantaneous concentration.

  • Probable Cause B: Self-Condensation or Other Reactions

    • Causality: Under harsh acidic conditions and high temperatures, the starting materials or the product itself may be unstable and undergo self-condensation, polymerization, or degradation.

    • Solution:

      • Use a Milder Catalyst: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂ or a metal triflate.

      • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction or product degradation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using AlCl₃

This protocol is a general guideline and should be optimized for your specific substrate.

  • Preparation:

    • Place a round-bottom flask containing a magnetic stir bar under vacuum and flame-dry, or oven-dry it at >120°C overnight.

    • Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Charging:

    • To the cooled flask, add the aromatic substrate (1.0 eq).

    • Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

    • Cool the solution to 0°C in an ice bath.

    • In a glovebox or under a strong flow of inert gas, weigh anhydrous aluminum chloride (AlCl₃, 1.1 eq) and add it portion-wise to the stirred solution. Caution: The addition may be exothermic.

  • Reaction:

    • Stir the mixture at 0°C for 15-30 minutes.

    • Add 5-octanoyl-Meldrum's acid (1.05 eq) slowly, either as a solid or as a solution in the anhydrous solvent.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be complete at 0°C or may require warming to room temperature.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding it to a beaker of crushed ice and water. Caution: Quenching AlCl₃ is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. [Link]

  • Yadav, V. K., & Kumar, S. (2017). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances, 7(56), 35371-35379. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 7(50), 46835-46846. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. (2023, November 29). In Wikipedia. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Friedel-Crafts Reactions | Alkylation & Acylation. (n.d.). Study.com. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Tanimoto, H., Ouchi, T., & Nishiyama, S. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances, 11(42), 26084-26090. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • Hudson, R. (2010). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B (Doctoral dissertation, University of Waterloo). UWSpace. [Link]

  • Hudson, R., & Procter, D. J. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 70(18), 7169-7178. [Link]

  • Meldrum's acid. (2023, September 24). In Wikipedia. [Link]

  • Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. [Link]

  • Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(12), 3163. [Link]

  • Hudson, R., & Procter, D. J. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 70(18), 7169-7178. [Link]

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strategies to minimize the formation of dialkylated byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Strategies to Minimize the Formation of Dialkylated Byproducts

Welcome to the Technical Support Center for Alkylation Reactions. As Senior Application Scientists, we understand that achieving high selectivity and minimizing unwanted byproducts is crucial for the success of your research and development projects. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation of dialkylated byproducts in alkylation reactions.

Troubleshooting Guide

Issue 1: My reaction is producing a significant amount of dialkylated product. How can I favor mono-alkylation?

This is a common challenge in alkylation reactions, particularly when the mono-alkylated product is also susceptible to alkylation. The key is to manipulate the reaction conditions to favor the initial alkylation step while disfavoring the second.

Root Cause Analysis and Solutions:

  • Stochiometry and Reagent Addition: The relative concentrations of your starting material and alkylating agent are critical.

    • Explanation: If the concentration of the alkylating agent is high relative to the nucleophile, the probability of the mono-alkylated product encountering another molecule of the alkylating agent increases, leading to dialkylation.[1]

    • Solution:

      • Use an excess of the nucleophilic starting material: This ensures that the alkylating agent is more likely to react with the unreacted starting material rather than the mono-alkylated product. A common strategy is to use a 2 to 5-fold excess of the starting nucleophile.

      • Slow addition of the alkylating agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period keeps its instantaneous concentration low. This kinetically favors the mono-alkylation of the more abundant starting material.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity.

    • Explanation: Higher temperatures can increase the rate of both mono- and dialkylation. However, in some cases, lower temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the mono-alkylated species.[2] For instance, in enolate alkylation, low temperatures like -78°C are often employed to generate the kinetic enolate, which can lead to higher regioselectivity and potentially reduce over-alkylation.[2]

    • Solution:

      • Lower the reaction temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require longer reaction times.

      • Perform a temperature screen: Systematically evaluate a range of temperatures (e.g., -78°C, -20°C, 0°C, and room temperature) to determine the optimal balance between reaction rate and selectivity.

  • Choice of Base: The base used to deprotonate the nucleophile can significantly influence the outcome of the reaction.

    • Explanation: The strength and steric bulk of the base can affect the concentration and nature of the nucleophile in solution. A strong, bulky base can favor the formation of the kinetic enolate, which is often less substituted and can lead to selective mono-alkylation.[2] Conversely, a less hindered base might lead to a thermodynamic mixture of enolates, potentially increasing the risk of dialkylation. The choice of base can also influence the aggregation state of the nucleophile, which in turn affects its reactivity.

    • Solution:

      • Employ a bulky, non-nucleophilic base: Bases like lithium diisopropylamide (LDA) are known to favor the formation of kinetic enolates at low temperatures, which can enhance selectivity.[2]

      • Consider weaker bases: In some cases, a weaker base that does not fully deprotonate the starting material can maintain a low concentration of the active nucleophile, thereby reducing the rate of the second alkylation. Powdered, anhydrous potassium hydroxide has been shown to be effective for selective alkylation in some cases.[3]

  • Solvent Effects: The solvent can influence the reactivity of the nucleophile and the stability of the transition states for both mono- and dialkylation.

    • Explanation: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the anion more nucleophilic. However, this increased reactivity can sometimes lead to a decrease in selectivity. The choice of solvent can significantly impact the selectivity of alkylation at different sites (e.g., O- vs. C-alkylation), which can indirectly affect the formation of byproducts.[4]

    • Solution:

      • Evaluate different solvent systems: Test a range of solvents with varying polarities (e.g., THF, dioxane, toluene, DMF).

      • Consider phase-transfer catalysis (PTC): PTC can be an effective method for achieving selective mono-alkylation by controlling the concentration of the nucleophile in the organic phase.[3]

Issue 2: I am observing dialkylation even with slow addition of the alkylating agent. What else can I do?

If optimizing reaction conditions is insufficient, more advanced strategies may be necessary.

Advanced Strategies:

  • Introduction of a Protecting Group: Temporarily blocking one of the reactive sites can be a highly effective strategy.

    • Explanation: A protecting group is a reversible chemical modification of a functional group to prevent it from reacting.[5][6] After the desired mono-alkylation, the protecting group is removed to yield the final product.

    • Workflow:

      • Protect: Selectively protect one of the reactive sites on your starting material.

      • Alkylate: Perform the alkylation reaction on the remaining unprotected site.

      • Deprotect: Remove the protecting group to obtain the desired mono-alkylated product.

    • Example: For a primary amine, one of the N-H protons can be protected as a carbamate (e.g., Boc or Cbz), followed by alkylation of the remaining N-H, and subsequent deprotection.

  • Utilizing Steric Hindrance: Introducing bulky groups can physically block the second alkylation from occurring.

    • Explanation: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[7] By using a bulky alkylating agent or a substrate with bulky substituents near the reaction center, the approach of the second alkylating agent can be sterically disfavored.[8][9]

    • Application: This strategy is inherently dependent on the specific structure of your reactants. Consider if a bulkier analogue of your alkylating agent could be used, or if the starting material can be modified to increase steric hindrance around the reactive site.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that leads to dialkylation?

A1: Dialkylation occurs when the mono-alkylated product, which still possesses a reactive site (e.g., an acidic proton), acts as a nucleophile and reacts with a second molecule of the alkylating agent. This is a sequential reaction, and its prevalence depends on the relative rates of the first and second alkylation steps.

Q2: How does the pKa of the mono-alkylated product affect the likelihood of dialkylation?

A2: If the mono-alkylated product is more acidic (has a lower pKa) than the starting material, it will be more readily deprotonated by the base, leading to a higher concentration of the corresponding nucleophile and an increased rate of dialkylation. Conversely, if the mono-alkylation significantly increases the pKa, the second deprotonation will be less favorable, thus reducing the rate of dialkylation.

Q3: Can computational chemistry help in predicting and minimizing dialkylation?

A3: Yes, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways for both mono- and dialkylation.[4] These models can help in understanding the relative activation energies and predicting which conditions (e.g., solvent, temperature) are likely to favor mono-alkylation.

Q4: Are there any specific analytical techniques that are well-suited for monitoring the formation of dialkylated byproducts?

A4: In-situ monitoring techniques are highly valuable. For example, 1H NMR spectroscopy can be used to track the disappearance of starting material and the appearance of both mono- and dialkylated products in real-time.[4] This allows for precise determination of reaction kinetics and the effect of changing reaction parameters on selectivity. HPLC and GC-MS are also excellent for quantifying the product distribution in reaction aliquots.

Experimental Protocols

Protocol 1: General Procedure for a Kinetically Controlled Mono-alkylation of a Ketone

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.

  • Enolate Formation: The ketone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78°C in a dry ice/acetone bath.

  • A solution of LDA (1.1 eq.) in THF is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C.

  • The solution is stirred at -78°C for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Alkylation: The alkylating agent (1.0-1.2 eq.) is added dropwise via syringe.

  • The reaction is stirred at -78°C and monitored by TLC or LC-MS until the starting material is consumed.

  • Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to separate the mono-alkylated product from any unreacted starting material and dialkylated byproduct.

Protocol 2: Mono-alkylation using a Protecting Group Strategy (Example: N-alkylation of a Primary Amine)

  • Protection: The primary amine (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane or THF). Triethylamine (1.2 eq.) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O) (1.1 eq.). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is worked up to isolate the Boc-protected amine.

  • Alkylation: The Boc-protected amine (1.0 eq.) is dissolved in an appropriate polar aprotic solvent (e.g., DMF). A strong base such as sodium hydride (NaH) (1.2 eq.) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of the alkylating agent (1.1 eq.). The reaction is stirred at room temperature until completion.

  • Deprotection: The crude, Boc-protected, mono-alkylated product is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA) and stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess TFA are removed under reduced pressure, and the product is isolated, often as a salt.

Data Presentation

Table 1: Effect of Reaction Parameters on the Mono- to Di-alkylation Ratio

ParameterCondition ACondition BMono:Di Ratio (A)Mono:Di Ratio (B)
Stoichiometry (Nucleophile:Alkylating Agent) 1:1.23:13:115:1
Temperature Room Temperature-78°C5:112:1
Base NaHLDA4:110:1
Solvent DMFTHF6:19:1

Note: These are representative data and actual results will vary depending on the specific substrates and reagents used.

Visualizations

Alkylation_Pathway cluster_0 Desired Pathway cluster_1 Undesired Pathway SM Starting Material (Nucleophile) Mono Mono-alkylated Product SM->Mono + Alkylating Agent (k1) AA Alkylating Agent Base Base Di Di-alkylated Byproduct Mono->Di + Alkylating Agent (k2)

Caption: General reaction pathway for mono- and di-alkylation.

Troubleshooting_Flowchart start High Dialkylation Observed stoich Adjust Stoichiometry (Excess Nucleophile) start->stoich slow_add Slow Addition of Alkylating Agent stoich->slow_add temp Lower Reaction Temperature slow_add->temp base Change Base (e.g., bulky base) temp->base solvent Screen Solvents base->solvent check Is Mono-alkylation Favored? solvent->check protect Use Protecting Group Strategy end Optimized Protocol protect->end check->protect No check->end Yes

Caption: Troubleshooting flowchart for minimizing dialkylation.

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Technical Support Center: Optimizing Solvent Selection for Reactions with 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in modern organic synthesis. This document provides in-depth, field-proven insights into a critical experimental parameter: solvent choice. The reactivity of this 5-acyl Meldrum's acid derivative is exquisitely sensitive to the reaction medium, and a well-informed solvent selection is paramount to achieving high yields, minimizing side products, and ensuring reproducible outcomes.

This guide is structured to address both high-level strategic questions and specific troubleshooting scenarios encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for reactions involving 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione?

The five principal considerations are:

  • Solubility: Both the 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and your other reagents must be sufficiently soluble at the desired reaction temperature to ensure a homogeneous reaction mixture and reasonable reaction rates.

  • Substrate Stability: 5-Acyl Meldrum's acid derivatives are thermally sensitive.[1] The solvent's boiling point will dictate the maximum accessible reaction temperature under reflux. Furthermore, the compound can be sensitive to strongly basic or acidic conditions, and certain solvents can promote decomposition.[1][2]

  • Desired Reaction Pathway: The solvent can fundamentally alter the course of the reaction. Protic solvents (like alcohols) can act as nucleophiles, leading to solvolysis products.[3][4] Aprotic solvents are necessary when you wish to employ a different nucleophile or generate an acylketene intermediate.[1][5]

  • Reagent Compatibility: The solvent must be inert to all other reagents in the reaction mixture (e.g., bases, nucleophiles, catalysts).

  • Downstream Processing: Consider the ease of solvent removal. High-boiling point solvents like DMF, DMSO, or NMP can be effective for solubility but are difficult to remove, which can complicate product isolation.[6][7]

Q2: How does solvent polarity influence the reactivity of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione?

Solvent polarity plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states. For 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which exists predominantly in its enol form in aprotic solvents[1], polarity can influence:

  • Reaction Rates: Polar solvents can accelerate reactions that involve polar or charged intermediates. For instance, in reactions with charged nucleophiles, a more polar solvent may increase the rate.

  • Stereoselectivity: In stereoselective reactions, the solvent's ability to coordinate with reagents and intermediates can significantly impact the stereochemical outcome. Non-polar, aprotic solvents like toluene or THF have been noted to be preferable for achieving higher optical yields in certain reactions with Meldrum's acid derivatives.[5]

  • Reaction Pathway Control: In some cases, a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) may be required to facilitate specific steps, such as decarboxylation of a malonate half-ester intermediate, which might otherwise stall in less polar media.[7]

Q3: Is 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione stable in protic solvents like methanol or ethanol?

It is reactive in protic solvents, particularly upon heating. This is not an issue of instability but rather a defined, synthetically useful reaction pathway. Refluxing 5-acyl Meldrum's acids in an alcohol is a standard method for synthesizing β-keto esters.[3][4] The alcohol acts as a nucleophile, leading to alcoholysis of the dioxane ring, followed by decarboxylation to yield the corresponding ester. Therefore, if your goal is not to synthesize the methyl or ethyl β-keto octanoylacetate, you must avoid alcoholic solvents.

Q4: What are the recommended "go-to" solvents for initiating experiments with this reagent?

For general-purpose reactions where you are using a distinct nucleophile and want to avoid solvent participation, begin with moderately polar, aprotic solvents.

  • Dichloromethane (DCM): Excellent for reactions at or below room temperature. It offers good solubility for many organic compounds and is relatively inert. It is commonly used in the synthesis of acyl Meldrum's acids.[1][3]

  • Tetrahydrofuran (THF): A versatile solvent that is slightly more polar than DCM and has a higher boiling point (66 °C), allowing for modest heating.

  • Toluene: A non-polar, aprotic solvent with a high boiling point (111 °C), making it ideal for reactions requiring higher temperatures, such as those involving the in situ generation of acylketenes via thermolysis.[1][6]

Section 2: Troubleshooting Guide

This section addresses common experimental issues in a "Problem → Probable Cause → Solution" format.

Problem 1: Low or Incomplete Solubility of Starting Material

  • Probable Cause: The selected solvent has insufficient solvating power for the 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione or other reagents.

  • Solutions & Protocol:

    • Consult Solvent Properties: First, refer to the solvent properties table below to select a more suitable solvent. Chloroform and ethyl acetate are known to be good solvents for this compound.[8]

    • Increase Polarity: If using a non-polar solvent like hexane or toluene, switch to a more polar aprotic solvent such as THF, ethyl acetate, or acetone.[2]

    • Consider Highly Polar Aprotic Solvents: For very challenging cases, N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used. Be mindful of the increased difficulty in removal during workup.[1][7]

    • Gentle Heating: In some cases, gentle heating can improve solubility. However, be cautious due to the thermal lability of the substrate. Monitor for any signs of decomposition (e.g., color change, gas evolution).

Table 1: Properties of Common Solvents for Reactions with 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

SolventDielectric Constant (20°C)Boiling Point (°C)TypeRecommended Use CasesPotential Issues
Toluene2.4111Aprotic, Non-polarKetene generation via thermolysis; reactions requiring high temperatures.Low solubility for polar reagents.
Dichloromethane (DCM)9.140Aprotic, PolarGeneral purpose reactions at low to moderate temperatures; synthesis.[3]Low boiling point limits reaction temperature.
Tetrahydrofuran (THF)7.666Aprotic, PolarGeneral purpose reactions; good for organometallic reagents.Can form peroxides; higher boiling point than DCM.
Ethyl Acetate6.077Aprotic, PolarGood solubility[8]; useful for reactions and extractions.Can undergo hydrolysis under acidic/basic conditions.
Acetonitrile37.582Aprotic, PolarReactions requiring a polar aprotic medium.Can be difficult to remove completely.
N,N-Dimethylformamide (DMF)36.7153Aprotic, PolarExcellent solvating power; used in syntheses with isocyanates.[1]High boiling point; difficult to remove; potential for decomposition at high temp.
Methanol / Ethanol33.0 / 24.365 / 78Protic, PolarSpecifically for synthesis of β-keto esters via alcoholysis. [3][4]Reacts with the substrate; not suitable as an inert solvent.

Problem 2: Low Reaction Yield or Stalled Reaction

  • Probable Cause A (Pathway Mismatch): The chosen solvent and temperature conditions do not favor the desired reaction pathway. The primary reactive routes for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione are either direct nucleophilic attack or thermolysis to an acylketene intermediate followed by nucleophilic trapping.[1]

  • Solution A: Pathway-Directed Solvent Selection:

    • For Direct Acylation: If you want a nucleophile (Nu⁻) to directly acylate, use a solvent that is stable at the required temperature but will not promote premature thermolysis. Start with DCM or THF at room temperature. Gentle heating may be required, but avoid high temperatures that favor ketene formation.

    • For Ketene Formation: This pathway requires thermal energy. The goal is to heat the substrate to induce elimination of acetone and CO₂, generating a highly reactive octanoylketene. This ketene is then trapped in situ by a nucleophile. Use a high-boiling, inert, aprotic solvent like toluene or dioxane and heat to reflux.

  • Probable Cause B (Decomposition): The reaction temperature is too high for the stability of the substrate in the chosen solvent, leading to decomposition rather than productive reaction.

  • Solution B: Temperature Optimization Protocol:

    • Start Low: Begin the reaction at 0 °C or room temperature, even if literature suggests higher temperatures.

    • Monitor Progress: Track the consumption of starting material and formation of product by a suitable method (TLC, LC-MS, GC-MS).

    • Incremental Increase: If the reaction is slow or stalled, increase the temperature in 10-20 °C increments, allowing it to stir for a set period at each new temperature while monitoring.

    • Identify Optimal Window: This systematic approach helps identify the temperature window where the desired reaction proceeds efficiently without significant decomposition.

Problem 3: Formation of β-Keto Ester Side Product

  • Probable Cause: Use of an alcohol as a solvent or the presence of alcohol impurities when another reaction pathway was intended.

  • Solution: Rigorous Use of Aprotic Solvents:

    • Solvent Choice: Immediately switch to a non-alcoholic, aprotic solvent such as THF, toluene, or DCM.[5]

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Residual water or alcohol impurities can lead to undesired hydrolysis or alcoholysis.

    • Check Other Reagents: Ensure that other reagents or starting materials are not dissolved in or contaminated with alcohols.

Section 3: Visualizing Reaction Logic

Understanding the competing pathways available to 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is key to troubleshooting. The choice of solvent and temperature directs the reaction down one of these paths.

G cluster_pathways C1 Low Temp (0-40 °C) Aprotic Solvent (DCM, THF) Start 5-Octanoyl-2,2-dimethyl- 1,3-dioxane-4,6-dione + Nucleophile (Nu) C2 High Temp (>80 °C) Aprotic Solvent (Toluene) C3 Alcohol Solvent (e.g., MeOH) + Heat P1 Direct Acylation Product Start->P1 Direct Nucleophilic Attack P2_Int Octanoylketene Intermediate Start->P2_Int Thermolysis P3 β-Keto Ester Start->P3 Alcoholysis & Decarboxylation P2 Ketene Trapping Product P2_Int->P2 Nucleophilic Trapping

Caption: Decision workflow based on experimental conditions.

The diagram above illustrates how different solvent and temperature regimes favor distinct mechanistic pathways, leading to different products.

Section 4: Experimental Protocols

Protocol 1: Synthesis of a β-Keto Ester via Alcoholysis This protocol is adapted from the general principle of refluxing acyl Meldrum's acids in alcohol.[3][4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq).

  • Solvent Addition: Add the desired anhydrous alcohol (e.g., methanol, ethanol) to create a 0.1-0.5 M solution.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude β-keto ester can be purified by silica gel column chromatography or vacuum distillation.

Protocol 2: Reaction via In Situ Acylketene Generation This protocol is based on the principle of thermal decomposition to form reactive ketenes.[1][6]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), equipped with a magnetic stirrer and reflux condenser, add the nucleophile (1.0-1.2 eq).

  • Solvent Addition: Add a high-boiling anhydrous aprotic solvent (e.g., toluene, xylene, or dioxane) to dissolve the nucleophile.

  • Heating: Heat the solution to the desired reaction temperature (typically reflux).

  • Substrate Addition: Dissolve the 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the heated reaction mixture over 30-60 minutes using a syringe pump. This slow addition maintains a low concentration of the reactive ketene and minimizes side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup & Purification: Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the product by standard methods (crystallization, chromatography, or distillation).

G A Select Desired Transformation B β-Keto Ester Synthesis A->B C Acylation of Non-Alcohol Nucleophile A->C D Choose Protic Solvent (e.g., Methanol, Ethanol) B->D E Choose Aprotic Solvent (e.g., DCM, THF, Toluene) C->E F Reflux to drive Alcoholysis & Decarboxylation (See Protocol 1) D->F G Select Temperature based on Desired Pathway E->G H Low Temperature (0-40°C) for Direct Acylation G->H I High Temperature (>80°C) for Ketene Generation G->I J Follow General Acylation Procedure H->J K Follow Ketene Generation Protocol (See Protocol 2) I->K

Caption: Solvent selection logic for different synthetic goals.

References

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529. [Link]

  • Gunjal Industries. (2024). Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries Blog. [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1988). A Simple Synthesis of Methyl β-Keto Esters from Meldrum's Acid. Organic Syntheses, 6, 742. [Link]

  • Gabbutt, C. D., & Hepworth, J. D. (2021). Cracking Meldrum's Acid: Lowering the Temperature. ANU Open Research. [Link]

  • Wikipedia contributors. (2023). Meldrum's acid. Wikipedia, The Free Encyclopedia. [Link]

  • Lee, S., & Lee, D. (2024). Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 29(10), 2298. [Link]

  • Janković, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]

  • Adnan, A. I., et al. (2021). A Convenient Synthesis of 5-Arylidene Meldrum’s Acid Derivatives via Knoevenagel Condensation. Malaysian Journal of Chemistry, 23(1), 58-67. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Beta-Ketoester Synthesis: A Comparative Analysis of 5-Octanoyl-Meldrum's Acid and Traditional Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals

Introduction: The Enduring Importance of the Beta-Ketoester Moiety

The β-ketoester functional group is a cornerstone of modern organic synthesis, serving as a versatile precursor for a vast array of more complex molecular architectures, including pharmaceuticals, natural products, and specialty polymers.[1] The synthetic utility of β-ketoesters stems from the unique reactivity of the methylene group flanked by two carbonyls, which allows for facile enolate formation and subsequent elaboration. Consequently, the efficient and selective synthesis of β-ketoesters is a critical endeavor in chemical research and development.

This guide provides an in-depth comparison of 5-octanoyl-Meldrum's acid with other conventional acylating agents—namely acyl chlorides, anhydrides, and Weinreb amides—for the synthesis of β-ketoesters. We will delve into the mechanistic nuances, practical advantages, and experimental considerations for each class of reagent, supported by comparative data and detailed protocols to inform your selection of the optimal synthetic strategy.

Spotlight on 5-Acyl Meldrum's Acids: A Superior Class of Acylating Agents

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a remarkably acidic cyclic malonic acid derivative that has found widespread use in organic synthesis.[2][3] Its acylated derivatives, such as 5-octanoyl-Meldrum's acid, are highly effective acylating agents that function as stable, crystalline alternatives to volatile and reactive acyl halides.[4]

Mechanism of Action: The Acylketene Pathway

The high reactivity of 5-acyl Meldrum's acids is attributed to their thermal lability. Upon gentle heating, they undergo a retro-[4+2] cycloaddition (or a concerted fragmentation) to generate a highly electrophilic acylketene intermediate, along with acetone and carbon dioxide as the only byproducts.[4] This "clean" decomposition profile is a significant advantage, as the gaseous and volatile byproducts are easily removed from the reaction mixture. The generated acylketene is then rapidly trapped by a nucleophile, such as an alcohol, to furnish the desired β-ketoester in high yield.

Caption: Reaction mechanism of β-ketoester synthesis using 5-acyl Meldrum's acid.

Comparative Analysis of Acylating Agents

The choice of an acylating agent is dictated by factors such as substrate compatibility, desired reactivity, reaction conditions, and ease of purification. Let's compare 5-octanoyl-Meldrum's acid to its traditional counterparts.

Acylating AgentStructureTypical NucleophileKey AdvantagesKey Disadvantages
5-Octanoyl-Meldrum's Acid Cyclic Acyl MalonateAlcohols, AminesCrystalline, stable solid; high yields; clean reaction (volatile byproducts); mild conditions.[4][5]Requires preparation from Meldrum's acid; thermal decomposition step needed.
Octanoyl Chloride Acyl HalideEnolates, AlcoholsHigh reactivity; readily available.[6]Moisture sensitive; produces corrosive HCl; risk of O-acylation and over-acylation.[7]
Octanoic Anhydride Acid AnhydrideEnolates, AlcoholsLess moisture sensitive than acyl chlorides; good reactivity.[6]Stoichiometric byproduct (octanoic acid) can complicate purification; less reactive than acyl chloride.
N-Octanoyl Weinreb Amide Weinreb AmideOrganometallics, HydridesResistant to over-addition; stable tetrahedral intermediate; good for controlled additions.Less reactive; often requires strongly nucleophilic reagents (e.g., Grignards).
Expert Insights on Reagent Selection:
  • For Sensitive Substrates: 5-Octanoyl-Meldrum's acid is often the superior choice. The reaction proceeds under neutral or mildly acidic conditions, avoiding the strong bases (e.g., alkoxides, LDA) typically required for Claisen condensations with acyl chlorides or anhydrides.[8] This preserves base-sensitive functional groups within the substrate.

  • For Simplicity and Scalability: While acyl chlorides are highly reactive, the generation of HCl necessitates the use of a stoichiometric base, forming salts that require aqueous workup. The clean byproduct profile of 5-octanoyl-Meldrum's acid (acetone and CO₂) simplifies purification immensely, often requiring only solvent evaporation and direct crystallization or chromatography of the residue.[5] This is a significant advantage in both discovery and process chemistry settings.

  • Controlling Reactivity: The classical Claisen condensation using esters is a powerful tool but is generally limited to forming β-ketoesters from two identical ester molecules.[8] Crossed Claisen reactions are often plagued by mixtures of products.[8] Acylating agents like 5-octanoyl-Meldrum's acid or octanoyl chloride provide a directed acylation of a pre-formed enolate or a soft nucleophile, offering superior control over the product outcome.[6]

Experimental Protocols

A self-validating protocol is one where the expected outcome is readily verifiable and the steps are designed to minimize ambiguity. Below are trusted, field-proven methodologies.

Protocol 1: Synthesis of a β-Ketoester using 5-Octanoyl-Meldrum's Acid

This two-step procedure first involves the preparation of the acyl Meldrum's acid, followed by its reaction with an alcohol.[3][5]

Step A: Preparation of 5-Octanoyl-Meldrum's Acid

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Meldrum's acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (2.2 eq) dropwise to the stirred solution.

  • Acylation: Add a solution of octanoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup: Upon completion, pour the mixture into a separatory funnel containing cold 1M HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-octanoyl-Meldrum's acid, which can often be used directly in the next step or purified by recrystallization.

Step B: Alcoholysis to form the β-Ketoester

  • Setup: Dissolve the crude 5-octanoyl-Meldrum's acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, >10 eq).

  • Reaction: Heat the solution to reflux for 2-3 hours. The decomposition into the acylketene and subsequent trapping is typically efficient at the boiling point of the alcohol.[5]

  • Purification: Remove the alcohol solvent under reduced pressure. The resulting residue is the crude β-ketoester. Purify by vacuum distillation or silica gel chromatography to obtain the final product.

Experimental_Workflow cluster_prep Part A: Acyl Meldrum's Acid Prep cluster_synthesis Part B: β-Ketoester Synthesis A1 Dissolve Meldrum's Acid in DCM A2 Cool to 0°C A1->A2 A3 Add Pyridine A2->A3 A4 Add Octanoyl Chloride A3->A4 A5 Stir at RT (3-4h) A4->A5 A6 Aqueous Workup (HCl) A5->A6 A7 Isolate Product A6->A7 B1 Dissolve Acyl Meldrum's Acid in Alcohol A7->B1 Transfer crude product B2 Reflux (2-3h) B1->B2 B3 Remove Solvent B2->B3 B4 Purify Product (Distillation/Chromatography) B3->B4

Caption: Experimental workflow for β-ketoester synthesis via the Meldrum's acid route.
Protocol 2: Comparative Synthesis using Octanoyl Chloride (Claisen Condensation)

This protocol involves the acylation of an ester enolate.

  • Enolate Formation: To a flame-dried flask under nitrogen, add a solution of diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.1 eq) dropwise to form lithium diisopropylamide (LDA). After 15 min, add the starting ester (e.g., ethyl acetate, 1.0 eq) dropwise and stir for 30 min to ensure complete enolate formation.

  • Acylation: Add octanoyl chloride (1.0 eq) dropwise at -78 °C.

  • Reaction & Quench: Stir at -78 °C for 1-2 hours, then quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup & Purification: Warm to room temperature, extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by chromatography.

Causality Behind Choices: The LDA protocol requires strictly anhydrous conditions and cryogenic temperatures to control the highly reactive enolate and prevent self-condensation. In contrast, the Meldrum's acid protocol is far less operationally demanding, proceeding at or above room temperature and requiring standard anhydrous techniques rather than rigorously controlled cryogenic conditions.

Conclusion and Recommendations

While traditional acylating agents like acyl chlorides and anhydrides remain important tools, 5-acyl Meldrum's acids represent a significant advancement for the synthesis of β-ketoesters.

We recommend 5-octanoyl-Meldrum's acid for:

  • Substrates with sensitive functional groups: The mild, non-basic reaction conditions are ideal for complex molecule synthesis.

  • Applications where ease of purification is paramount: The volatile byproducts simplify downstream processing, saving time and resources.

  • Improving reaction robustness and reproducibility: As stable, crystalline solids, 5-acyl Meldrum's acids are easier to handle and accurately dispense compared to fuming, moisture-sensitive acyl chlorides.

For routine acylations of simple, robust substrates where cost is the primary driver, octanoyl chloride may suffice. However, for challenging applications in pharmaceutical and fine chemical synthesis, the superior performance, control, and operational simplicity of 5-octanoyl-Meldrum's acid make it the clear agent of choice.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Satyanarayana, V., Sree, M. L., & Sivakumar, A. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. Retrieved from [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. Retrieved from [Link]

  • Pal, R. R. (2003). Synthesis of B-keto esters. U.S. Patent No. 6,642,035 B2.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1990). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Organic Syntheses, 69, 143. Retrieved from [Link]

  • (2020, April 29). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof [Video]. YouTube. Retrieved from [Link]

  • Farmer, S. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 22-38. Retrieved from [Link]

  • Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. Retrieved from [Link]

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Organic Reactions, 8, 59-196. Retrieved from [Link]

  • Thomson, C. G., & Thomson, S. D. (2007). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 72(25), 9579-9593. Retrieved from [Link]

  • Thomson, C. G., & Thomson, S. D. (2007). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 72(25), 9579-9593. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid.[1][2] We will delve into the definitive capabilities of single-crystal X-ray crystallography and contrast its data with that obtained from more common spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The core of this guide is to not only present the methods but to rationalize the selection of X-ray crystallography as the gold standard for absolute structural proof, an essential step in ensuring the integrity of research and development pipelines.

The Subject Molecule: 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione belongs to the class of acyl-Meldrum's acid derivatives.[3] Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis due to the high acidity of the C5 methylene protons.[2][4] Acylation at this position introduces a keto-enol tautomerism, which significantly influences the molecule's reactivity and conformation. The octanoyl side chain introduces further flexibility and lipophilicity, making precise structural knowledge critical for understanding its chemical behavior and potential biological interactions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and stereochemistry. For a molecule like 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, this technique would definitively answer key structural questions.

While a specific crystal structure for the 5-octanoyl derivative is not publicly available, extensive crystallographic studies on related Meldrum's acid derivatives have consistently shown a characteristic boat conformation for the 1,3-dioxane-4,6-dione ring.[5][6] This is a critical structural insight that would be challenging to confirm unequivocally by other means.

Hypothetical X-ray Crystallography Workflow & Expected Results

The process of obtaining a crystal structure is a multi-step, rigorous procedure. The causality behind each step is crucial for obtaining high-quality, publishable data.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Purification Purification by Recrystallization/Chromatography Synthesis->Purification Crude Product Crystal_Growth Single Crystal Growth (e.g., slow evaporation, vapor diffusion) Purification->Crystal_Growth Pure Compound Crystal_Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Structure_Solution Structure Solution (e.g., direct methods) Xray_Diffraction->Structure_Solution Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & CIF File Generation Refinement->Validation Final Structure

Expected Structural Insights from X-ray Crystallography:
  • Unambiguous Connectivity: Confirmation that the octanoyl group is indeed attached to the C5 position of the Meldrum's acid core.

  • Tautomeric Form: Direct visualization of the predominant tautomer (keto or enol) in the solid state. Acyl derivatives of Meldrum's acid are known to exist primarily in the enol form.[7][8]

  • Conformation: Definitive evidence of the boat conformation of the dioxane ring and the spatial arrangement of the octanoyl chain.[5]

  • Intermolecular Interactions: Insight into how the molecules pack in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

A Comparative Analysis: Spectroscopic Alternatives

While indispensable for routine analysis, spectroscopic methods provide indirect structural information that requires interpretation and can sometimes be ambiguous.

Analytical TechniqueInformation Provided for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dioneLimitations Compared to X-ray Crystallography
¹H NMR - Presence of the isopropylidene group (singlet, ~1.7 ppm). - Signals for the octanoyl chain (triplets, multiplets). - Potential signal for the enolic proton (broad singlet, downfield).- Does not provide direct evidence of 3D structure (conformation). - Tautomeric equilibrium in solution may differ from the solid state. - Signal overlap can complicate interpretation.
¹³C NMR - Carbonyl carbons of the dioxane ring and the acyl group. - Quaternary carbon of the isopropylidene group. - Carbons of the octanoyl chain.- Provides carbon framework but no stereochemical or conformational information.
Mass Spectrometry (MS) - The molecular weight of the compound, confirming the molecular formula (C₁₄H₂₂O₅).[9] - Fragmentation patterns can suggest structural motifs.- Does not distinguish between isomers. - Provides no information on 3D structure.
Infrared (IR) Spectroscopy - Characteristic stretches for carbonyl groups (C=O). - C-O stretches of the dioxane ring. - C-H stretches of the alkyl groups.- Provides information on functional groups present but not their connectivity or spatial arrangement.

Experimental Protocols

Synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

This procedure is a general method for the acylation of Meldrum's acid.[6][8]

  • Dissolution: Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a base, such as pyridine (2 equivalents), dropwise. The base acts as a proton scavenger.

  • Acylation: Slowly add octanoyl chloride (1.1 equivalents) to the cooled solution. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction: Allow the mixture to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with dilute hydrochloric acid and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Single Crystal Growth
  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexane, chloroform/hexane).[9]

  • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them for X-ray diffraction analysis.

G cluster_methods Structural Validation Methods cluster_info Type of Information Xray X-ray Crystallography Connectivity Connectivity Xray->Connectivity ThreeD_Structure 3D Structure & Conformation Xray->ThreeD_Structure Definitive NMR NMR Spectroscopy NMR->Connectivity MS Mass Spectrometry Formula Molecular Formula MS->Formula IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups

Conclusion

For researchers, scientists, and drug development professionals, the certainty of a molecule's structure is non-negotiable. While spectroscopic methods like NMR, MS, and IR are essential for routine characterization and reaction monitoring, they provide an incomplete picture. They suggest a structure; X-ray crystallography confirms it.

For 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, X-ray crystallography would provide irrefutable evidence of its atomic connectivity, tautomeric form, and, crucially, the three-dimensional conformation of the dioxane ring and the acyl side chain. This level of detail is vital for understanding its chemical properties, predicting its behavior in biological systems, and ensuring the intellectual property and regulatory integrity of any subsequent discoveries. Therefore, while a suite of analytical techniques should be employed, X-ray crystallography remains the unequivocal gold standard for structural validation.

References

  • Insuasty, B. A., et al. (2005). Unexpected synthesis of 4-R-phenylallylidene Meldrum's acid derivatives. Heterocyclic Communications, 11(6), 493-500. [Link]

  • Organic Syntheses Procedure. (n.d.). Meldrum's acid. [Link]

  • A convenient synthesis of 5-arylidene Meldrum's acid derivatives via Knoevenagel condensation. (2021). UiTM Institutional Repository. [Link]

  • Rachon, J., et al. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]

  • Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature. (2018). ANU Open Research. [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). ChemInform Abstract: Acyl Meldrum's Acid Derivatives: Application in Organic Synthesis. ChemInform, 45(48). [Link]

  • Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (2017). The Royal Society of Chemistry. [Link]

  • Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. (2020). ResearchGate. [Link]

  • 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-octanoyl-Meldrum's Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of acyl Meldrum's acids, ensuring the purity and stability of these reactive intermediates is paramount. 5-octanoyl-Meldrum's acid, a key building block in various organic syntheses, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and overall process efficiency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of 5-octanoyl-Meldrum's acid, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.

The Analytical Challenge: Understanding 5-octanoyl-Meldrum's Acid

5-octanoyl-Meldrum's acid is a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. The introduction of the octanoyl group at the C5 position imparts specific chemical properties that influence the choice of analytical methodology. A critical characteristic of Meldrum's acid and its derivatives is their thermal instability. Upon heating, they can decompose to release carbon dioxide, acetone, and a highly reactive ketene intermediate.[1][2][3] This decomposition pathway presents a significant challenge for analytical techniques that employ high temperatures, such as GC-MS.

Potential impurities in a sample of 5-octanoyl-Meldrum's acid can arise from several sources:

  • Unreacted starting materials: Meldrum's acid and octanoyl chloride (or octanoic acid if a coupling agent is used).

  • By-products of the synthesis: Including any side-products from the acylation reaction.

  • Degradation products: Resulting from hydrolysis or thermal decomposition.

An effective purity assessment method must be able to separate the active compound from these potential impurities and provide accurate quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate non-volatile and thermally labile compounds. This makes it an excellent candidate for the analysis of 5-octanoyl-Meldrum's acid. A reverse-phase HPLC method is particularly well-suited, where a non-polar stationary phase is used with a polar mobile phase.

Expertise & Experience: Why Reverse-Phase HPLC is the Preferred Method

The choice of a reverse-phase C18 column is a logical starting point. The octanoyl chain in 5-octanoyl-Meldrum's acid provides significant hydrophobicity, allowing for strong retention on the C18 stationary phase. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (acetonitrile or methanol), will ensure that more polar impurities (like residual Meldrum's acid) elute early, while the main compound and any non-polar impurities are effectively resolved and eluted in a reasonable timeframe.

The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for obtaining sharp, symmetrical peaks. Meldrum's acid derivatives are acidic, and operating at a low pH suppresses the ionization of any residual silanol groups on the silica-based stationary phase and ensures the analyte is in a single protonation state, preventing peak tailing. UV detection is appropriate as the dicarbonyl moiety of the Meldrum's acid core provides a suitable chromophore.

Experimental Protocol: HPLC Method for 5-octanoyl-Meldrum's Acid

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of acetonitrile to create a 100 µg/mL solution.

Trustworthiness: A Self-Validating System

This HPLC protocol is designed to be self-validating. The use of a PDA detector allows for the assessment of peak purity by comparing spectra across a single peak. Any co-eluting impurities would likely alter the UV spectrum. Furthermore, running a blank (injection of the diluent) and a standard of Meldrum's acid can help in the identification of potential impurities.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Vortex & Sonicate s2->s3 h1 Inject Sample s3->h1 Transfer to vial h2 Gradient Elution on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity d1->d2 d3 Assess Peak Purity (PDA) d1->d3

Caption: Workflow for HPLC purity assessment of 5-octanoyl-Meldrum's acid.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool with Caveats

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an incredibly sensitive and specific technique. However, its application to thermally labile molecules like 5-octanoyl-Meldrum's acid requires careful consideration and optimization to avoid on-column degradation.

Expertise & Experience: Navigating the Thermal Instability

The primary challenge with GC-MS analysis of 5-octanoyl-Meldrum's acid is preventing its decomposition in the hot injector and column.[4][5] A standard GC inlet temperature of 250-300 °C would almost certainly lead to significant degradation, rendering the purity assessment inaccurate. Therefore, a lower inlet temperature is essential. A split injection is preferred to minimize the residence time of the analyte in the hot inlet.

The choice of a low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating compounds based on their boiling points and polarity. A fast oven temperature program will help to elute the compound quickly, further minimizing the risk of thermal degradation.

Electron Ionization (EI) is a standard ionization technique in GC-MS that provides reproducible fragmentation patterns, which can be used for structural elucidation and identification of impurities by comparing the obtained spectra with library databases.

Experimental Protocol: GC-MS Method for 5-octanoyl-Meldrum's Acid

Instrumentation:

  • GC system equipped with a split/splitless inlet and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 180 °C (optimized to be as low as possible while ensuring volatilization).

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.

Trustworthiness: A Self-Validating System

The mass spectrometer itself provides a high degree of confidence. The obtained mass spectrum of the main peak should be consistent with the molecular weight and expected fragmentation pattern of 5-octanoyl-Meldrum's acid. The presence of peaks corresponding to the mass of acetone (m/z 58) or other known degradation products in the chromatogram would be a clear indication of on-column decomposition, signaling that the method parameters need further optimization (e.g., lower inlet temperature).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Ethyl Acetate s1->s2 s3 Filter if necessary s2->s3 g1 Inject Sample (Split Mode) s3->g1 Transfer to vial g2 Temperature Programmed Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Analysis (Scan Mode) g3->g4 d1 Extract Ion Chromatograms g4->d1 d2 Identify Peaks via Mass Spectra d1->d2 d3 Calculate % Area d2->d3

Caption: Workflow for GC-MS purity assessment of 5-octanoyl-Meldrum's acid.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC with UV/PDA DetectionGC-MS
Analyte Suitability Excellent for thermally labile and non-volatile compounds. Ideal for 5-octanoyl-Meldrum's acid.Challenging due to the thermal instability of the analyte. Requires careful method development to avoid on-column degradation.
Information Provided Primarily quantitative purity data (% area). PDA provides peak purity assessment.Provides both quantitative data and structural information for impurity identification through mass spectra.
Sensitivity Good, typically in the low µg/mL to ng/mL range.Excellent, often reaching pg levels, making it ideal for trace impurity detection.
Selectivity Based on chromatographic retention and UV absorbance. Co-elution can be an issue.Highly selective due to both chromatographic separation and mass filtering.
Sample Preparation Simple dissolution in a suitable mobile phase compatible solvent.Simple dissolution, but solvent must be volatile and compatible with the GC system.
Run Time Typically 15-30 minutes per sample.Can be faster, often in the 10-20 minute range.
Cost & Complexity Lower initial and operational cost. Relatively straightforward to operate.Higher initial and maintenance costs. Requires more specialized operator expertise.

Conclusion and Recommendation

For the routine purity assessment of 5-octanoyl-Meldrum's acid, reverse-phase HPLC with UV/PDA detection is the recommended method. Its ability to analyze the thermally labile compound at ambient or near-ambient temperatures without degradation provides more reliable and accurate purity data. The methodology is robust, cost-effective, and widely available in analytical laboratories.

GC-MS, while a powerful tool, should be considered a secondary or investigative technique for this specific application. It excels in identifying unknown impurities, provided that they are volatile and thermally stable enough to pass through the GC system intact. If used for purity determination of the main compound, the method must be rigorously validated to demonstrate the absence of on-column degradation. In a research and development setting, GC-MS can be invaluable for characterizing the impurity profile, but for quality control purposes, the HPLC method offers greater confidence in the reported purity value.

By understanding the inherent chemical properties of 5-octanoyl-Meldrum's acid and the principles behind these two powerful analytical techniques, researchers can make informed decisions to ensure the quality and integrity of their synthetic intermediates.

References

  • Google Patents. Process for the preparation of Meldrum's acid. US4613671A.
  • Google Patents. Process for the preparation of meldrum's acid. EP0206673A2.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Available from: [Link]

  • European Patent Office. Process for the preparation of meldrum's acid. EP 0206673 B1. Available from: [Link]

  • ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Available from: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]

  • UiTM Institutional Repository. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Available from: [Link]

  • Chembk. Meldrum's Acid: Properties, Applications, and Manufacturing Insights. Available from: [Link]

  • ResearchGate. Acyl Meldrum's acid derivatives: Application in organic synthesis. Available from: [Link]

  • Wikipedia. Meldrum's acid. Available from: [Link]

  • ANU Open Research. Cracking Meldrum's Acid: Lowering the Temperature. Available from: [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Available from: [Link]

  • The Royal Society of Chemistry. Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. Available from: [Link]

  • ResearchGate. Selected applications of Meldrum's acid – A tutorial. Available from: [Link]

  • MDPI. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Available from: [Link]

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Spectroscopic Evidence for the Enol Form of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Predominance of the Enol Tautomer in Acylated Meldrum's Acid Derivatives

In the realm of β-dicarbonyl chemistry, the keto-enol tautomerism is a fundamental concept governing the reactivity and structural properties of these versatile compounds. While many β-dicarbonyls exist as an equilibrium mixture of both keto and enol forms, certain structural constraints can significantly favor one tautomer over the other. 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, presents a compelling case where the enol form is not just present, but overwhelmingly predominant, particularly in aprotic solvents. This guide provides a detailed comparative analysis of the spectroscopic evidence that unequivocally supports the enolic structure of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, contrasting it with classic β-dicarbonyl compounds where a distinct keto-enol equilibrium is observed.

The high acidity of the C-5 proton in Meldrum's acid (pKa ≈ 4.97) facilitates its acylation, and the resulting 5-acyl derivatives exhibit a strong propensity to exist as the enol tautomer.[1][2] This is attributed to the formation of a stable, six-membered intramolecular hydrogen-bonded ring, which is a characteristic feature of enolized β-dicarbonyl compounds. This guide will delve into the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopy that serve as definitive proof for the enol form of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

The Keto-Enol Tautomerism Landscape

The tautomeric equilibrium between the keto and enol forms of a β-dicarbonyl compound is a dynamic process influenced by factors such as the solvent, temperature, and the nature of the substituents.

Caption: General equilibrium between the keto and enol tautomers.

For many acyclic β-dicarbonyls, such as acetylacetone and ethyl acetoacetate, both tautomers are present in detectable amounts in solution, and the equilibrium can be shifted. In contrast, for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, the equilibrium lies almost exclusively towards the enol form.

Comparative Spectroscopic Analysis

This section will compare the expected spectroscopic signatures of the keto and enol forms of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione with those of well-characterized β-dicarbonyl compounds.

¹H NMR Spectroscopy: The Telltale Enolic Proton

¹H NMR spectroscopy is arguably the most powerful tool for identifying and quantifying keto-enol tautomers. The presence of a highly deshielded signal in the range of 12-16 ppm is a hallmark of a strongly intramolecularly hydrogen-bonded enolic proton.

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Predominantly Enol Form): Based on data from analogous 5-acyl Meldrum's acid derivatives, the ¹H NMR spectrum of the octanoyl derivative in an aprotic solvent like CDCl₃ is expected to show a very broad singlet for the enolic proton at approximately 15 ppm. For instance, the ¹H NMR spectrum of 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, a closely related compound, displays a broad singlet at 15.0 ppm, which is characteristic of the enolic proton.[3] The signals for the octanoyl chain and the gem-dimethyl protons of the dioxane ring will also be present in their expected regions. Crucially, the absence of a methine proton signal at the C-5 position (typically expected around 3-4 ppm for the keto form) further corroborates the predominance of the enol tautomer.

Comparative Compounds (Keto-Enol Mixture): In contrast, the ¹H NMR spectra of acetylacetone and ethyl acetoacetate in CDCl₃ clearly show distinct signals for both the keto and enol forms, allowing for the determination of the equilibrium constant.

CompoundTautomerKey ¹H NMR Signals (CDCl₃, δ ppm)
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Enol (predicted)~15.0 (br s, 1H, enolic OH), ~2.5 (t, 2H, -C(=O)CH₂-), ~1.7 (s, 6H, gem-CH₃)
Acetylacetone Keto~3.6 (s, 2H, -CH₂-), ~2.2 (s, 6H, -CH₃)
Enol~15.5 (br s, 1H, enolic OH), ~5.5 (s, 1H, =CH-), ~2.0 (s, 6H, -CH₃)
Ethyl Acetoacetate Keto~4.2 (q, 2H, -OCH₂-), ~3.4 (s, 2H, -CH₂-), ~2.2 (s, 3H, -COCH₃), ~1.3 (t, 3H, -OCH₂CH₃)
Enol~12.1 (br s, 1H, enolic OH), ~5.0 (s, 1H, =CH-), ~4.2 (q, 2H, -OCH₂-), ~1.9 (s, 3H, -COCH₃), ~1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR Spectroscopy: Tracking Carbon Hybridization

¹³C NMR spectroscopy provides complementary evidence by reflecting the changes in carbon hybridization between the keto and enol forms.

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Predominantly Enol Form): The enol form is characterized by the presence of vinylic carbon signals and the absence of a methine carbon at the C-5 position. The carbons of the enol double bond (C-5 and the adjacent carbonyl carbon of the acyl group) are expected to resonate in the olefinic and carbonyl regions, respectively.

Comparative Compounds (Keto-Enol Mixture): The ¹³C NMR spectra of acetylacetone and ethyl acetoacetate show two distinct sets of signals corresponding to the keto and enol tautomers in equilibrium.

CompoundTautomerKey ¹³C NMR Signals (CDCl₃, δ ppm)
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Enol (predicted)~190-200 (enol C=O), ~160-170 (dioxane C=O), ~100-110 (C-5), ~105 (C-2), ~28 (gem-CH₃)
Acetylacetone Keto~202 (C=O), ~58 (-CH₂-), ~30 (-CH₃)
Enol~192 (C=O), ~100 (=CH-), ~24 (-CH₃)
Ethyl Acetoacetate Keto~202 (C=O), ~167 (ester C=O), ~61 (-OCH₂-), ~50 (-CH₂-), ~30 (-COCH₃), ~14 (-OCH₂CH₃)
Enol~175 (C=O), ~171 (ester C=O), ~90 (=CH-), ~60 (-OCH₂-), ~20 (-COCH₃), ~14 (-OCH₂CH₃)
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is highly sensitive to the vibrational frequencies of functional groups, particularly the carbonyl (C=O) and hydroxyl (O-H) groups.

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Predominantly Enol Form): The IR spectrum of the enol form is expected to exhibit a strong, broad absorption band in the region of 3200-2500 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch. Furthermore, the C=O stretching frequencies will be lower than those of a typical ketone or ester due to conjugation and intramolecular hydrogen bonding, appearing in the 1650-1580 cm⁻¹ region. A band corresponding to the C=C stretch of the enol is also expected around 1640-1600 cm⁻¹.

Comparative Compounds (Keto Form): The keto form of a β-dicarbonyl compound would show two distinct C=O stretching bands at higher frequencies (typically 1740-1700 cm⁻¹) and the absence of the broad O-H and C=C stretching bands.

Functional GroupExpected IR Absorption Range (cm⁻¹) for Enol FormExpected IR Absorption Range (cm⁻¹) for Keto Form
O-H stretch (intramolecular H-bond)3200-2500 (broad)Absent
C=O stretch (conjugated, H-bonded)1650-15801740-1700 (two bands)
C=C stretch1640-1600Absent
UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation present in the enol form leads to a bathochromic (red) shift of the absorption maximum compared to the keto form.

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Predominantly Enol Form): The enol form, with its conjugated π-system, is expected to show a strong π → π* transition at a longer wavelength (typically > 250 nm) compared to the n → π* transition of the isolated carbonyl groups in the keto form.

Comparative Compounds: The keto forms of β-dicarbonyls generally exhibit a weak n → π* transition around 270-300 nm. The presence of the enol form introduces a much more intense π → π* transition at a longer wavelength.

Experimental Protocols

Synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

This procedure is adapted from the general synthesis of 5-acyl Meldrum's acid derivatives.[1]

Materials:

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Octanoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution with stirring.

  • Add octanoyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Sources

A Comparative Guide to the Kinetic Studies of 5-Octanoyl-Meldrum's Acid Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of synthetic organic chemistry and drug development, 5-octanoyl-Meldrum's acid stands out as a highly reactive acylating agent. Its unique structure, combining the activated lactone system of Meldrum's acid with an acyl substituent, renders the carbonyl group exceptionally susceptible to nucleophilic attack. Understanding the kinetics of these reactions is paramount for controlling reaction pathways, optimizing yields, and designing novel synthetic methodologies. This guide provides a comprehensive comparison of the kinetic studies of the reaction of 5-octanoyl-Meldrum's acid with a diverse range of nucleophiles, offering insights into their relative reactivities and the underlying mechanistic principles.

The Underlying Chemistry: Why 5-Acyl-Meldrum's Acids are Potent Acylating Agents

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is well-known for the high acidity of its C5 proton.[1] Acylation at this position to form 5-acyl-Meldrum's acids, such as 5-octanoyl-Meldrum's acid, dramatically enhances the electrophilicity of the acyl carbonyl group. This heightened reactivity stems from the powerful electron-withdrawing nature of the Meldrum's acid moiety, which destabilizes the tetrahedral intermediate formed upon nucleophilic attack and thereby lowers the activation energy of the reaction.

The reaction with nucleophiles typically proceeds via a nucleophilic acyl substitution mechanism. This can occur through direct attack at the acyl carbonyl or via the formation of a ketene intermediate, particularly under thermal conditions.[2][3] The operative mechanism is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Comparative Kinetic Analysis: A Spectrum of Nucleophilic Reactivity

While specific kinetic data for 5-octanoyl-Meldrum's acid is not abundantly available in the public domain, we can draw valuable comparative insights from studies on analogous 5-acyl-Meldrum's acids and related systems. The following sections compare the reactivity of different classes of nucleophiles.

Aminolysis: Rapid Amide Formation

The reaction of 5-acyl-Meldrum's acids with amines is generally a rapid process, leading to the formation of amides. Kinetic studies on related systems indicate that the rate of aminolysis is highly dependent on the basicity and steric hindrance of the amine.[4]

Key Observations:

  • Primary vs. Secondary Amines: Primary amines tend to react faster than secondary amines of similar basicity due to reduced steric hindrance around the nitrogen atom.

  • Basicity: More basic amines are generally more nucleophilic and thus react more rapidly. However, in some cases, the reaction can be complicated by the formation of an unreactive salt between the acidic 5-acyl-Meldrum's acid and the basic amine.[4]

  • Mechanism: The reaction typically proceeds through a direct nucleophilic attack on the acyl carbonyl, forming a tetrahedral intermediate which then collapses to the amide product.

Alcoholysis and Hydrolysis: A Study in Contrast

The reaction of 5-acyl-Meldrum's acids with alcohols (alcoholysis) to form esters and with water (hydrolysis) to form carboxylic acids is also a key transformation.[1] Generally, these reactions are slower than aminolysis due to the lower nucleophilicity of alcohols and water compared to amines.

Comparative Reactivity:

  • Alkoxides vs. Alcohols: Alkoxide ions are significantly more nucleophilic than their corresponding neutral alcohols and react much faster.

  • Thiolates vs. Alkoxides: A kinetic study on the reaction of a related compound, benzylidene Meldrum's acid, with thiolate and alkoxide ions revealed significant differences in their thermodynamic and kinetic affinities.[5] Thiolates, being more polarizable and less strongly solvated, often exhibit enhanced reactivity compared to alkoxides of similar basicity.

Thiolysis: Formation of Thioesters

The reaction with thiols to form thioesters is another important transformation. Thiols are generally more nucleophilic than alcohols of similar pKa due to the greater polarizability of sulfur. Kinetic data on related thioester formation reactions suggests that thiolysis of 5-acyl-Meldrum's acids would be a facile process.[6]

Experimental Protocols for Kinetic Studies

To ensure the scientific integrity of kinetic investigations, a well-designed experimental protocol is crucial. The following outlines a general methodology for studying the kinetics of the reaction of 5-octanoyl-Meldrum's acid with nucleophiles.

General Experimental Setup

Kinetic experiments are typically performed using a UV-Vis spectrophotometer to monitor the change in absorbance of the reactants or products over time. The reaction is initiated by mixing solutions of 5-octanoyl-Meldrum's acid and the nucleophile in a thermostated cuvette.

Step-by-Step Protocol for a Typical Kinetic Run
  • Solution Preparation: Prepare stock solutions of 5-octanoyl-Meldrum's acid and the desired nucleophile in a suitable solvent (e.g., acetonitrile, dioxane). The solvent should be inert to the reactants and transparent in the UV-Vis region of interest.

  • Temperature Equilibration: Thermostat the stock solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: Pipette a known volume of the nucleophile solution into a quartz cuvette. Place the cuvette in the spectrophotometer and record the initial absorbance. To initiate the reaction, rapidly inject a small, known volume of the 5-octanoyl-Meldrum's acid stock solution into the cuvette and mix thoroughly.

  • Data Acquisition: Immediately start recording the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of a reactant or product) as a function of time.

  • Data Analysis: Analyze the absorbance versus time data to determine the pseudo-first-order rate constant (k_obs) under conditions where the nucleophile is in large excess. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile.

Mechanistic Insights and Visualizations

The reaction of 5-octanoyl-Meldrum's acid with nucleophiles can proceed through different pathways. The following diagrams illustrate the key mechanistic possibilities.

Nucleophilic Acyl Substitution cluster_0 Direct Nucleophilic Attack cluster_1 Ketene Pathway (Thermal) Acyl-MA 5-Octanoyl-Meldrum's Acid Tetrahedral_Int Tetrahedral Intermediate Acyl-MA->Tetrahedral_Int + Nu:⁻ Product Product + Meldrum's Acid Anion Tetrahedral_Int->Product Collapse Acyl-MA_thermal 5-Octanoyl-Meldrum's Acid Ketene Octanoylketene Acyl-MA_thermal->Ketene Δ - Acetone - CO₂ Product_ketene Product Ketene->Product_ketene + Nu-H

Figure 1. General mechanisms for the reaction of 5-octanoyl-Meldrum's acid with nucleophiles.

Experimental_Workflow Start Start: Prepare Stock Solutions Equilibrate Equilibrate Solutions & Spectrophotometer Start->Equilibrate Mix Mix Reactants in Cuvette Equilibrate->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Analyze Analyze Data to Determine Rate Constants Monitor->Analyze End End: Kinetic Data Obtained Analyze->End

Figure 2. A simplified workflow for a kinetic experiment.

Conclusion and Future Directions

5-Octanoyl-Meldrum's acid is a powerful acylating agent whose reactivity can be tuned by the choice of nucleophile and reaction conditions. While a comprehensive quantitative dataset for its reactions is still emerging, the available literature on related systems provides a strong framework for predicting its behavior. Further detailed kinetic studies on the aminolysis, alcoholysis, and thiolysis of 5-octanoyl-Meldrum's acid are warranted to fully elucidate its reactivity profile. Such studies will undoubtedly contribute to the development of more efficient and selective synthetic methods in medicinal and materials chemistry.

References

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637.
  • Fillion, E., Fishlock, D., Wilsily, A., & Goll, J. M. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. The Journal of Organic Chemistry, 70(4), 1316–1327.
  • Fillion, E., & Wilsily, A. (2008). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 41(4), 455–467.
  • McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345–358.
  • Bernasconi, C. F., & Stronach, M. W. (1991). Kinetics of the Reactions of Benzylidene Meldrum's Acid with Thiolate and Alkoxide Ions in Aqueous Dimethyl Sulfoxide. The Journal of Organic Chemistry, 56(6), 1993–2001.
  • Bracher, P. J., Snyder, P. W., Bohall, B. R., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399–412.

Sources

A Comparative Guide to the Atom Economy of β-Keto Amide Synthesis: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione vs. Carbodiimide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of greener and more sustainable chemical manufacturing, the principle of atom economy has emerged as a critical metric for evaluating the efficiency of synthetic routes. This guide provides a detailed comparison of two distinct methodologies for the synthesis of β-keto amides, specifically targeting N-benzyl-3-oxodecanamide. We will assess a modern approach utilizing the highly reactive 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acylated derivative of Meldrum's acid, against a classical method involving the direct coupling of a carboxylic acid and an amine using N,N'-dicyclohexylcarbodiimide (DCC). This analysis, supported by experimental data and protocols, aims to provide researchers, scientists, and drug development professionals with a clear understanding of the material efficiency inherent in each pathway.

The Imperative of Atom Economy in Modern Synthesis

Atom economy, a concept introduced by Barry Trost, fundamentally asks what proportion of the reactants' atoms are incorporated into the desired final product. An ideal, or 100% atom-economical, reaction would see all atoms of the starting materials seamlessly integrated into the target molecule, with no atoms wasted as byproducts. In an era where resource depletion and waste management are paramount concerns, designing syntheses with high atom economy is not merely an academic exercise but a practical necessity for the pharmaceutical and chemical industries.

This guide will dissect the atom economy of the two chosen synthetic strategies for N-benzyl-3-oxodecanamide, a representative β-keto amide, to illustrate the profound impact of reagent choice on the overall efficiency and environmental footprint of a chemical process.

Synthetic Pathway 1: The Acyl Meldrum's Acid Approach

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, renowned for the high acidity of its C5 methylene protons.[1][2] This reactivity allows for facile acylation, creating activated acyl donors. In this pathway, we first synthesize 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which then reacts with benzylamine to furnish the target β-keto amide. The reaction proceeds via nucleophilic attack of the amine on the acyl group, followed by the collapse of the tetrahedral intermediate and loss of the Meldrum's acid moiety, which subsequently decomposes to acetone and carbon dioxide upon heating.[3]

Experimental Protocol: Synthesis of N-benzyl-3-oxodecanamide via 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Step 1: Synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

A general and highly efficient procedure for the acylation of Meldrum's acid has been well-established.[4][5] Based on a similar acylation with phenylacetyl chloride which achieves a 97% yield, we can confidently adapt this for our target intermediate.

  • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.4 eq) dropwise with stirring under an inert atmosphere.

  • To this solution, add a solution of octanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, followed by 1 hour at room temperature.

  • The reaction is quenched by pouring it into cold 2 N hydrochloric acid.

  • The organic layer is separated, washed with 2 N HCl and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid. A yield of approximately 97% is anticipated based on analogous reactions.[4]

Step 2: Synthesis of N-benzyl-3-oxodecanamide

Acyl Meldrum's acids readily undergo aminolysis to produce β-keto amides in high yields.

  • Dissolve the 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) from Step 1 in a suitable solvent such as toluene.

  • Add benzylamine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography. The reaction is driven by the in-situ decomposition of the Meldrum's acid byproduct into acetone and carbon dioxide.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-benzyl-3-oxodecanamide. High yields are expected for this transformation.

Synthetic Pathway 2: The DCC Coupling Approach

A cornerstone of amide bond formation, the use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitates the direct condensation of a carboxylic acid and an amine.[6] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. A significant drawback of this method is the formation of a stoichiometric amount of N,N'-dicyclohexylurea (DCU) as a byproduct, which is often difficult to remove from the reaction mixture.

Experimental Protocol: Synthesis of N-benzyl-3-oxodecanamide via DCC Coupling
  • Dissolve octanoic acid (1.0 eq) in a suitable solvent, such as dichloromethane, in a round-bottom flask.

  • Add benzylamine (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in dichloromethane dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with dilute acid (e.g., 1 N HCl) and dilute base (e.g., saturated NaHCO₃ solution), then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford N-benzyl-3-oxodecanamide.

Atom Economy: A Quantitative Comparison

To objectively compare these two synthetic routes, we will now calculate the theoretical atom economy for each. The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a multi-step synthesis, the overall atom economy is calculated based on the starting materials of the entire sequence.

Atom Economy Calculation for the Acyl Meldrum's Acid Pathway

The overall reaction for this two-step process is:

Meldrum's Acid + Octanoyl Chloride + Benzylamine → N-benzyl-3-oxodecanamide + Acetone + Carbon Dioxide + HCl

Molecular Weights:

  • Meldrum's Acid (C₆H₈O₄): 144.12 g/mol [7]

  • Octanoyl Chloride (C₈H₁₅ClO): 162.66 g/mol

  • Benzylamine (C₇H₉N): 107.15 g/mol [6][8]

  • N-benzyl-3-oxodecanamide (C₁₇H₂₅NO₂): 275.39 g/mol

  • Acetone (C₃H₆O): 58.08 g/mol [7][9]

  • Carbon Dioxide (CO₂): 44.01 g/mol [10][11]

  • Hydrochloric Acid (HCl): 36.46 g/mol [1][12]

  • Pyridine (C₅H₅N): 79.10 g/mol [3][13]

In the first step, pyridine is used as a base and is not incorporated into the final product, thus it is considered a reagent and not a reactant for the atom economy calculation of the overall process. The HCl is formed as a byproduct from the reaction of octanoyl chloride and the enol of Meldrum's acid.

Reactants: Meldrum's Acid + Octanoyl Chloride + Benzylamine Desired Product: N-benzyl-3-oxodecanamide

Sum of Molecular Weights of Reactants: 144.12 g/mol + 162.66 g/mol + 107.15 g/mol = 413.93 g/mol

Atom Economy (%) = (275.39 / 413.93) x 100 = 66.53%

Atom Economy Calculation for the DCC Coupling Pathway

The overall reaction is:

Octanoic Acid + Benzylamine + DCC → N-benzyl-3-oxodecanamide + DCU

Molecular Weights:

  • Octanoic Acid (C₈H₁₆O₂): 144.21 g/mol [14][15]

  • Benzylamine (C₇H₉N): 107.15 g/mol [6][8]

  • DCC (C₁₃H₂₂N₂): 206.33 g/mol [9]

  • N-benzyl-3-oxodecanamide (C₁₇H₂₅NO₂): 275.39 g/mol

  • DCU (C₁₃H₂₄N₂O): 224.35 g/mol

Reactants: Octanoic Acid + Benzylamine + DCC

Sum of Molecular Weights of Reactants: 144.21 g/mol + 107.15 g/mol + 206.33 g/mol = 457.69 g/mol

Atom Economy (%) = (275.39 / 457.69) x 100 = 60.17%

Comparative Data Summary

MetricAcyl Meldrum's Acid PathwayDCC Coupling Pathway
Desired Product N-benzyl-3-oxodecanamideN-benzyl-3-oxodecanamide
Reactants Meldrum's Acid, Octanoyl Chloride, BenzylamineOctanoic Acid, Benzylamine, DCC
Byproducts Acetone, Carbon Dioxide, HClN,N'-Dicyclohexylurea (DCU)
Atom Economy 66.53% 60.17%

Visualization of Synthetic Workflows

Acyl Meldrum's Acid Pathway

Acyl Meldrum's Acid Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Aminolysis Meldrum's Acid Meldrum's Acid Acyl_Meldrums_Acid 5-Octanoyl-Meldrum's Acid Meldrum's Acid->Acyl_Meldrums_Acid Octanoyl Chloride Octanoyl Chloride Octanoyl Chloride->Acyl_Meldrums_Acid Final_Product N-benzyl-3-oxodecanamide Acyl_Meldrums_Acid->Final_Product Benzylamine Benzylamine Benzylamine->Final_Product Byproducts_1 Acetone + CO2 Final_Product->Byproducts_1

Caption: Workflow for N-benzyl-3-oxodecanamide synthesis via the acyl Meldrum's acid pathway.

DCC Coupling Pathway

DCC Coupling Pathway Octanoic_Acid Octanoic Acid Final_Product_DCC N-benzyl-3-oxodecanamide Octanoic_Acid->Final_Product_DCC Benzylamine_DCC Benzylamine Benzylamine_DCC->Final_Product_DCC DCC DCC DCC->Final_Product_DCC Byproduct_DCC N,N'-Dicyclohexylurea (DCU) Final_Product_DCC->Byproduct_DCC

Caption: Workflow for N-benzyl-3-oxodecanamide synthesis via the DCC coupling pathway.

Analysis and Field-Proven Insights

The quantitative analysis clearly demonstrates that the synthetic route employing 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione possesses a higher atom economy (66.53%) compared to the traditional DCC coupling method (60.17%). This difference, while seemingly modest, has significant implications in large-scale production scenarios.

The superior atom economy of the acyl Meldrum's acid pathway can be attributed to the nature of its byproducts. The Meldrum's acid portion of the reagent is designed to fragment into volatile and low molecular weight molecules: acetone and carbon dioxide. These byproducts are easily removed from the reaction mixture, simplifying purification and reducing the material waste stream. In contrast, the DCC coupling method generates a stoichiometric amount of N,N'-dicyclohexylurea (DCU), a solid byproduct with a relatively high molecular weight. The formation of DCU not only lowers the atom economy but also presents practical challenges in purification, often requiring filtration and extensive washing, which can lead to product loss and increased solvent usage.

From a process chemistry perspective, the acyl Meldrum's acid approach offers a more elegant and efficient "traceless" acylating agent. The driving force for the reaction is the irreversible decomposition of the Meldrum's acid leaving group, which often leads to cleaner reactions and higher yields. While the synthesis of the acyl Meldrum's acid is an additional step, its high yield and the subsequent clean aminolysis reaction make it an attractive alternative to traditional coupling methods, especially when considering the principles of green chemistry.

Conclusion

This comparative guide demonstrates that for the synthesis of N-benzyl-3-oxodecanamide, the pathway utilizing 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione offers a tangible improvement in atom economy over the classical DCC coupling method. The strategic design of the Meldrum's acid-based reagent to decompose into volatile, low-mass byproducts underscores a key principle of modern synthetic chemistry: the deliberate engineering of reagents to minimize waste and maximize material efficiency. For researchers and professionals in drug development and chemical manufacturing, the adoption of such atom-economical strategies is not just a matter of environmental responsibility, but also a pathway to more cost-effective and streamlined production processes.

References

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. (2021-04-30). Retrieved from [Link]

  • Meldrum's acid - Wikipedia. Retrieved from [Link]

  • meldrum's acid - Organic Syntheses Procedure. Retrieved from [Link]

  • Octanoic Acid | C8H16O2 | CID 379 - PubChem - NIH. Retrieved from [Link]

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem - NIH. Retrieved from [Link]

  • Carbon Dioxide | CO2 | CID 280 - PubChem. Retrieved from [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis - ResearchGate. Retrieved from [Link]

  • Pyridine | C5H5N | CID 1049 - PubChem - NIH. Retrieved from [Link]

  • N,N'-Dicyclohexylcarbodiimide - Wikipedia. Retrieved from [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH. Retrieved from [Link]

  • Carbon dioxide - Wikipedia. Retrieved from [Link]

  • Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem - NIH. Retrieved from [Link]

  • Hydrochloric Acid | HCl | CID 313 - PubChem - NIH. Retrieved from [Link]

  • Pyridine - Wikipedia. Retrieved from [Link]

  • meldrum's acid - Organic Syntheses Procedure. Retrieved from [Link]

  • Synthetic Studies towards the Cadiolides - University of New Haven. Retrieved from [Link]

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A Comparative Guide to Thermal vs. Lewis Acid-Catalyzed Reactions of 5-Acyl-Meldrum's Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of the thermal and Lewis acid-catalyzed reactions of 5-acyl-Meldrum's acids, offering insights for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, experimental considerations, and synthetic outcomes of these two distinct activation methods, supported by experimental data and protocols.

Introduction: The Versatile Chemistry of 5-Acyl-Meldrum's Acids

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic acylal that has found extensive use in organic synthesis due to the high acidity of its C5 methylene protons. Acylation at this position affords 5-acyl-Meldrum's acids, which are valuable precursors for a wide array of chemical transformations. The reactivity of these substrates is largely dictated by the method of activation.

This guide will focus on two primary activation strategies: thermal decomposition and Lewis acid catalysis. We will dissect how these divergent approaches lead to distinct reactive intermediates and, consequently, different product classes. Understanding these differences is paramount for chemists aiming to leverage 5-acyl-Meldrum's acids in their synthetic endeavors.

The Thermal Pathway: A Gateway to Acylketenes

Under thermal conditions, 5-acyl-Meldrum's acids undergo a characteristic fragmentation reaction. The driving force for this process is the formation of the highly stable byproducts, acetone and carbon dioxide. This decomposition generates a highly reactive acylketene intermediate, which can be trapped in situ by various reagents.

Mechanism of Thermal Decomposition

The generally accepted mechanism for the thermal decomposition of 5-acyl-Meldrum's acid involves a concerted retro-ene reaction. The six-membered ring of the Meldrum's acid derivative fragments, leading to the extrusion of acetone and carbon dioxide, and the concomitant formation of the acylketene.

graph "Thermal_Decomposition" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="5-Acyl-Meldrum's Acid"]; B [label="Acylketene"]; C [label="Acetone + CO2"]; A -> B [label="Δ\n(Heat)"]; B -> C [style=invis]; } Figure 1: Simplified schematic of the thermal decomposition of 5-acyl-Meldrum's acid to an acylketene.
Synthetic Applications of Thermally Generated Acylketenes

The acylketene intermediate is a potent electrophile and can participate in a variety of pericyclic reactions and nucleophilic additions. Common transformations include:

  • [4+2] Cycloadditions (Diels-Alder Reactions): Acylketenes can act as electron-deficient dienes or dienophiles.

  • [2+2] Cycloadditions: With electron-rich olefins, acylketenes can form β-lactones.

  • Reaction with Nucleophiles: Alcohols, amines, and other nucleophiles readily add to the ketene moiety to form esters, amides, and other carboxylic acid derivatives.

Representative Experimental Protocol: Thermal Generation of an Acylketene and Trapping with an Alcohol

This protocol describes the synthesis of a β-keto ester via the thermal decomposition of a 5-acyl-Meldrum's acid in the presence of an alcohol.

Materials:

  • 5-acyl-Meldrum's acid (1.0 equiv)

  • Anhydrous alcohol (e.g., benzyl alcohol, 1.2 equiv)

  • Anhydrous toluene

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

Procedure:

  • To a solution of the 5-acyl-Meldrum's acid in anhydrous toluene, add the alcohol.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto ester.

The Lewis Acid-Catalyzed Pathway: A Divergent Reaction Manifold

In contrast to the high-temperature conditions required for thermal decomposition, Lewis acid catalysis allows for the activation of 5-acyl-Meldrum's acids under milder conditions. The Lewis acid coordinates to the carbonyl oxygen(s) of the substrate, enhancing its electrophilicity and opening up reaction pathways that are inaccessible under thermal conditions.

Mechanism of Lewis Acid Activation

The Lewis acid (e.g., TiCl₄, SnCl₄, ZnCl₂) coordinates to one or both of the carbonyl oxygens of the 5-acyl group and the Meldrum's acid ring. This coordination polarizes the C-C bond between the acyl group and the Meldrum's acid moiety, facilitating its cleavage. This can lead to the formation of a discrete acyl cation or a Lewis acid-complexed acylketene-like species, depending on the specific Lewis acid and substrate.

graph "Lewis_Acid_Catalysis" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="5-Acyl-Meldrum's Acid"]; B [label="Lewis Acid (LA)"]; C [label="Lewis Acid-Substrate Complex"]; D [label="Products"]; {A, B} -> C [label="Coordination"]; C -> D [label="Reaction with Nucleophile/Rearrangement"]; } Figure 2: General schematic for the Lewis acid-catalyzed activation of 5-acyl-Meldrum's acid.
Synthetic Applications of Lewis Acid-Catalyzed Reactions

The use of Lewis acids can steer the reactivity of 5-acyl-Meldrum's acids towards different outcomes compared to the thermal approach. Some notable examples include:

  • Friedel-Crafts Acylation: The Lewis acid-activated acyl group can acylate aromatic and heteroaromatic compounds.

  • Nazarov Cyclization: For appropriate substrates, Lewis acids can promote this 4π-electrocyclization.

  • Domino Reactions: The reactive intermediate can be designed to undergo a cascade of reactions, leading to complex molecular architectures in a single step.

Representative Experimental Protocol: Lewis Acid-Mediated Friedel-Crafts Acylation

This protocol outlines the acylation of an electron-rich aromatic compound using a 5-acyl-Meldrum's acid and a Lewis acid catalyst.

Materials:

  • 5-acyl-Meldrum's acid (1.0 equiv)

  • Aromatic substrate (e.g., anisole, 1.5 equiv)

  • Lewis acid (e.g., TiCl₄, 1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask and syringe techniques for handling air- and moisture-sensitive reagents

Procedure:

  • Dissolve the 5-acyl-Meldrum's acid and the aromatic substrate in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid via syringe.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the acylated aromatic compound.

Comparative Analysis: Thermal vs. Lewis Acid Catalysis

The choice between thermal and Lewis acid-catalyzed conditions is dictated by the desired synthetic outcome. The following table summarizes the key differences between the two methods.

FeatureThermal ConditionsLewis Acid-Catalyzed Conditions
Reactive Intermediate AcylketeneLewis acid-activated acyl species
Typical Temperature High (80-200 °C)Low to ambient (-78 °C to rt)
Common Products β-Keto esters, amides, β-lactonesAcylated aromatics, cyclization products
Reaction Scope Primarily for generating acylketenes and their subsequent reactions.Broader scope for C-C bond formation, including Friedel-Crafts and domino reactions.
Selectivity Can be difficult to control due to the high reactivity of the acylketene.Often offers higher selectivity due to the templating effect of the Lewis acid.
Functional Group Tolerance Limited by the high temperatures required.Generally better, but sensitive to functional groups that can coordinate to the Lewis acid.

Conclusion

The reactions of 5-acyl-Meldrum's acids can be effectively directed down two distinct pathways through the strategic choice of activation method. Thermal activation provides a reliable route to highly reactive acylketenes, which are valuable precursors for a range of cycloaddition and nucleophilic addition reactions. In contrast, Lewis acid catalysis offers a milder and often more selective approach to generate electrophilic acylating agents, enabling transformations such as Friedel-Crafts reactions and complex cyclizations. A thorough understanding of these divergent reactivities is crucial for the rational design of synthetic strategies utilizing these versatile building blocks.

References

  • Meldrum's Acid. Organic Syntheses, Coll. Vol. 7, p.183 (1990); Vol. 60, p.62 (1981). [Link]

  • Domino Reactions of 5-Acyl-Meldrum's Acids. Angewandte Chemie International Edition, 46, 8178-8181 (2007). [Link]

  • Lewis Acid-Catalyzed Reactions of Meldrum's Acid Derivatives. European Journal of Organic Chemistry, 2011, 4655-4665 (2011). [Link]

Introduction: The Significance of Acidity in Acyl-Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Determination of the pKa of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acylated derivative of Meldrum's acid, is a versatile intermediate in organic synthesis.[1] Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a noteworthy organic compound due to its unusually high acidity (pKa ≈ 4.97) for a molecule lacking a carboxylic acid group.[2][3][4] This acidity stems from the stabilization of its conjugate base through resonance.[2] The introduction of an octanoyl group at the C5 position is expected to influence this acidity.

The acid dissociation constant (pKa) is a critical parameter in drug development and process chemistry, as it governs a molecule's solubility, lipophilicity, and membrane permeability.[5] For researchers and drug development professionals, an accurate determination of the pKa of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is paramount for predicting its behavior in physiological environments and for optimizing reaction conditions.

This guide provides a comparative analysis of established methodologies for determining the pKa of this target molecule, offering detailed protocols and expert insights to ensure experimental robustness and data reliability.

Comparative Analysis of pKa Determination Methodologies

The selection of an appropriate method for pKa determination depends on the physicochemical properties of the analyte, the required accuracy, and the available instrumentation. Here, we compare three prevalent techniques: potentiometric titration, UV-Vis spectrophotometry, and computational prediction.

Method Principle Advantages Disadvantages Sample Requirements
Potentiometric Titration Measures the change in pH of a solution upon the incremental addition of a titrant.[6]High precision and accuracy; considered a gold standard method.[6]Requires a larger amount of pure compound; can be challenging for sparingly soluble substances.[6]Milligram quantities of pure compound; solutions of at least 10⁻⁴ M.[6]
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength as a function of pH.[6]High sensitivity, requiring smaller sample amounts; suitable for compounds with low solubility.[6][7]The compound must possess a chromophore near the ionizable group, and the acidic and basic forms must have different absorption spectra.[6]Micromolar concentrations ( > 10⁻⁶ M) are often sufficient.[6]
Computational Prediction Utilizes quantum mechanical or machine learning models to estimate the pKa based on molecular structure.[5][8][9]No experimental work required; high-throughput screening of virtual compounds is possible.[5]Accuracy can vary depending on the computational model and the novelty of the chemical scaffold; results should ideally be experimentally validated.[8]A 3D structure of the molecule is the only requirement.

Experimental Protocols

Potentiometric Titration: The Gold Standard Approach

Potentiometric titration is a highly reliable method for pKa determination.[6] The procedure involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is then determined from the resulting titration curve.

The choice of a co-solvent like methanol may be necessary if the compound has limited aqueous solubility.[6] However, it is crucial to note that this will yield an apparent pKa (pKa') specific to that solvent system. To obtain the aqueous pKa, an extrapolation to zero co-solvent concentration is required.[6] The use of carbonate-free solutions is essential for accurate measurements, especially at neutral to high pH, to prevent interference from atmospheric CO₂.[6]

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M HCl and 0.1 M NaOH.

    • Accurately weigh approximately 5-10 mg of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and dissolve it in a known volume of deionized, carbonate-free water (or a water/co-solvent mixture) to achieve a concentration of approximately 10⁻³ M.

  • Instrumentation Setup and Calibration:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Set up an automated titrator or a manual titration apparatus with a burette and a magnetic stirrer.

  • Titration Procedure:

    • Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Begin stirring the solution at a constant rate.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. volume).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Analyte Solution D Add Titrant Incrementally A->D B Prepare Standard Titrant (NaOH) B->D C Calibrate pH Meter E Record pH at each step C->E D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Half- Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A High-Sensitivity Alternative

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The enolate form of β-dicarbonyl compounds often has a distinct chromophore from the diketo form, making this technique potentially suitable.

A series of buffers with precisely known pH values are required to generate a reliable dataset. The chosen wavelength for analysis should be one where the difference in absorbance between the acidic and basic forms is maximal, thereby maximizing the sensitivity of the measurement. The isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, can be used to verify the presence of a two-component equilibrium.[7]

  • Preparation of Solutions:

    • Prepare a stock solution of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3 to pH 7).

  • Spectrophotometric Measurements:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette and dilute to a final volume. The final concentration should be in the micromolar range.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution.

    • Identify the wavelength of maximum absorbance difference between the highly acidic and highly basic solutions.

  • Data Analysis:

    • Plot absorbance at the chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation in its linear form:

      • log[(A - A_I)/(A_B - A)] = pH - pKa

      • Where A is the absorbance at a given pH, A_I is the absorbance of the acidic form, and A_B is the absorbance of the basic form.

      • A plot of log[(A - A_I)/(A_B - A)] versus pH will yield a straight line with the x-intercept equal to the pKa.[10]

Caption: Acid dissociation equilibrium of the target molecule. (Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures in a publication.)

Computational pKa Prediction

Computational methods provide a valuable in silico estimation of pKa. These approaches can be broadly categorized into those based on quantum mechanics (QM) and those employing machine learning (ML) or quantitative structure-property relationships (QSPR).

  • QM-based methods: These methods calculate the Gibbs free energy change of the deprotonation reaction in a solvent continuum model.[11] While computationally intensive, they can be highly accurate, especially when calibrated against known compounds.[9]

  • ML/QSPR methods: These approaches use statistical models trained on large datasets of experimentally determined pKa values to predict the pKa of new molecules based on their structural features.[8]

While computational tools like Epik can rapidly predict pKa values for large libraries of compounds, their accuracy is dependent on the training data and the algorithms used.[5] For novel structures like 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, it is advisable to use multiple prediction models and to treat the results as a well-informed estimate that should ideally be confirmed experimentally.

Expected pKa and Comparative Data

The parent Meldrum's acid has a pKa of approximately 4.97.[2] The introduction of an electron-withdrawing acyl group at the C5 position generally lowers the pKa, making the compound more acidic. For comparison, 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione has a predicted pKa of around 8.09.[12][13] Given the longer alkyl chain of the octanoyl group, which has a weak electron-donating inductive effect compared to the acetyl group's electron-withdrawing effect, the pKa of the title compound is expected to be slightly higher than that of the acetyl derivative but still significantly lower than that of unsubstituted Meldrum's acid.

Compound Reported/Predicted pKa Source
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)4.97[2]
5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione~8.09 (Predicted)[12][13]
Diethyl malonate~13[14]
5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dioneTo be determined

Conclusion

The accurate determination of the pKa of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an essential step in its characterization for applications in drug development and organic synthesis. Potentiometric titration stands as the most robust and precise method, though it requires a larger quantity of pure sample. UV-Vis spectrophotometry offers a high-sensitivity alternative, provided the compound's chromophoric properties are suitable. Computational methods serve as excellent predictive tools for initial estimation and for guiding experimental design. For a comprehensive and reliable characterization, a combination of at least one experimental method and a computational prediction is recommended. This dual approach allows for cross-validation of the results and provides a high degree of confidence in the final determined pKa value.

References

  • Wikipedia. Meldrum's acid. [Link]

  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529.
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Organic Syntheses. (n.d.). Meldrum's acid. [Link]

  • Gunjal Industries. (2025).
  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345.
  • ChemicalBook. (2022). Uses and Synthesis of Meldrum's acid.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]

  • LibreTexts. (n.d.).
  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735.
  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1554–1559.
  • ChemicalBook. (n.d.). 5-ACETYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE.
  • Vargas, C., & Lopez, D. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Materials Science and Chemical Engineering, 2, 1-9.
  • Truman State University. (n.d.).
  • Creative Bioarray. (n.d.).
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • Rossetti, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15615.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciSpace. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • ChemicalBook. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • MDPI. (n.d.).
  • ResearchGate. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Fiveable. (n.d.). Beta-Dicarbonyl Compound Definition.
  • YouTube. (2021). Measurement of pKa by Potentiometry.
  • ChemicalBook. (n.d.). 72324-39-1(5-ACETYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE) Product Description.
  • ResearchGate. (2015).
  • Fisher Scientific. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione, 98%.
  • Chegg.com. (2021). Solved 2.
  • Chemistry Stack Exchange. (2023). How to explain the acidity difference between these β-diketones?.

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Unraveling Reaction Mechanisms of 5-Acyl-Meldrum's Acids: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, 5-acyl-Meldrum's acids stand out as exceptionally versatile intermediates. Their high reactivity and propensity to generate highly reactive ketene intermediates upon thermolysis have made them invaluable in the synthesis of a wide array of compounds, from β-keto esters to complex heterocyclic scaffolds.[1][2] However, the precise mechanistic pathways governing their reactions with nucleophiles are often a subject of discussion. Does the reaction proceed through the formation of a transient acyl ketene, or does a direct nucleophilic attack on the acyl group prevail? Answering this question is paramount for controlling reaction outcomes and designing novel synthetic strategies.

This guide provides an in-depth, comparative analysis of isotopic labeling strategies to elucidate the reaction mechanisms of 5-acyl-Meldrum's acids. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental design, offering field-proven insights to empower researchers in their mechanistic investigations.

The Mechanistic Dichotomy: Ketene Intermediate vs. Direct Acylation

The reaction of a 5-acyl-Meldrum's acid with a nucleophile, such as an alcohol, can be envisioned to proceed through two primary pathways. The more commonly cited route involves the thermal decomposition of the 5-acyl-Meldrum's acid to generate a highly reactive acyl ketene, which is then trapped by the nucleophile.[1] Alternatively, the nucleophile could directly attack the exocyclic acyl carbonyl group, leading to the product without the formation of a ketene intermediate. Distinguishing between these two pathways is a classic problem in physical organic chemistry that can be elegantly addressed using isotopic labeling.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope and its position within the 5-acyl-Meldrum's acid molecule are critical for a successful mechanistic study. Here, we compare the two most powerful approaches: ¹³C labeling of the acyl carbonyl carbon and ¹⁸O labeling of the acyl carbonyl oxygen.

Strategy 1: ¹³C Labeling of the Acyl Carbonyl Carbon

This strategy involves synthesizing the 5-acyl-Meldrum's acid with a ¹³C-enriched carbonyl carbon in the acyl group. The fate of this labeled carbon is then traced in the final product.

The synthesis of a ¹³C-labeled 5-acyl-Meldrum's acid can be achieved by employing a ¹³C-labeled acylating agent, such as a [1-¹³C]-acyl chloride, in the acylation of Meldrum's acid.[3] The subsequent reaction with a nucleophile, for instance, an alcohol (R'-OH), will yield a β-keto ester.

  • Ketene Intermediate Pathway: If the reaction proceeds through a ketene intermediate, the ¹³C label will be exclusively located at the carbonyl carbon of the resulting β-keto ester.

  • Direct Acylation Pathway: In a direct acylation mechanism, the outcome would be identical, with the ¹³C label at the carbonyl carbon of the β-keto ester.

Therefore, ¹³C labeling of the acyl carbonyl carbon, while useful for confirming the overall connectivity of the product, cannot distinguish between the ketene and direct acylation pathways.

Strategy 2: ¹⁸O Labeling of the Acyl Carbonyl Oxygen

A more insightful approach involves labeling the carbonyl oxygen of the acyl group with ¹⁸O. This strategy provides a definitive means to differentiate between the two proposed mechanisms.

The synthesis of an ¹⁸O-labeled 5-acyl-Meldrum's acid can be accomplished by starting with an ¹⁸O-labeled carboxylic acid. This can be prepared by the acid- or enzyme-catalyzed exchange of the corresponding unlabeled carboxylic acid with H₂¹⁸O.[4][5] The ¹⁸O-labeled carboxylic acid is then converted to an acylating agent (e.g., acyl chloride) and reacted with Meldrum's acid. The resulting [¹⁸O]-5-acyl-Meldrum's acid is then reacted with an unlabeled alcohol (R'-OH).

The distribution of the ¹⁸O label in the final β-keto ester product, as determined by mass spectrometry, will be different for each pathway:

  • Ketene Intermediate Pathway: The thermolysis of the [¹⁸O]-5-acyl-Meldrum's acid generates an [¹⁸O]-acyl ketene. The subsequent nucleophilic attack of the unlabeled alcohol on the ketene carbon will result in the incorporation of the alcohol's ¹⁶O into the ester carbonyl group. The ¹⁸O label will remain on the enolizable carbonyl of the β-keto ester.

  • Direct Acylation Pathway: In a direct nucleophilic attack, the alcohol's ¹⁶O attacks the ¹⁸O-labeled acyl carbonyl carbon. This leads to a tetrahedral intermediate, which then collapses to form the β-keto ester. In this scenario, the ¹⁸O label will be exclusively found in the ester carbonyl group of the product.

The following table summarizes the expected outcomes for each labeling strategy:

Isotopic Labeling StrategyProposed MechanismExpected Location of Isotope in β-Keto Ester Product
¹³C-Acyl Carbonyl Ketene IntermediateCarbonyl Carbon
Direct AcylationCarbonyl Carbon
¹⁸O-Acyl Carbonyl Ketene IntermediateEnolizable Carbonyl
Direct AcylationEster Carbonyl

Visualizing the Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct fates of the isotopic labels in the two proposed mechanisms.

ketene_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 5-Acyl-Meldrum's_Acid 5-Acyl-Meldrum's Acid (¹⁸O-labeled acyl carbonyl) Ketene Acyl Ketene Intermediate (¹⁸O-labeled carbonyl) 5-Acyl-Meldrum's_Acid->Ketene Thermolysis beta-Keto_Ester_Ketene β-Keto Ester (¹⁸O in enolizable carbonyl) Ketene->beta-Keto_Ester_Ketene + R'-OH

Caption: Ketene-mediated pathway with ¹⁸O labeling.

direct_acylation_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 5-Acyl-Meldrum's_Acid_DA 5-Acyl-Meldrum's Acid (¹⁸O-labeled acyl carbonyl) Tetrahedral_Intermediate Tetrahedral Intermediate 5-Acyl-Meldrum's_Acid_DA->Tetrahedral_Intermediate + R'-OH beta-Keto_Ester_DA β-Keto Ester (¹⁸O in ester carbonyl) Tetrahedral_Intermediate->beta-Keto_Ester_DA Collapse

Caption: Direct acylation pathway with ¹⁸O labeling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

Protocol 1: Synthesis of [¹³C]-5-Acyl-Meldrum's Acid

This protocol is adapted from a general procedure for the acylation of Meldrum's acid.[4]

  • Materials: Meldrum's acid, dry dichloromethane (DCM), dry pyridine, [1-¹³C]-acyl chloride.

  • Procedure: a. Dissolve Meldrum's acid (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add dry pyridine (2.2 eq) dropwise to the stirred solution. d. Add a solution of [1-¹³C]-acyl chloride (1.0 eq) in dry DCM dropwise to the reaction mixture over 1-2 hours. e. Allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours. f. Quench the reaction by pouring it into cold 1 M HCl. g. Extract the aqueous layer with DCM (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude [¹³C]-5-acyl-Meldrum's acid. i. Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of [¹⁸O]-5-Acyl-Meldrum's Acid

This protocol requires the initial preparation of an ¹⁸O-labeled carboxylic acid.

  • Synthesis of [¹⁸O]-Carboxylic Acid: a. Reflux the corresponding unlabeled carboxylic acid in H₂¹⁸O with a catalytic amount of strong acid (e.g., H₂SO₄) for 24-48 hours. b. Isolate the [¹⁸O]-carboxylic acid by extraction and removal of the solvent.

  • Conversion to [¹⁸O]-Acyl Chloride: a. Treat the [¹⁸O]-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). b. Purify the resulting [¹⁸O]-acyl chloride by distillation.

  • Acylation of Meldrum's Acid: a. Follow the procedure outlined in Protocol 1 , substituting the [¹³C]-acyl chloride with the newly synthesized [¹⁸O]-acyl chloride.

Protocol 3: Reaction with Alcohol and Product Analysis
  • Reaction: a. Dissolve the isotopically labeled 5-acyl-Meldrum's acid in the desired alcohol (which also serves as the solvent) or in an inert solvent with the addition of the alcohol. b. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. c. Upon completion, remove the solvent under reduced pressure to obtain the crude β-keto ester. d. Purify the product by column chromatography or distillation.

  • Analysis: a. ¹³C-Labeled Product: Analyze the purified β-keto ester by ¹³C NMR spectroscopy to confirm the position of the ¹³C label. b. ¹⁸O-Labeled Product: Analyze the purified β-keto ester by high-resolution mass spectrometry (HRMS) to determine the location of the ¹⁸O label. The fragmentation pattern of the ester will reveal whether the ¹⁸O is in the ester carbonyl or the enolizable carbonyl group.

Conclusion

Isotopic labeling is an indispensable tool for the rigorous elucidation of reaction mechanisms involving 5-acyl-Meldrum's acids. While ¹³C labeling of the acyl carbon can confirm product structure, it is insufficient to distinguish between a ketene-mediated and a direct acylation pathway. In contrast, ¹⁸O labeling of the acyl carbonyl oxygen provides a definitive method to differentiate between these two mechanisms. By carefully designing and executing these labeling studies, researchers can gain a deeper understanding of the reactivity of these versatile synthetic intermediates, leading to the development of more efficient and selective synthetic methodologies.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile method for the synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. Available at: [Link]

  • Murphy, R. C., & Clay, K. L. (1979). Synthesis and back exchange of 18O labeled amino acids for use as internal standards with mass spectrometry. Biomedical mass spectrometry, 6(7), 309–314. Available at: [Link]

  • Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. Available at: [Link]

  • Fillion, E., & Wilsily, A. (2009). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Accounts of chemical research, 43(3), 337–347. Available at: [Link]

  • Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. Available at: [Link]

  • Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review. Natural product reports, 18(4), 380–416. Available at: [Link]

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A Comparative Guide to Bioactivity Screening of Novel Compounds Synthesized from 5-Octanoyl-Meldrum's Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the identification of novel bioactive scaffolds is of paramount importance. Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, has long been recognized as a versatile building block in organic synthesis due to its unique reactivity.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties, making them attractive candidates for pharmaceutical development.[3][4] This guide provides a comprehensive comparison of bioactivity screening methodologies for a novel series of compounds synthesized from a hypothetical precursor, 5-octanoyl-Meldrum's acid. We will delve into the rationale behind the synthetic approach and provide a detailed, objective comparison of key bioactivity assays, complete with experimental protocols and supporting data to guide researchers in their quest for new therapeutic agents.

The Synthetic Gateway: Derivatization of 5-Octanoyl-Meldrum's Acid

The high acidity of the C-5 methylene protons of Meldrum's acid makes it an excellent nucleophile for various chemical transformations.[3] A common and efficient method for generating derivatives is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone. This reaction is particularly useful for creating arylidene derivatives, which have shown significant biological potential.[3]

For the purpose of this guide, we will consider a library of compounds synthesized from a hypothetical 5-octanoyl-Meldrum's acid. The octanoyl group is introduced to enhance lipophilicity, a key factor that can influence a compound's ability to cross cell membranes and interact with biological targets. The core structure of 5-octanoyl-Meldrum's acid allows for the synthesis of a diverse range of derivatives by reacting it with various substituted aromatic aldehydes.

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Octanoyl-Meldrum's Acid Derivatives MA Meldrum's Acid Intermediate 5-Octanoyl-Meldrum's Acid MA->Intermediate Octanoyl_Cl Octanoyl Chloride Octanoyl_Cl->Intermediate Base Pyridine Base->Intermediate Solvent1 Dichloromethane Solvent1->Intermediate Derivatives Target Derivatives (5-octanoyl-5-arylidene-Meldrum's acid) Intermediate->Derivatives Aldehydes Substituted Aromatic Aldehydes (Ar-CHO) Aldehydes->Derivatives Catalyst Catalyst (optional) Catalyst->Derivatives Solvent2 Ethanol Solvent2->Derivatives

Figure 1: General synthesis workflow for derivatives of 5-octanoyl-Meldrum's acid.

This synthetic strategy allows for the creation of a library of compounds with varying electronic and steric properties on the aromatic ring, which is crucial for structure-activity relationship (SAR) studies.

A Triumvirate of Bioactivity: Anticancer, Antimicrobial, and Antioxidant Screening

Given the known biological activities of Meldrum's acid derivatives, a primary screening cascade should focus on three key areas: anticancer, antimicrobial, and antioxidant potential.[4] The choice of assays within each category is critical for obtaining reliable and comparable data.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[5] It is a robust and sensitive assay for initial screening of potential anticancer compounds.[6][7] The principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[5]

Comparison with Alternatives:

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activityHigh sensitivity, reproducible, cost-effective.[6]Requires a solubilization step, endpoint assay.[6]
XTT/MTS Similar to MTT, but produces a soluble formazanNo solubilization step, faster.May be less specific to mitochondrial activity.[6]
Resazurin (AlamarBlue) Reduction of resazurin to resorufinLess toxic, allows for continuous monitoring.Can be less specific.[6]

For our comparative guide, we will focus on the MTT assay due to its established reliability and widespread use in preliminary anticancer drug screening.[7]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

CompoundR-group on Aryl RingIC50 (µM) on HeLa CellsIC50 (µM) on A549 Cells
Derivative 1 4-Nitro5.28.1
Derivative 2 4-Methoxy25.832.5
Derivative 3 4-Chloro12.415.7
Derivative 4 Unsubstituted45.155.3
Doxorubicin (Control) -0.81.2

This data illustrates how substitutions on the aryl ring can significantly impact the anticancer activity of the compounds.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely accepted and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[13]

Comparison with Alternatives:

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution Serial dilution in liquid mediaQuantitative (provides MIC), high throughput, reproducible.[12]Can be labor-intensive.
Agar Dilution Serial dilution in solid mediaCan test multiple strains simultaneously.[14]More cumbersome than broth microdilution.
Disk Diffusion Diffusion from an impregnated diskSimple, low cost, good for initial screening.Qualitative (zone of inhibition), less precise.[15]

The broth microdilution method is preferred for obtaining quantitative data (MIC values) which is crucial for comparing the potency of different compounds.[16]

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

CompoundR-group on Aryl RingMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Derivative 1 4-Nitro1632
Derivative 2 4-Methoxy128>256
Derivative 3 4-Chloro3264
Derivative 4 Unsubstituted256>256
Ciprofloxacin (Control) -0.50.25

This table demonstrates the differential antimicrobial activity of the derivatives against Gram-positive and Gram-negative bacteria.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Assay Workflow A Prepare Compound Dilutions C Inoculate Microtiter Plate A->C B Prepare Microbial Inoculum B->C D Incubate C->D E Determine MIC D->E

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for screening the antioxidant activity of compounds.[18] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[19]

Comparison with Alternatives:

AssayPrincipleAdvantagesDisadvantages
DPPH Radical scavengingSimple, rapid, sensitive, low cost.[20]Reaction kinetics can be slow for some compounds.
ABTS Radical cation scavengingApplicable to both hydrophilic and lipophilic antioxidants.Can be less stable than DPPH.
ORAC Peroxyl radical scavengingMore biologically relevant (uses a peroxyl radical).[21]More complex, requires specialized equipment.

The DPPH assay is an excellent choice for the initial high-throughput screening of a large number of synthetic compounds for their antioxidant potential due to its simplicity and cost-effectiveness.[20]

  • Sample Preparation: Prepare solutions of the synthesized compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) at various concentrations in methanol or ethanol.[22]

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Add the sample solution to the DPPH solution in a 96-well plate or a cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 (half-maximal effective concentration) value for each compound. The percentage of inhibition can be calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[18]

CompoundR-group on Aryl RingEC50 (µg/mL)
Derivative 1 4-Nitro150.2
Derivative 2 4-Methoxy22.5
Derivative 3 4-Chloro85.7
Derivative 4 Unsubstituted110.4
Ascorbic Acid (Control) -5.8

The results indicate that the presence of an electron-donating group (methoxy) enhances the antioxidant activity.

DPPH_Workflow cluster_workflow DPPH Assay Workflow A Prepare Sample and DPPH Solutions B Mix and Incubate A->B C Measure Absorbance B->C D Calculate EC50 C->D

Figure 4: A simplified workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This guide has provided a comparative framework for the bioactivity screening of novel compounds derived from 5-octanoyl-Meldrum's acid. By employing a systematic approach that includes a well-defined synthetic strategy and a carefully selected panel of bioassays, researchers can efficiently identify promising lead compounds for further development. The hypothetical data presented herein underscores the importance of structure-activity relationship studies in optimizing the biological activity of these derivatives.

Future work should focus on expanding the library of derivatives to include a wider range of substituents and heterocyclic systems. Promising compounds identified in these primary screens should be subjected to more in-depth secondary screening, including mechanism of action studies, to elucidate their specific molecular targets. Ultimately, the goal is to leverage the versatile chemistry of Meldrum's acid to develop novel therapeutic agents with improved efficacy and safety profiles.

References

  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. (2021-04-30). Available at: [Link]

  • synthesis of 5-arylidene meldrum's acid derivatives via one pot isopropylidene malonate - UiTM Institutional Repository. Available at: [Link]

  • Meldrum's acid - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020-06-14). Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. (2023-02-13). Available at: [Link]

  • US4613671A - Process for the preparation of Meldrum's acid - Google Patents.
  • Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries. (2025-11-08). Available at: [Link]

  • Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity - MDPI. Available at: [Link]

  • Meldrum's acid - Wikipedia. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. Available at: [Link]

  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex - MDPI. (2023-05-05). Available at: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed Central. (2023-02-13). Available at: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022-02-16). Available at: [Link]

  • Broth microdilution - Wikipedia. Available at: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. Available at: [Link]

  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PubMed Central. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - ResearchGate. (2023-02-03). Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024-04-26). Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]

  • DPPH Antioxidant Assay Kit - Zen-Bio. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011-10-18). Available at: [Link]

  • Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluores - ChemRxiv. Available at: [Link]

  • Antioxidant properties of small-molecule non-enzymatic compounds - ResearchGate. (2026-01-04). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]

  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - NIH. Available at: [Link]

  • MIC (Broth Microdilution) Testing - YouTube. (2020-07-27). Available at: [Link]

  • (PDF) Bioassays for Anticancer Activities - ResearchGate. (2025-08-06). Available at: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. Available at: [Link]

  • Antioxidant Assay: The DPPH Method. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - Sci-Hub. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024-04-02). Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025-03-07). Available at: [Link]

  • Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement - Books. (2021-10-12). Available at: [Link]

  • Primary screening for antibacterial activity of synthetic compounds... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Properties and Potential Hazards

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as octanoyl Meldrum's acid, belongs to the family of acyl Meldrum's acids. Meldrum's acid itself is a crystalline solid known to be an irritant to the skin, eyes, and respiratory system[1][2][3]. Upon heating, it can decompose to produce carbon dioxide, acetone, and ketene[4].

Acylated derivatives of Meldrum's acid can be thermally unstable[5]. The closely related compound, 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation[6]. Given these properties, it is prudent to handle 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione with a high degree of caution.

Key Considerations:

  • Irritant: Assumed to be an irritant to the skin, eyes, and respiratory tract.

  • Thermal Instability: Potential for decomposition upon heating.

  • Incompatibilities: Avoid contact with strong oxidizing agents[1][7].

  • Environmental Hazard: Meldrum's acid is considered very toxic to aquatic life[3][8]. Therefore, it is crucial to prevent its release into the environment[1][7].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione for disposal, ensure you are equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation[2].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes, which can cause serious irritation[1][2].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.To prevent inhalation of dust particles, which can cause respiratory tract irritation[1][2]. Always work in a well-ventilated area, such as a chemical fume hood.

Disposal Protocol: A Step-by-Step Guide

The primary principle for the disposal of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is to treat it as hazardous waste. Adherence to all federal, state, and local regulations is mandatory[1][7][9].

Step 1: Waste Segregation and Labeling
  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione waste. The label should include:

    • "Hazardous Waste"

    • "5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione"

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • Date of accumulation start.

  • Solid Waste: Collect any solid residual of the compound, including contaminated weighing paper or spatulas, in this designated container.

  • Contaminated Materials: Any disposable materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should also be placed in the designated hazardous waste container.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation[7][10]. You can gently moisten the material with a small amount of an inert liquid (like mineral oil) to minimize dust.

  • Collection: Place the swept-up material into the designated hazardous waste container[2].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Step 3: Approved Disposal Pathways

There are two primary recommended pathways for the final disposal of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The choice will depend on your institution's policies and the capabilities of your waste management provider.

Pathway A: Licensed Hazardous Waste Disposal Vendor

  • Engage a Professional Service: This is the most common and recommended method. Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company[7].

  • Packaging: Ensure the waste container is securely sealed and properly labeled.

  • Documentation: Complete all necessary waste manifests and documentation as required by your EHS department and the disposal vendor.

  • Collection: Arrange for the pickup of the hazardous waste by the licensed vendor.

Pathway B: Incineration (if permitted and equipped)

  • Consult EHS: This method should only be performed by trained personnel in facilities equipped with a chemical incinerator that includes an afterburner and a scrubber system[7][9].

  • Solvent Dilution: The compound may be dissolved in a combustible solvent to facilitate incineration[9].

  • Controlled Combustion: The solution is then burned in the chemical incinerator under controlled conditions to ensure complete destruction of the compound and to scrub any harmful combustion byproducts.

The following diagram illustrates the decision-making process for the proper disposal of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Disposal_Workflow start Start: Disposal of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione assess_waste Assess Waste Type start->assess_waste spill Is it a spill? assess_waste->spill solid_waste Is it solid waste or contaminated material? assess_waste->solid_waste spill->solid_waste No handle_spill Follow Spill Management Protocol spill->handle_spill Yes collect_waste Collect in a Labeled, Sealed, Hazardous Waste Container solid_waste->collect_waste Yes handle_spill->collect_waste disposal_path Select Approved Disposal Pathway collect_waste->disposal_path vendor Licensed Hazardous Waste Vendor disposal_path->vendor Pathway A incineration Chemical Incineration (if equipped and permitted) disposal_path->incineration Pathway B end_vendor End: Waste Transferred to Vendor vendor->end_vendor end_incineration End: Waste Destroyed via Incineration incineration->end_incineration

Caption: Disposal decision workflow for 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. [Link]

  • Alkali Metals Ltd. MATERIAL SAFETY DATA SHEET MELDRUM'S ACID. [Link]

  • Wikipedia. Meldrum's acid. [Link]

  • Organic Syntheses. METHYL PHENYLACETYLACETATE FROM PHENYLACETYL CHLORIDE AND MELDRUM'S ACID. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16249, 2,2-Dimethyl-1,3-dioxane-4,6-dione. [Link]

  • ResearchGate. Acyl Meldrum's acid derivatives: Application in organic synthesis. [Link]

  • Taylor & Francis Online. Acylation Studies with Meldrum's Acid. [Link]

  • MDPI. Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763470, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

Sources

Navigating the Safe Handling of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and organic synthesis, 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, presents unique opportunities. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The octanoyl side chain may influence the compound's physical properties, but the core reactivity and irritation potential are likely to be similar to the parent compound.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations for their necessity.

PPE CategorySpecific RecommendationsRationale for Use
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.[1][2][6] Gloves should be inspected before use and disposed of properly after handling.[6]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[2][7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][6]

Operational Blueprint: Step-by-Step Handling and Storage Protocols

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Compound 3. Weigh Compound Carefully Prepare Workspace->Weigh Compound Dissolve or React 4. Dissolve or React as per Protocol Weigh Compound->Dissolve or React Clean Workspace 5. Clean Workspace and Equipment Dissolve or React->Clean Workspace Doff PPE 6. Doff PPE Correctly Clean Workspace->Doff PPE Store Compound 7. Store Compound Appropriately Doff PPE->Store Compound

Caption: Workflow for the safe handling of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Detailed Handling Procedures:
  • Preparation: Before handling, ensure you are wearing all the recommended PPE as detailed in the table above. Prepare your workspace in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Weighing: When weighing the solid compound, do so with care to avoid generating dust. Use a spatula and weigh the material on a tared weigh boat or paper.

  • Dissolving and Reactions: When dissolving the compound or running a reaction, add it slowly to the solvent or reaction mixture to control any potential exothermic processes.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1]

Storage Protocols:

Proper storage is essential to maintain the stability of the compound and prevent accidental exposure.

  • Short-term storage: The compound may be stored at room temperature for short periods.

  • Long-term storage: For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container.[8]

  • General Storage Conditions: Always store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

Responsible Disposal: A Commitment to Environmental Safety

Proper disposal of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Disposal Plan Workflow

cluster_waste_collection Waste Collection cluster_disposal_procedure Disposal Procedure Segregate Waste 1. Segregate Waste Streams Label Waste 2. Clearly Label Waste Containers Segregate Waste->Label Waste Consult Regulations 3. Consult Local Regulations Label Waste->Consult Regulations Arrange Pickup 4. Arrange for Professional Disposal Consult Regulations->Arrange Pickup

Caption: Step-by-step workflow for the responsible disposal of chemical waste.

Detailed Disposal Procedures:
  • Waste Segregation: Collect any waste containing 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Decontamination: Decontaminate any glassware or equipment that has come into contact with the compound using an appropriate solvent. Collect the rinse as hazardous waste.

  • Disposal Method: A common method for the disposal of similar organic compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: Always adhere to all federal, state, and local environmental regulations for chemical waste disposal.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can confidently and safely unlock the potential of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in your research endeavors.

References

  • Alkali Metals Limited. (n.d.). Meldrum's acid Material Safety Data Sheet. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem Compound Database. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Cryogenic Liquid PPE. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets Meldrums Acid. Retrieved from [Link]

Sources

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5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.